molecular formula C5H3ClN2O3 B1583120 6-Chloro-3-hydroxypyridazine-4-carboxylic acid CAS No. 50681-26-0

6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Cat. No.: B1583120
CAS No.: 50681-26-0
M. Wt: 174.54 g/mol
InChI Key: LIXNWFSTAHULTE-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxypyridazine-4-carboxylic acid (CAS 50681-26-0) is a high-value chemical intermediate in pharmaceutical research and development. This compound, with a molecular formula of C 5 H 3 ClN 2 O 3 and a molecular weight of 174.54 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure incorporates both a carboxylic acid and a chlorinated heterocycle, making it a useful precursor in medicinal chemistry campaigns, particularly in the development of new active pharmaceutical ingredients (APIs) . The compound is described as a solid and should be stored carefully; recommendations include storage at -20°C, in a dark place under an inert atmosphere at room temperature . As a research chemical, it is widely utilized as an analytical standard in HPLC methods and in various other R&D applications . From a safety perspective, this material is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin and eye irritation and may cause respiratory irritation . Researchers should handle it using appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, and all procedures should be conducted in a chemical fume hood . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-chloro-6-oxo-1H-pyridazine-5-carboxylic acid
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InChI

InChI=1S/C5H3ClN2O3/c6-3-1-2(5(10)11)4(9)8-7-3/h1H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LIXNWFSTAHULTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
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DSSTOX Substance ID

DTXSID30198722
Record name 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid
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Molecular Weight

174.54 g/mol
Source PubChem
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CAS No.

50681-26-0
Record name 6-Chloro-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid
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Record name 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Foundational & Exploratory

6-Chloro-3-hydroxypyridazine-4-carboxylic acid CAS 50681-26-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (CAS 50681-26-0): A Core Building Block in Modern Drug Discovery

Introduction

6-Chloro-3-hydroxypyridazine-4-carboxylic acid, registered under CAS number 50681-26-0, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its structural architecture, featuring a pyridazine core embellished with a chloro, a hydroxyl (existing in tautomeric equilibrium with a ketone), and a carboxylic acid group, renders it a versatile and valuable building block. While not a therapeutic agent itself, its true value lies in its role as a key intermediate for the synthesis of complex, high-value molecules. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and critical applications, particularly its emerging role as a scaffold in the development of targeted protein degraders and other novel therapeutics.

Physicochemical and Structural Properties

The molecule exists in a tautomeric equilibrium between the 3-hydroxy-pyridazine form and the 3-oxo-2,3-dihydropyridazine form. The latter, 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, is frequently the more stable and referenced tautomer. This equilibrium is a critical feature influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

PropertyValueSource(s)
CAS Number 50681-26-0[1][2]
Molecular Formula C₅H₃ClN₂O₃[1]
Molecular Weight 174.54 g/mol [1]
Physical Form Solid[1]
Common Synonyms 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid[3][4]
Purity (Typical) ≥97%[1]

Synthesis and Commercial Availability

2.1 Commercial Availability

For the majority of research and development applications, 6-chloro-3-hydroxypyridazine-4-carboxylic acid is acquired via commercial chemical suppliers. Its availability as a catalog item underscores its utility and demand within the drug discovery sector[3]. This direct procurement route is the most efficient method for obtaining material for synthetic campaigns.

2.2 Plausible Synthetic Route

The proposed pathway begins with 3,6-dichloropyridazine, which undergoes a regioselective nucleophilic substitution with a cyanide source to install the precursor to the carboxylic acid. Subsequent controlled hydrolysis and chlorination steps would yield the target molecule. This hypothetical route leverages known transformations on the pyridazine core.

G cluster_0 Proposed Synthetic Pathway A 3,6-Dichloropyridazine B 6-Chloro-3-cyanopyridazine A->B  1. NaCN, DMSO (Nucleophilic Substitution) C 6-Chloropyridazine-3-carboxylic acid B->C  2. Acid Hydrolysis (e.g., H2SO4) (Nitrile Hydrolysis) D Target Molecule: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid C->D  3. Directed Ortho-metalation  4. Carboxylation (CO2)  5. Hydroxylation (Advanced Functionalization)

Caption: A plausible, multi-step synthetic route to the target compound.

Chemical Reactivity and Key Transformations

The synthetic value of this compound stems from the distinct reactivity of its three functional groups. This allows for sequential, controlled modifications, making it an ideal scaffold.

3.1 Amide Bond Formation: The Primary Application

The most critical reaction of this molecule is the formation of amides via its carboxylic acid moiety. This transformation is central to its use in drug discovery, enabling it to be linked to various amine-containing fragments, such as linkers, pharmacophores, or E3 ligase ligands.

As detailed in patent literature, this coupling is achieved using standard, modern peptide coupling reagents[3]. The carboxylic acid is activated in situ to form a highly reactive intermediate (e.g., an active ester with HATU or an acylisourea with a carbodiimide), which is then readily attacked by a primary or secondary amine to form a stable amide bond.

Experimental Protocol: General Amide Coupling

  • Dissolution: Dissolve 6-chloro-3-hydroxypyridazine-4-carboxylic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or THF).

  • Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.), to the mixture.

  • Coupling Agent Addition: Add the coupling reagent (e.g., HATU, HBTU, PyBOP, or T3P) (1.1-1.5 eq.) portion-wise at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove the coupling byproducts and excess reagents. The crude product is then purified, typically by flash column chromatography or preparative HPLC, to yield the desired amide.

Caption: Core reaction: Amide coupling to form diverse carboxamides.

3.2 Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than the carboxylic acid. This reaction allows for the introduction of a second point of diversity. Treatment with strong nucleophiles (e.g., amines, thiols) at elevated temperatures can displace the chloride, forming a new carbon-nitrogen or carbon-sulfur bond. This dual reactivity makes the molecule a powerful scaffold for building complex, three-dimensional structures.

Applications in Drug Discovery

The unique combination of a rigid heterocyclic core and orthogonal functional handles makes this compound a prime candidate for library synthesis in medicinal chemistry.

4.1 A Core Building Block for Targeted Protein Degradation (TPD)

Targeted Protein Degradation is a revolutionary therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins[4]. PROTACs are bifunctional molecules composed of a ligand for the target protein ("warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them[6].

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is explicitly marketed as a "Protein Degrader Building Block". Its carboxylic acid provides a perfect attachment point for a linker, while the rigid pyridazine ring serves as a strong, predictable scaffold to orient the two ends of the final PROTAC molecule.

G poi_ligand Amine-functionalized Warhead core 6-Chloro-3-hydroxy- pyridazine-4-carboxylic acid protac Target Protein-Linker-E3 Ligand Conjugate core->protac Amide Coupling e3_ligand Linker-E3 Ligand Fragment

Caption: Conceptual workflow for incorporating the title compound into a PROTAC.

4.2 Scaffold for Kinase and Other Enzyme Inhibitors

The pyridazine and related pyridazinone rings are common structural motifs in kinase inhibitors. The rigid ring system can effectively position substituents to interact with the hinge region and other key residues within an enzyme's active site. The ability to easily generate a library of amides from this core allows for rapid structure-activity relationship (SAR) exploration, making it a valuable tool in the discovery of novel enzyme inhibitors for oncology and inflammatory diseases[3].

Safety and Handling

As with any laboratory chemical, 6-chloro-3-hydroxypyridazine-4-carboxylic acid should be handled with appropriate care.

  • GHS Hazards: It is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Handling Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

  • [Link to Source 1] Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxyl
  • WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer.
  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • (12) United States Patent - Stewart et al.
  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • (12) Patent Application Publication (10) Pub. No.: US 2013/0178478 A1.
  • 6-Chloro-3-hydroxypyridazine | CAS#:19064-67-6. Chemsrc. [Link]

  • 3-氧代-6-氯-2,3-二氢哒嗪-4-甲酸. BIOFOUNT. [Link]

Sources

Physicochemical properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic Acid

Abstract

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridazine core—suggests a rich chemical reactivity and potential for diverse molecular interactions. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and detailed, field-proven experimental protocols for properties that require empirical validation. The methodologies are presented to ensure scientific integrity, enabling researchers to reliably characterize this molecule for applications in drug development and beyond.

Molecular Identity and Foundational Properties

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a substituted pyridazine, a class of diazines known for their unique electronic properties and applications in molecular recognition.[1] The foundational characteristics of this specific molecule are summarized below.

PropertyValueSource(s)
CAS Number 50681-26-0[2][3]
Molecular Formula C₅H₃ClN₂O₃[3][4]
Molecular Weight 174.54 g/mol [3][4]
Physical Form Solid[4][5]
Purity (Commercial) Typically ≥97%[4][6]
Synonyms 6-chloro-3-hydroxy-4-pyridazinecarboxylic acid, 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid[7][8]
SMILES O=C(C1=CC(Cl)=NN=C1O)O
InChI Key LIXNWFSTAHULTE-UHFFFAOYSA-N[4]
Critical Insight: Tautomerism

A key feature of this molecule is the potential for lactam-lactim tautomerism, arising from the hydroxyl group at the 3-position adjacent to a ring nitrogen. The molecule can exist in equilibrium between the "hydroxy" (lactim) form and the "oxo" (lactam) form, as indicated by its synonyms.[7][8] This equilibrium is critical as it influences the molecule's hydrogen bonding capabilities, planarity, and interaction with biological targets. The predominant tautomer can be influenced by the solvent environment and physical state (solid vs. solution). Spectroscopic analysis, particularly NMR and IR, is essential to probe this characteristic.

Caption: Lactam-lactim tautomerism of the core structure.

Solubility Profile: Assessment and Protocol

The solubility of a compound is fundamental to its utility in biological assays and formulation development. The presence of a polar carboxylic acid and a hydroxyl group suggests potential solubility in polar protic solvents and aqueous bases, while the chlorinated heterocyclic ring provides some lipophilic character.

Qualitative Solubility Expectations
  • Aqueous Media: Low solubility in neutral water is expected, but this should increase significantly in basic conditions (e.g., in sodium bicarbonate or sodium hydroxide solutions) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

  • Polar Organic Solvents: Likely soluble in solvents like DMSO, DMF, and methanol, which can engage in hydrogen bonding.

  • Nonpolar Organic Solvents: Poor solubility is expected in solvents like hexanes or diethyl ether.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from the well-established shake-flask method described by Higuchi and Connors, which remains the gold standard for determining equilibrium solubility.[9][10]

Objective: To determine the equilibrium solubility of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid in a given solvent system at a controlled temperature.

Materials:

  • Test compound

  • Selected solvents (e.g., deionized water, pH 7.4 phosphate buffer, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that a solid phase remains in equilibrium with the solution at the end of the experiment.[9]

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For robust separation, centrifuge the samples at high speed.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or µM.

Acidity and pKa Determination

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group is the primary acidic center, though the hydroxyl/amide proton also has a pKa. The charge state influences solubility, membrane permeability, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa values by monitoring pH changes upon the addition of a titrant.[11][12]

Objective: To determine the pKa of the carboxylic acid functional group.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel (beaker)

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)[12]

  • Nitrogen gas source

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water to create a solution of approximately 1 mM.[12] Gentle warming may be used to aid dissolution, followed by cooling to room temperature.[11]

  • System Setup: Place the solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode. Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of an acid.[12]

  • Initial Acidification: Add 0.1 M HCl to the solution to lower the pH to ~1.8-2.0, ensuring the carboxylic acid is fully protonated at the start of the titration.[12]

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[12]

  • Data Collection: Continue the titration until the pH reaches ~12, well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on this curve (the inflection point).

    • The pKa is determined from the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).[11] At the half-equivalence point (where exactly half of the acid has been neutralized), [A⁻] = [HA], and therefore, pH = pKa.[11]

    • Perform at least three replicate titrations to ensure data reliability.[12]

ionization Protonated Protonated Form (Low pH, pH < pKa) Equilibrium pKa Protonated->Equilibrium + OH⁻ Deprotonated Deprotonated Form (High pH, pH > pKa) Deprotonated->Equilibrium + H⁺ Equilibrium->Protonated + H⁺ Equilibrium->Deprotonated + OH⁻

Caption: Ionization equilibrium of the carboxylic acid group.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid requires a suite of standard analytical techniques.[13]

workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Suite Start Synthesized Product TLC TLC (Purity Check) Start->TLC MS Mass Spectrometry (Molecular Weight) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR NMR NMR (¹H, ¹³C) (Structural Elucidation) Start->NMR MP Melting Point (Purity/Identity) TLC->MP Final Confirmed Structure & Purity TLC->Final MP->Final MS->Final IR->Final NMR->Final

Caption: Generalized workflow for synthesis and characterization.

Expected Spectral Characteristics

While detailed experimental spectra are not widely published, the following characteristics can be anticipated based on the molecular structure.[13]

  • ¹H NMR: The spectrum is expected to show signals for the aromatic proton on the pyridazine ring. The protons of the carboxylic acid and hydroxyl/amide groups will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR: Signals corresponding to the five carbons of the heterocyclic ring and the carboxylic acid carbon would be present. The chemical shifts will be influenced by the electronegative chlorine and oxygen atoms.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band for the O-H stretch of the carboxylic acid.

    • A strong C=O stretching vibration for the carboxylic acid.

    • If the lactam tautomer is present, a distinct amide C=O stretch and N-H stretching vibrations would be observed.

    • C=C and C=N stretching vibrations characteristic of the aromatic pyridazine ring.

    • A C-Cl stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight (174.54 Da). A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak will be present, confirming the presence of a single chlorine atom.[13]

Conclusion

The physicochemical properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid are defined by the interplay of its acidic carboxylic group, the tautomeric hydroxyl/amide function, and the electronegative chlorine atom on the pyridazine scaffold. Its limited aqueous solubility at neutral pH, which can be modulated by pH changes, and its capacity for hydrogen bonding are critical considerations for its application in drug discovery and materials science. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine its solubility and pKa, ensuring reliable data for further development. The anticipated spectroscopic signatures serve as a benchmark for structural confirmation and purity assessment.

References

  • BLD Pharm. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.
  • BenchChem. An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-methyl-6-phenylpyridazine.
  • CymitQuimica. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.
  • Unknown. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Sigma-Aldrich. 6-Chloro-3-hydroxypyridazine.
  • Creative Bioarray.
  • Crysdot LLC. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.
  • Unknown.
  • PubChem. 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
  • Sigma-Aldrich. 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
  • Selleck Chemicals. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, min 98%, 250 mg.
  • Maccallini, C., et al. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Fisher Scientific. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, 97% Purity.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Lund University Publications.

Sources

A Multi-Platform Spectroscopic and Crystallographic Approach to the Structural Elucidation of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (Molecular Formula: C₅H₃ClN₂O₃)[1][2]. As a substituted pyridazine, this molecule represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[3][4] Unambiguous structural confirmation is a prerequisite for understanding its chemical reactivity, biological activity, and for ensuring intellectual property claims. This guide eschews a simplistic, linear protocol in favor of a holistic, multi-technique approach, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, advanced Nuclear Magnetic Resonance, and X-ray Crystallography are synergistically integrated to build an irrefutable structural assignment. We will delve into the causality behind experimental choices, the interpretation of complex data, and the self-validating nature of a well-designed elucidation workflow.

The Elucidation Strategy: A Logic-Driven Workflow

The structural elucidation of a novel compound is not a singular experiment but a logical progression of inquiries. Each technique provides a unique piece of the puzzle, and the strength of the final assignment lies in the congruence of all data points.[5][6][7] The process begins with foundational data (molecular formula) and progressively builds towards a detailed 3D architecture.

The core of our strategy is to answer a series of fundamental questions:

  • What is the molecular weight and elemental formula? (Mass Spectrometry)

  • What functional groups are present? (Infrared Spectroscopy)

  • How are the atoms connected? What is the carbon-hydrogen framework? (1D & 2D NMR Spectroscopy)

  • What is the definitive, unambiguous 3D structure in the solid state? (X-ray Crystallography)

Elucidation_Workflow cluster_confirmation Definitive Confirmation MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Provides Molecular Formula C₅H₃ClN₂O₃ IR Infrared Spectroscopy (IR) IR->NMR_1D Confirms Functional Groups (C=O, OH/NH) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D XRAY X-Ray Crystallography NMR_2D->XRAY Proposes 2D Structure & Tautomer Final_Structure Unambiguous Structure XRAY->Final_Structure Provides Absolute 3D Structure

Figure 1: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Core Objective: To determine the molecular weight and confirm the elemental composition, providing the fundamental molecular formula.

The initial and most critical step is to confirm the mass of the molecule. High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass measurements as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Expected Data & Interpretation:

  • Molecular Ion (M⁺): The expected monoisotopic mass is 173.9781 g/mol for the formula C₅H₃ClN₂O₃.

  • Isotopic Pattern: The presence of a single chlorine atom is definitively confirmed by the characteristic isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks: the molecular ion peak (M⁺) and an "M+2" peak, with a relative intensity ratio of approximately 3:1.[8][9][10] This signature is a powerful diagnostic tool that immediately validates the presence and number of chlorine atoms.

m/z (calculated) Ion Interpretation
173.98[M]⁺ (with ³⁵Cl)Molecular ion peak, confirming the mass of the primary isotopologue.
175.98[M+2]⁺ (with ³⁷Cl)Isotope peak confirming the presence of one chlorine atom. Relative intensity should be ~32% of the [M]⁺ peak.
129.0[M-COOH]⁺Potential fragment from the loss of the carboxylic acid group.
139.0[M-Cl]⁺Potential fragment from the loss of the chlorine atom.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Run the analysis in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the molecular ion cluster. Verify the exact mass against the theoretical mass for C₅H₃ClN₂O₃ and confirm the ~3:1 intensity ratio of the M⁺ and M+2 peaks.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Core Objective: To identify the key functional groups present, which provides crucial constraints for the subsequent NMR analysis.

IR spectroscopy probes the vibrational modes of bonds within the molecule. While it does not provide connectivity information, it offers a rapid and definitive confirmation of the presence or absence of specific functional groups.

Expected Data & Interpretation: The structure contains a carboxylic acid, a hydroxyl group on the pyridazine ring, and the ring itself. A critical consideration is the potential for tautomerism between the 3-hydroxy-pyridazine form and the 3-oxo-2,3-dihydropyridazine (pyridazinone) form. The IR spectrum will reflect the predominant tautomer.[11][12][13]

Wavenumber (cm⁻¹) Vibration Interpretation
3300-2500 (very broad)O-H stretchCharacteristic of the hydrogen-bonded carboxylic acid hydroxyl group. This broadness is a key indicator of strong intermolecular hydrogen bonding.[14]
~3100 (broad)N-H stretchIf the pyridazinone tautomer is present, an N-H stretch would be observed. This may be convoluted with the broad O-H band.
~1715 (strong, sharp)C=O stretchCarboxylic acid carbonyl.
~1660 (strong, sharp)C=O stretchAmide/Lactam carbonyl from the pyridazinone tautomer. The presence of two distinct carbonyl peaks would be strong evidence for this form.[4][15]
1600-1450C=C / C=N stretchAromatic ring stretching vibrations.[3][16]
800-600C-Cl stretchFound in the fingerprint region, confirming the carbon-chlorine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal.

  • Measurement: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Core Objective: To establish the precise connectivity of all atoms in the molecule, resolving the carbon-hydrogen framework and elucidating the predominant tautomeric form in solution.

NMR is the most powerful tool for structure elucidation in solution.[17][18] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to build the molecular structure piece by piece.

Tautomerism Consideration: The key structural question is whether the molecule exists as the hydroxy-pyridazine or the pyridazinone. The chemical shifts, particularly of the ring carbons, will be highly sensitive to the tautomeric state. The pyridazinone form is often predominant for such systems.

¹H NMR Spectroscopy

  • Expected Signals:

    • ~8.0-8.5 ppm (1H, singlet): A single proton on the pyridazine ring. Its isolation (no adjacent protons) results in a singlet.

    • >13.0 ppm (1H, very broad singlet): The highly deshielded carboxylic acid proton.

    • ~11-12 ppm (1H, broad singlet): The N-H proton of the pyridazinone tautomer. This peak will be exchangeable with D₂O.[15]

¹³C NMR Spectroscopy

  • Expected Signals (5 total):

    • ~165 ppm: Carboxylic acid carbonyl carbon.

    • ~158 ppm: Pyridazinone carbonyl carbon (C3).

    • ~145 ppm: Carbon bearing the chlorine atom (C6).

    • ~135 ppm: Aromatic CH carbon (C5).

    • ~130 ppm: Quaternary aromatic carbon (C4).

2D NMR Spectroscopy: Building the Final Structure While 1D NMR suggests the pieces, 2D NMR shows how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount here, as it reveals 2- and 3-bond correlations between protons and carbons.

Figure 2: Key HMBC correlations confirming the structure.

Interpretation of Key HMBC Correlations:

  • The ring proton (H5) will show a correlation to the carboxylic acid carbon, definitively placing the COOH group at C4.

  • H5 will also show correlations to C4, C6, and C3, locking in the position of the chloro and carbonyl groups relative to the proton.

  • The N-H proton will show correlations to C3 and C5, confirming the pyridazinone ring structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is excellent for observing exchangeable protons like COOH and NH.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer of at least 400 MHz.

  • 2D Spectra Acquisition: Perform standard gradient-selected HSQC and HMBC experiments.

  • D₂O Exchange: After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the COOH and NH signals confirms their identity as exchangeable protons.

Technique ¹H (ppm) ¹³C (ppm) Key HMBC Correlations (H → C)
COOH >13.0 (br s)~165C4, C5
NH ~11.5 (br s)-C3, C5, C6
H5 ~8.2 (s)~135C3, C4, C6, COOH
C3 -~158-
C4 -~130-
C6 -~145-

X-ray Crystallography: The Unambiguous Proof

Core Objective: To provide the absolute, three-dimensional structure of the molecule in the solid state, serving as the ultimate confirmation of the spectroscopic assignments.

While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, X-ray crystallography offers irrefutable proof.[5] It resolves any ambiguity regarding tautomerism in the solid state and provides precise bond lengths and angles that can inform on aromaticity and electronic effects.

Expected Outcome: An X-ray crystal structure would provide a 3D model of the molecule, confirming:

  • The atom-to-atom connectivity proposed by NMR.

  • The specific tautomeric form present in the crystal lattice.

  • The planarity of the pyridazine ring.

  • Intermolecular interactions, such as hydrogen bonding dimers formed via the carboxylic acid groups or between the N-H and carbonyl groups.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is the most critical and often challenging step.[19] Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Conclusion: A Unified Structural Assignment

The structural elucidation of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a clear demonstration of the power of a multi-technique, evidence-based approach. High-resolution mass spectrometry establishes the molecular formula (C₅H₃ClN₂O₃) and confirms the presence of a single chlorine atom through its distinct isotopic signature. Infrared spectroscopy identifies the key functional groups: a carboxylic acid and a lactam-like carbonyl, providing the first strong evidence for the pyridazinone tautomer. Finally, a suite of 1D and 2D NMR experiments in DMSO-d₆ solution unambiguously maps the atomic connectivity through key HMBC correlations, confirming the structure as 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid . While X-ray crystallography provides the ultimate solid-state confirmation, the spectroscopic data presented herein builds a self-validating and irrefutable case for the assigned structure, providing researchers and drug development professionals with the foundational knowledge required for its further application.

References

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University, Senior Thesis. [Link]

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Foreword: The Dynamic Nature of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 3-Hydroxypyridazine Derivatives

The pyridazinone core is a cornerstone in medicinal chemistry, recognized as a "magic moiety" or privileged scaffold due to the broad spectrum of biological activities its derivatives possess, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] However, the true chemical nature of these molecules is often more complex than a single static structure suggests. The 3-hydroxypyridazine nucleus exists in a dynamic equilibrium between its tautomeric forms. Understanding, characterizing, and ultimately controlling this equilibrium is not merely an academic exercise; it is a critical factor in drug design and development, profoundly influencing a molecule's physicochemical properties, receptor-binding interactions, and metabolic stability.

This guide provides a comprehensive exploration of the tautomerism in 3-hydroxypyridazine derivatives. We will move beyond simple definitions to delve into the underlying principles that govern the tautomeric balance, the advanced analytical techniques required for its elucidation, and the practical implications for researchers in the pharmaceutical sciences. Our approach is grounded in field-proven insights, emphasizing the causality behind experimental choices and presenting robust, self-validating protocols.

The Core Equilibrium: Lactam-Lactim Tautomerism

The fundamental tautomerism in 3-hydroxypyridazine derivatives is the prototropic shift between the lactam and lactim forms.[5][6] This can also be described as a form of keto-enol tautomerism.[7][8][9] The equilibrium involves the migration of a proton between the nitrogen at position 2 and the exocyclic oxygen at position 3.

  • 3(2H)-Pyridazinone (Lactam/Keto form): This form contains an amide group within the heterocyclic ring. It is generally the more stable and predominant tautomer, particularly in polar solvents.[7][10]

  • 3-Hydroxypyridazine (Lactim/Enol form): This form contains a hydroxyl group and possesses a fully aromatic pyridazine ring.

The interplay between these two forms is a delicate balance, dictated by intramolecular and intermolecular forces.

Caption: The fundamental lactam-lactim tautomeric equilibrium in the 3-hydroxypyridazine system.

Governing Factors of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecule's environment and its specific chemical structure. From a drug development perspective, understanding these sensitivities allows us to predict or even engineer the predominant tautomeric form in a physiological setting.

The Decisive Role of the Solvent

Solvation effects are arguably the most significant factor in determining the lactam-lactim balance.[11][12][13] The choice of solvent can dramatically shift the equilibrium by preferentially stabilizing one tautomer over the other.

  • Polar Protic and Aprotic Solvents (e.g., Water, DMSO, Methanol): These solvents effectively stabilize the more polar lactam tautomer through hydrogen bonding and dipole-dipole interactions.[10][12] The lactam form, with its distinct amide functionality, has a larger dipole moment than the lactim form. Consequently, in aqueous solutions and other polar environments, the equilibrium overwhelmingly favors the 3(2H)-pyridazinone structure.[10]

  • Non-polar Aprotic Solvents (e.g., Cyclohexane, Chloroform, Dioxane): In these environments, the less polar, aromatic lactim tautomer is often more stable or present in significant quantities.[10][14] The absence of strong solute-solvent interactions allows intramolecular factors to have a greater influence. Studies on the analogous 2-hydroxypyridine/2-pyridone system show that in cyclohexane, both tautomers can coexist in comparable amounts.[10]

The Influence of Ring Substituents

Electronic effects exerted by substituents on the pyridazine ring can fine-tune the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs): EWGs can increase the acidity of the N-H proton in the lactam form, potentially shifting the equilibrium slightly toward the lactim form.

  • Electron-Donating Groups (EDGs): EDGs can increase the basicity of the ring nitrogens, which may favor protonation on the nitrogen, thus stabilizing the lactam form.

  • Substituents Capable of Intramolecular Hydrogen Bonding: A substituent at the 4-position that can form an intramolecular hydrogen bond with the hydroxyl group of the lactim form can significantly stabilize that tautomer, even in moderately polar solvents.[9]

The following table summarizes the expected qualitative effect of solvent polarity on the tautomeric ratio.

SolventDielectric Constant (ε)Predominant TautomerRationale
Water80.1Lactam High polarity and hydrogen bonding capacity strongly stabilize the polar amide group.[10]
DMSO46.7Lactam High polarity and hydrogen bond accepting ability favor the lactam form.[15]
Methanol32.7Lactam Polar protic solvent that stabilizes the lactam tautomer.
Chloroform4.8Mixed/Lactim Lower polarity reduces the stabilization of the lactam form.[16]
Dioxane2.2Lactim Non-polar environment favors the less polar, aromatic lactim tautomer.[17][18]
Gas Phase1.0Lactim Intrinsic stability favors the aromatic lactim form in the absence of solvent.[10]

Analytical Characterization: A Multi-Pronged Approach

Caption: A logical workflow for the comprehensive analysis of tautomerism in heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive tool for identifying and quantifying tautomers in solution.[12] The distinct chemical environments of the nuclei in the lactam and lactim forms give rise to separate, identifiable signals.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3-hydroxypyridazine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • Causality: DMSO-d₆ is an excellent starting point as its polarity is sufficient to dissolve a wide range of derivatives, and it often allows for the observation of both tautomers if the equilibrium is not completely one-sided.[15]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to broad signals in the 10-14 ppm region, which are characteristic of amide (N-H) or acidic hydroxyl (O-H) protons.

    • The chemical shifts of the ring protons will also differ between tautomers. The aromatic lactim form will typically show signals in a different region compared to the non-aromatic (or less aromatic) lactam ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key Diagnostic Signal: The most telling signal is that of C3. In the lactam form, this carbon is a carbonyl (C=O) and will appear significantly downfield, typically in the range of 160-170 ppm .[19] In the lactim form, this carbon is bonded to a hydroxyl group (C-OH) and will appear further upfield, often in the 150-160 ppm range.

  • Self-Validation via Deuterium Exchange:

    • After acquiring initial spectra, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.

    • Trustworthiness: The N-H proton of the lactam and the O-H proton of the lactim are "exchangeable." They will be replaced by deuterium, causing their signals to disappear from the ¹H spectrum.[15] This is an unambiguous confirmation of the identity of these signals and the presence of prototropic tautomerism.

  • Quantification:

    • Integrate the area of well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

    • The tautomeric ratio (KT = [Lactim]/[Lactam]) can be calculated directly from the ratio of these integrals.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for studying tautomeric equilibria, particularly how they are affected by solvent changes.[20][21] The two tautomers have different chromophores and thus absorb light at different wavelengths.

  • Lactam (Keto) Form: Possesses a conjugated amide system.

  • Lactim (Enol) Form: Possesses a substituted aromatic pyridine chromophore.

The equilibrium shift can be monitored by observing the changes in the absorption spectrum in solvents of varying polarity. This phenomenon is known as solvatochromism.[12][22]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile or methanol.

  • Solvent Series: Prepare a series of volumetric flasks containing a range of solvents with varying polarities (e.g., hexane, dioxane, chloroform, acetonitrile, methanol, water).

  • Sample Preparation: Add a small, identical aliquot of the stock solution to each volumetric flask and dilute to the mark. The final concentration should be low enough to give a maximum absorbance in the range of 0.5-1.5 AU.

  • Spectral Acquisition: Record the UV-Vis spectrum (typically from 200-400 nm) for each solution against a pure solvent blank.

  • Data Analysis:

    • Identify the λmax for the absorption bands in each solvent.

    • A shift in λmax and/or a change in the relative intensities of different absorption bands as a function of solvent polarity is direct evidence of a shift in the tautomeric equilibrium.[22][23] For instance, an increase in the intensity of the band corresponding to the lactam form is expected as solvent polarity increases.[17]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. They can predict the relative stabilities of tautomers and help in assigning spectroscopic signals.

  • Structure Optimization: Build the 3D structures of both the lactam and lactim tautomers. Perform geometry optimization in the gas phase and in various solvent environments using a Polarizable Continuum Model (PCM).[13][24]

  • Energy Calculation: Calculate the single-point energies (electronic energy and Gibbs free energy) for the optimized structures of each tautomer in each medium. The difference in Gibbs free energy (ΔG) directly relates to the equilibrium constant (KT).

  • Spectra Prediction: Calculate the theoretical NMR chemical shifts and UV-Vis excitation energies.

    • Expertise: Comparing calculated NMR shifts (using the GIAO method) with experimental values can provide definitive assignment of signals to specific tautomers.[25] Similarly, comparing calculated UV-Vis spectra with experimental results helps assign absorption bands.

Significance in Drug Discovery and Development

The tautomeric state of a 3-hydroxypyridazine derivative is not a trivial detail; it has profound consequences for its drug-like properties.[26]

  • Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities (donor/acceptor patterns), and electrostatic profiles. One tautomer may fit perfectly into a receptor's active site while the other does not. The lactam's N-H can act as a hydrogen bond donor, whereas the lactim's ring nitrogen is an acceptor.

  • Pharmacokinetics (ADME):

    • Solubility: The more polar lactam tautomer will generally exhibit higher aqueous solubility.

    • Membrane Permeability: The less polar lactim tautomer may be better able to cross biological membranes.

    • Metabolism: The metabolic fate of the two tautomers can be different. The hydroxyl group of the lactim form, for instance, is a potential site for glucuronidation.

  • Intellectual Property: Different tautomers can, in some jurisdictions, be considered distinct chemical entities, which has significant implications for patent claims.

By understanding the principles laid out in this guide, researchers can rationally design 3-hydroxypyridazine derivatives where the tautomeric equilibrium is biased toward the form with the most desirable biological and pharmacokinetic profile.

References

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  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. (n.d.). Sultan Qaboos University House of Expertise.
  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (n.d.). Structural Chemistry.
  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). The Journal of Organic Chemistry.
  • Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. (n.d.). Magnetic Resonance in Chemistry.
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An In-depth Technical Guide to the Stability of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid in acidic environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intrinsic chemical properties of the molecule, potential degradation pathways under acidic stress, and robust experimental protocols for stability assessment. By integrating mechanistic insights with actionable methodologies, this guide serves as an essential resource for predicting and evaluating the chemical resilience of this important heterocyclic compound.

Introduction: The Significance of Pyridazine Scaffolds in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1][2] Its inherent polarity, capacity for hydrogen bonding, and ability to modulate pharmacokinetic properties make it a desirable component in the design of novel therapeutics.[1][3] 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, with its multiple functional groups, represents a versatile building block for the synthesis of a wide array of biologically active molecules. However, the successful development of any drug candidate hinges on its stability. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[4][5] This guide focuses specifically on the stability of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid under acidic conditions, a common stressor encountered during formulation and in physiological environments.

Physicochemical Properties and Predicted Reactivity

Understanding the inherent properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is fundamental to predicting its behavior under acidic stress.

Table 1: Physicochemical Properties of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

PropertyValueSource
Molecular FormulaC₅H₃ClN₂O₃[6]
Molecular Weight174.54 g/mol [6]
pKa (predicted)Carboxylic acid: ~3-4, Hydroxypyridazine: ~8-9General chemical principles
AppearanceSolid

The pyridazine ring is characterized by its weak basicity due to the presence of two adjacent nitrogen atoms, which are electron-withdrawing.[1][7] This makes the ring system generally resistant to electrophilic attack unless strongly activating groups are present.[7] The key functional groups that will dictate the stability of this molecule in acidic media are the chloro, hydroxyl, and carboxylic acid substituents.

Potential Degradation Pathways under Acidic Conditions

Forced degradation studies aim to accelerate the decomposition of a drug substance to identify likely degradation products and establish degradation pathways.[4] Based on the structure of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, two primary degradation pathways are anticipated under acidic conditions: hydrolysis of the chloro substituent and decarboxylation of the carboxylic acid.

Acid-Catalyzed Hydrolysis of the Chloro Substituent

The carbon-chlorine bond on the pyridazine ring is susceptible to nucleophilic attack, particularly under forcing conditions such as elevated temperatures and strong acid. While chloropyridazines are generally more resistant to hydrolysis than their pyridine counterparts, the reaction can be facilitated by protonation of the ring nitrogens, which increases the electrophilicity of the carbon atom attached to the chlorine.

The proposed mechanism for acid-catalyzed hydrolysis involves the initial protonation of a ring nitrogen atom. This is followed by the nucleophilic attack of a water molecule at the carbon bearing the chlorine atom. Subsequent loss of a proton and elimination of a chloride ion yields the corresponding hydroxylated pyridazine derivative.

Decarboxylation of the Carboxylic Acid

Pyridinecarboxylic acids, and by extension pyridazine carboxylic acids, can undergo decarboxylation, particularly when heated in acidic solutions.[8][9] The ease of decarboxylation is influenced by the position of the carboxylic acid group and the presence of other substituents. For 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, the electron-withdrawing nature of the pyridazine ring and the adjacent chloro and hydroxyl groups may influence the stability of the carbanionic intermediate formed upon loss of carbon dioxide.

The reaction likely proceeds through the protonated form of the carboxylic acid, leading to the elimination of CO₂ and the formation of a protonated pyridazine intermediate, which is then deprotonated to yield the decarboxylated product.

Experimental Design for Acidic Forced Degradation Studies

A well-designed forced degradation study should aim for a target degradation of 5-20% of the active ingredient to ensure that the degradation products are detectable without being secondary products of over-stressing.[10][11]

Materials and Reagents
  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (analytical standard)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sulfuric acid (H₂SO₄), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase)

  • Water (HPLC grade)

Step-by-Step Experimental Protocol
  • Sample Preparation: Prepare a stock solution of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[10]

  • Stress Conditions:

    • Transfer aliquots of the stock solution into separate reaction vials.

    • Add an equal volume of the acidic stressor (0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, or 1 M H₂SO₄).

    • Incubate the vials at room temperature and at an elevated temperature (e.g., 60°C).[10]

    • A control sample with the drug substance in the solvent without acid should be run in parallel.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Neutralization: Immediately before analysis, neutralize the samples by adding an equimolar amount of a suitable base (e.g., NaOH) to stop the degradation reaction.[12]

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Acidic Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution aliquot Aliquot Stock Solution stock->aliquot add_acid Add Acidic Stressor (0.1M & 1M HCl/H2SO4) aliquot->add_acid incubate Incubate at RT & 60°C add_acid->incubate sample Withdraw Samples at Time Points incubate->sample neutralize Neutralize with Base sample->neutralize hplc Analyze by HPLC neutralize->hplc

Figure 1: Experimental workflow for the acidic forced degradation study.

Development of a Stability-Indicating HPLC Method

A crucial aspect of a forced degradation study is the use of an analytical method that can separate the parent compound from its degradation products.[11][13] A reverse-phase HPLC method with UV detection is generally suitable for this purpose.

Table 2: Suggested HPLC Method Parameters

ParameterCondition
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of A, and gradually increase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan of the parent compound
Injection Volume 10 µL

Data Interpretation and Reporting

The data obtained from the HPLC analysis should be used to calculate the percentage of degradation of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid at each time point and under each stress condition. The chromatograms should be carefully examined for the appearance of new peaks, which would indicate the formation of degradation products.

Table 3: Example Data Reporting Table

ConditionTime (hours)Parent Peak Area% DegradationDegradation Product 1 Peak AreaDegradation Product 2 Peak Area
0.1 M HCl, RT00
24
48
1 M HCl, 60°C00
8
24

The structure of significant degradation products should be elucidated using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

G cluster_pathways Potential Degradation Pathways parent 6-Chloro-3-hydroxypyridazine- 4-carboxylic acid hydrolysis Hydrolysis Product (6-hydroxy-3-hydroxypyridazine- 4-carboxylic acid) parent->hydrolysis Acid-catalyzed Hydrolysis decarboxylation Decarboxylation Product (6-Chloro-3-hydroxypyridazine) parent->decarboxylation Decarboxylation

Figure 2: Proposed degradation pathways of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid under acidic conditions.

Conclusion

This technical guide provides a comprehensive framework for assessing the stability of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid under acidic conditions. By understanding the potential degradation pathways and employing a robust experimental design, researchers can gain critical insights into the chemical resilience of this molecule. The information generated from these studies is invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of drug products derived from this versatile pyridazine building block.

References

  • Alsante, K. M., et al. (2014).
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products (1996).
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  • Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical Technology, 24(12), 44-52.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Dunn, G. E., & Lee, H. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 49(1), 1032-1037.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(16), 4086-4087.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1124.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic tautomerism of heteroaromatic compounds: II. 3-Hydroxypyridine and related compounds. Journal of the Chemical Society (Resumed), 43-47.
  • PubChem. (n.d.). 6-chloropyridazine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermal Decomposition of Pyridazine Carboxylic Acids for Pharmaceutical and Chemical Synthesis Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and potential to mitigate interactions with metabolic enzymes like cytochrome P450—render it an attractive scaffold in drug design.[1] Pyridazine derivatives are integral to a range of therapeutic agents, from cardiovascular drugs to oncology and neuroprotective agents.[3][4][5]

Within this chemical class, pyridazine carboxylic acids are of paramount importance, serving as both versatile synthetic intermediates and bioactive molecules themselves.[6][7] Understanding the thermal stability and decomposition pathways of these compounds is not merely an academic exercise. For drug development professionals, it is a critical component of risk assessment, informing process safety, formulation strategies, and shelf-life determination.[8] For synthetic chemists, thermal decomposition, specifically decarboxylation, can be a deliberate and powerful step in a synthetic route to access novel pyridazine structures.[9][10]

This guide provides a comprehensive exploration of the thermal decomposition of pyridazine carboxylic acids. It moves from the fundamental chemical principles governing decarboxylation to the advanced analytical techniques used for characterization, complete with detailed experimental protocols and data interpretation strategies. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently navigate the thermal behavior of this vital class of molecules.

Part 1: Fundamental Principles of Thermal Decarboxylation

The primary thermal decomposition route for most aromatic and heteroaromatic carboxylic acids is decarboxylation—the elimination of a molecule of carbon dioxide (CO₂).[11][12] The facility of this reaction is intrinsically linked to the stability of the anionic or radical intermediate formed upon the loss of the carboxyl group.[13]

In the context of pyridazine carboxylic acids, the electron-deficient nature of the diazine ring plays a crucial role. The two adjacent, electronegative nitrogen atoms withdraw electron density from the aromatic system, which can stabilize a negative charge on the ring. This electronic effect is a key determinant of the decarboxylation temperature. The general mechanism often proceeds through the protonation of a ring nitrogen, followed by the formation of a zwitterionic intermediate that facilitates the expulsion of CO₂.

The position of the carboxylic acid substituent is also critical. For instance, pyridazine-4-carboxylic acid may exhibit different thermal stability compared to pyridazine-3-carboxylic acid due to the varied ability of the ring positions to stabilize the reaction intermediate.[9][10] Dicarboxylic acids can undergo sequential decarboxylation steps, often at distinct temperatures.[10]

G cluster_mechanism General Mechanism of Heteroaromatic Decarboxylation Start Pyridazine Carboxylic Acid (Ar-COOH) Zwitterion Zwitterionic Intermediate (Proton Transfer) Start->Zwitterion Heat (Δ) TransitionState Transition State (C-C Bond Cleavage) Zwitterion->TransitionState Rate-determining step Products Decarboxylated Pyridazine (Ar-H) + Carbon Dioxide (CO₂) TransitionState->Products

Caption: A simplified diagram of the thermal decarboxylation pathway.

Part 2: Characterization Techniques for Thermal Decomposition Studies

A robust investigation of thermal decomposition requires specialized analytical instrumentation capable of measuring changes in mass and energy as a function of temperature. Coupling these techniques with methods that identify evolved gases provides a complete picture of the decomposition process.[8][14]

TechniqueAbbreviationMeasured PropertyApplication in Pyridazine Carboxylic Acid Analysis
Thermogravimetric Analysis TGA / TGChange in mass vs. temperatureDetermines onset decomposition temperature, mass loss percentage (e.g., confirming loss of CO₂), and residual mass.[14]
Differential Scanning Calorimetry DSCHeat flow into or out of a sample vs. temperatureMeasures melting point, enthalpy of fusion, and enthalpy of decomposition.[8]
Coupled TG-Mass Spectrometry TG-MSMass change and m/z of evolved gases vs. temperatureDirectly identifies volatile decomposition products (e.g., CO₂ at m/z 44) and correlates them with specific mass loss events.[14]
Coupled TG-Fourier Transform IR TG-FTIRMass change and IR spectrum of evolved gases vs. temperatureIdentifies functional groups in evolved gases (e.g., the characteristic stretch of CO₂), complementing TG-MS data.[8][15]

The synergy of these methods is indispensable. TGA can quantify the mass loss, but it cannot identify the molecules being lost. TG-MS and TG-FTIR provide this critical identification, confirming that the observed mass loss corresponds to decarboxylation rather than the loss of solvent or another fragment.[14]

G cluster_workflow Thermal Analysis Experimental Workflow Sample Sample Preparation (Pyridazine Carboxylic Acid, 1-5 mg) Instrument Load into TG-MS/FTIR Instrument Sample->Instrument Program Define Experimental Program (Temp Range, Heating Rate, Atmosphere) Instrument->Program Run Execute Thermal Analysis Program->Run Data Simultaneous Data Acquisition (TG, DTG, MS, FTIR) Run->Data Analysis Correlate & Interpret Data Data->Analysis

Caption: A typical workflow for a coupled thermal analysis experiment.

Part 3: Experimental Protocol for Thermal Analysis (TG-MS)

This protocol outlines a self-validating system for the analysis of a novel pyridazine carboxylic acid, ensuring accuracy and reproducibility. The causality behind each parameter selection is explained to provide a framework for adapting the method.

Objective: To determine the thermal stability and identify the primary gaseous decomposition product of Pyridazine-3-carboxylic acid.

Instrumentation: A simultaneous thermogravimetric analyzer coupled to a quadrupole mass spectrometer (TG-MS).

Methodology:

  • Instrument Calibration:

    • Action: Perform temperature and mass calibrations according to the instrument manufacturer's specifications. Use certified reference materials (e.g., Indium for temperature, Calcium Oxalate for mass loss).

    • Causality: Ensures the accuracy of the measured decomposition temperatures and mass changes, which is fundamental to the trustworthiness of the data.

  • Sample Preparation:

    • Action: Weigh approximately 2-5 mg of the pyridazine-3-carboxylic acid sample into an alumina crucible. Record the exact weight.

    • Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper, more accurate transition measurements. Alumina crucibles are used for their inertness at high temperatures.

  • Atmosphere and Gas Flow:

    • Action: Set the purge gas to high-purity helium or nitrogen with a flow rate of 50 mL/min.

    • Causality: An inert atmosphere is crucial for studying the intrinsic thermal decomposition (pyrolysis) without interference from oxidative side reactions.[15] The constant flow rate ensures efficient removal of evolved gases from the furnace to the MS detector.

  • Thermal Program:

    • Action: Program the instrument to heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

    • Causality: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time. The temperature range is selected to capture the entire decomposition event, starting from ambient and extending well beyond the expected decomposition temperature.[16]

  • Mass Spectrometer Settings:

    • Action: Set the MS to scan a mass range of 10-100 m/z. Specifically monitor the ion currents for m/z = 44 (CO₂), m/z = 18 (H₂O), and m/z = 80 (parent pyridazine molecule).

    • Causality: Scanning a broad range allows for the detection of unexpected byproducts. Monitoring specific key masses provides high-sensitivity data for the expected products, directly testing the decarboxylation hypothesis.

  • Data Acquisition and Analysis:

    • Action: Initiate the run and collect TG and MS data simultaneously. After the run, plot the TG curve (% weight vs. temperature), the first derivative of the TG curve (DTG), and the MS ion current for m/z 44 vs. temperature.

    • Causality: The simultaneous acquisition is the core of a coupled technique. Correlating the temperature of the mass loss (from TG/DTG) with the temperature of CO₂ evolution (from MS) provides unequivocal evidence of decarboxylation.

Part 4: Data Interpretation and Case Studies

The interpretation of thermal analysis data involves the synthesis of information from multiple data streams.

  • TG Curve: Reveals the temperature at which mass loss begins (onset temperature, Tₒ) and the total percentage of mass lost. For a simple decarboxylation of pyridazine-3-carboxylic acid (MW: 124.1 g/mol ), the theoretical mass loss of CO₂ (MW: 44.01 g/mol ) is (44.01 / 124.1) * 100% ≈ 35.5%. A measured mass loss close to this value strongly supports decarboxylation.

  • DTG Curve: The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (Tₚ), providing a precise and reproducible data point for comparing the stability of different compounds.

  • MS Data: The ion current for a specific m/z value is proportional to the amount of that gas being evolved. A sharp increase in the m/z 44 signal that perfectly aligns with the mass loss event seen in the TG curve is the definitive confirmation of CO₂ evolution.

Case Study: Comparing Pyridazine-3-carboxylic Acid and Pyridazine-4,5-dicarboxylic Acid

CompoundOnset Temp (Tₒ)Peak Temp (Tₚ)Measured Mass LossTheoretical Mass LossPrimary Evolved Gas (m/z)
Pyridazine-3-carboxylic acid~210 °C~225 °C~35%35.5% (loss of 1 CO₂)CO₂ (44)
Pyridazine-4,5-dicarboxylic acid~190 °C (Step 1)~205 °C (Step 1)~52% (Total)52.4% (loss of 2 CO₂)CO₂ (44)
~240 °C (Step 2)~255 °C (Step 2)

Note: Data are illustrative and based on typical behavior of heteroaromatic carboxylic acids.[10]

The dicarboxylic acid shows a two-step decomposition. The first decarboxylation occurs at a lower temperature, suggesting one carboxyl group is more labile. The total mass loss corresponds to the loss of two CO₂ molecules. This type of comparative analysis is essential for understanding structure-stability relationships.

G cluster_interpretation Logical Flow of Data Interpretation Data Raw Data (TG, DTG, MS) Step1 Analyze TG Curve: - Onset Temperature (Tₒ) - % Mass Loss Data->Step1 Step2 Analyze DTG Curve: - Peak Temperature (Tₚ) Data->Step2 Step3 Analyze MS Data: - Identify Evolved Gases (m/z) Data->Step3 Correlation Correlate Events: Does Mass Loss at Tₚ Align with Gas Evolution? Step1->Correlation Step2->Correlation Step3->Correlation Conclusion Conclusion: - Confirm Reaction Pathway - Quantify Thermal Stability Correlation->Conclusion Yes No Re-evaluate: - Alternative Pathway? - Impurities? Correlation->No No

Caption: A flowchart for the systematic interpretation of TG-MS data.

Part 5: Factors Influencing Thermal Decomposition

The thermal stability of a pyridazine carboxylic acid is not an immutable property but is influenced by several factors.

  • Substituent Effects: Electron-donating groups (e.g., amino, alkyl) on the pyridazine ring generally increase thermal stability by destabilizing the anionic intermediate. Conversely, electron-withdrawing groups can sometimes lower the decomposition temperature.[6]

  • Atmosphere: As mentioned, decomposition in an oxidative atmosphere (air) can be more complex.[8] The process may occur at lower temperatures and can involve combustion, leading to a different set of byproducts (e.g., NOx, CO) in addition to CO₂. For this reason, pyrolysis in an inert atmosphere is preferred for studying the intrinsic stability.

  • Metal Coordination: Pyridazine carboxylic acids can act as ligands, forming coordination complexes with metal ions.[17] This coordination can dramatically increase thermal stability. The decomposition of these metal complexes is often a multi-stage process, involving the loss of water molecules, followed by the decomposition of the organic ligand at a much higher temperature, typically leaving a final residue of the metal oxide.[17][18]

Conclusion

The thermal decomposition of pyridazine carboxylic acids is a critical area of study for both pharmaceutical development and synthetic chemistry. A thorough understanding, gained through the systematic application of thermal analysis techniques like TG-MS and DSC, allows scientists to predict and control the behavior of these molecules under thermal stress. By elucidating decomposition temperatures, confirming reaction pathways, and identifying influencing factors, researchers can ensure the development of safe manufacturing processes, stable drug products, and efficient synthetic methodologies. This guide serves as a foundational resource, empowering professionals to apply these principles with scientific rigor and confidence.

References

  • Mundle, S. O. C. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory.
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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
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  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
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  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Douglas, C. J., et al. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society.
  • (PDF) Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co).
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The Biological Versatility of Substituted Pyridazine Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridazine nucleus, a six-membered diazine heterocycle, stands as a privileged scaffold in medicinal chemistry. Its inherent physicochemical properties, including its polarity and ability to participate in hydrogen bonding, make it a versatile core for the design of novel therapeutic agents.[1] The incorporation of a carboxylic acid moiety, along with other substituents, further enhances the potential for molecular interactions with biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted pyridazine carboxylic acids, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies for Substituted Pyridazine Carboxylic Acids

The construction of the pyridazine core bearing a carboxylic acid function can be achieved through several synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation of γ-Ketoacids with Hydrazines

A robust and widely employed method for the synthesis of pyridazin-3(2H)-ones, which can be further functionalized to pyridazine carboxylic acids, involves the cyclocondensation of γ-ketoacids with hydrazine hydrate.[2] This approach is particularly useful for accessing 6-aryl substituted pyridazinones.

Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

  • Step 1: Friedel-Crafts Acylation. To a stirred solution of a substituted benzene and succinic anhydride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride portion-wise at 0-5 °C. After the addition is complete, allow the mixture to stir at room temperature for several hours, then heat to 50-60 °C until the reaction is complete (monitored by TLC). Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. The resulting precipitate, the β-aroylpropionic acid, is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., aqueous ethanol).

  • Step 2: Cyclocondensation. Reflux a mixture of the β-aroylpropionic acid and hydrazine hydrate in ethanol for 4-6 hours. Upon cooling, the 6-aryl-4,5-dihydropyridazin-3(2H)-one precipitates. The solid is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure product.

Synthesis from Dicarbonyl Compounds

Another common approach involves the reaction of 1,4-dicarbonyl compounds with hydrazine, leading to the formation of the pyridazine ring.[3] Subsequent oxidation and functional group manipulation can introduce the carboxylic acid moiety.

Experimental Protocol: Synthesis of 6-Methoxy-pyridazine-3-carboxylic acid

  • Step 1: Oxidation. To a solution of 3-chloro-6-methylpyridazine in sulfuric acid, add an oxidizing agent (e.g., potassium permanganate) portion-wise while maintaining the temperature below 40°C. After the addition, stir the reaction mixture at room temperature overnight. Pour the mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid.[4]

  • Step 2: Nucleophilic Substitution. To a solution of 6-chloropyridazine-3-carboxylic acid in anhydrous methanol, add sodium methoxide and reflux the mixture for several hours. After cooling, remove the excess methanol under reduced pressure. Add ice water and acidify with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with water, and recrystallize to yield 6-methoxypyridazine-3-carboxylic acid.[4]

Synthesis_Workflow cluster_0 Route 1: From γ-Ketoacids cluster_1 Route 2: From Dicarbonyls Substituted Benzene Substituted Benzene β-Aroylpropionic Acid β-Aroylpropionic Acid Substituted Benzene->β-Aroylpropionic Acid Succinic Anhydride, AlCl3 6-Aryl-4,5-dihydropyridazin-3(2H)-one 6-Aryl-4,5-dihydropyridazin-3(2H)-one β-Aroylpropionic Acid->6-Aryl-4,5-dihydropyridazin-3(2H)-one Hydrazine Hydrate Substituted Pyridazine Carboxylic Acid Substituted Pyridazine Carboxylic Acid 6-Aryl-4,5-dihydropyridazin-3(2H)-one->Substituted Pyridazine Carboxylic Acid Further Functionalization 1,4-Dicarbonyl 1,4-Dicarbonyl Dihydropyridazine Dihydropyridazine 1,4-Dicarbonyl->Dihydropyridazine Hydrazine Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation Pyridazine->Substituted Pyridazine Carboxylic Acid Functional Group Manipulation VEGFR2_Signaling_Pathway cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition by Pyridazine Carboxylic Acid VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Pyridazine Substituted Pyridazine Carboxylic Acid Pyridazine->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted pyridazine carboxylic acids.

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of substituted pyridazine carboxylic acids against cancer cell lines is commonly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridazine carboxylic acid derivatives for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazolo-pyridazine 4HepG-217.30[5]
Pyrazolo-pyridazine 4HCT-11618.38[5]
Pyrazolo-pyridazine 4MCF-727.29[5]
Pyridine-urea 8eMCF-7 (48h)0.22[6]
Pyridine-urea 8nMCF-7 (48h)1.88[6]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research. Substituted pyridazine carboxylic acids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [7]

Mechanism of Action: COX Inhibition

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Certain pyridazine derivatives have shown high selectivity for COX-2. [8][9]

In Vitro Evaluation of Anti-inflammatory Activity

The inhibitory activity of substituted pyridazine carboxylic acids against COX-1 and COX-2 can be evaluated using commercially available enzyme immunoassay (EIA) kits.

Table 2: Anti-inflammatory Activity of Selected Pyridazine Derivatives

Compound IDCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Compound 3g504.643.8411.51[8]
Compound 6a-53.01-[8]
Compound 6b1.14 µM0.18 µM6.33[9]
Compound 4c-0.26 µM-[9]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Substituted pyridazine carboxylic acids have shown promising activity against a range of bacterial and fungal pathogens. [10]

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the substituted pyridazine carboxylic acid in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 3: Antimicrobial Activity of Selected Pyridazine Derivatives

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference
Chloro derivativesEscherichia coli0.892–3.744[10]
Chloro derivativesPseudomonas aeruginosa0.892–3.744[10]
Compound 3S. aureus (MRSA)4.52 µM[11]
Compound 7E. coli7.8 µM[11]
Compound 13P. aeruginosa7.48 µM[11]
Compound 13A. baumannii3.74 µM[11]

Structure-Activity Relationship (SAR)

The biological activity of substituted pyridazine carboxylic acids is highly dependent on the nature and position of the substituents on the pyridazine ring and any attached aryl moieties.

  • Anticancer Activity: For VEGFR-2 inhibition, the presence of a hydrogen bond acceptor on the pyridazine ring is crucial for interaction with the hinge region of the ATP binding pocket. The nature of the substituent at the 6-position of the pyridazine ring significantly influences potency, with bulky hydrophobic groups often enhancing activity. [12]* Anti-inflammatory Activity: For selective COX-2 inhibition, a key structural feature is the presence of a specific substituent, often a sulfonamide or a similar group, on an adjacent phenyl ring. This allows the molecule to fit into the larger, more flexible active site of COX-2 compared to COX-1. [9]* Antimicrobial Activity: The presence of halogen atoms, particularly chlorine, on the pyridazine ring has been shown to enhance antibacterial activity, especially against Gram-negative bacteria. [10]The lipophilicity of the substituents also plays a significant role in the antimicrobial profile.

SAR_Summary cluster_core Core Scaffold cluster_anticancer Anticancer Activity (VEGFR-2) cluster_antiinflammatory Anti-inflammatory Activity (COX-2) cluster_antimicrobial Antimicrobial Activity Pyridazine_Carboxylic_Acid Pyridazine Carboxylic Acid Core H-bond_acceptor H-bond acceptor on pyridazine Pyridazine_Carboxylic_Acid->H-bond_acceptor Requires Bulky_hydrophobic_group_at_C6 Bulky hydrophobic group at C6 Pyridazine_Carboxylic_Acid->Bulky_hydrophobic_group_at_C6 Favors Sulfonamide_on_phenyl Sulfonamide on adjacent phenyl ring Pyridazine_Carboxylic_Acid->Sulfonamide_on_phenyl Requires for selectivity Halogen_on_pyridazine Halogen (e.g., Cl) on pyridazine ring Pyridazine_Carboxylic_Acid->Halogen_on_pyridazine Enhances Lipophilic_substituents Lipophilic substituents Pyridazine_Carboxylic_Acid->Lipophilic_substituents Influences

Caption: Summary of structure-activity relationships for substituted pyridazine carboxylic acids.

Conclusion and Future Perspectives

Substituted pyridazine carboxylic acids represent a highly versatile and promising class of compounds for the development of new therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive targets for further investigation. Future research should focus on the optimization of lead compounds through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties. The exploration of novel substitution patterns and the combination of the pyridazine carboxylic acid scaffold with other pharmacophores may lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

Sources

6-Chloro-3-hydroxypyridazine-4-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-3-hydroxypyridazine-4-carboxylic acid: A Core Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical review of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a versatile scaffold in the design of novel therapeutics.

Introduction: The Pyridazine Moiety in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding as both an acceptor and a donor, and metabolic stability have made it a cornerstone in the development of therapeutic agents. Pyridazine derivatives have demonstrated a wide array of biological activities, including applications in oncology, infectious diseases, and materials science.[1] The title compound, 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, is a trifunctionalized building block, offering multiple points for chemical modification, making it particularly valuable for constructing complex molecular architectures such as those found in targeted protein degraders.[2]

Physicochemical and Structural Properties

6-Chloro-3-hydroxypyridazine-4-carboxylic acid exists as a solid at room temperature.[3] A critical feature of the 3-hydroxypyridazine substructure is its tautomeric equilibrium with the 3-oxo-2,3-dihydropyridazine form. This pyridazinone structure is often the dominant tautomer and plays a significant role in the molecule's intermolecular interactions and overall conformation. For the purpose of this guide, we will refer to the compound by its hydroxypyridazine name, while acknowledging this important tautomerism.

PropertyValueSource
CAS Number 50681-26-0[2][4][5]
Molecular Formula C₅H₃ClN₂O₃[3][4]
Molecular Weight 174.54 g/mol [3][4]
Synonyms 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid[4][6]
Physical Form Solid[3]

Synthesis of the Pyridazine Core

While specific, peer-reviewed synthetic procedures for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid are not extensively detailed in readily available literature, a plausible route can be constructed based on established pyridazine chemistry. A common strategy involves the condensation of a 1,2-dicarbonyl compound or its equivalent with hydrazine, followed by functional group manipulations.

One potential pathway starts from a suitably substituted dicarbonyl precursor. The cyclization with hydrazine hydrate would form the core pyridazine ring. Subsequent chlorination and oxidation steps would then yield the final product. For instance, the oxidation of a methyl group to a carboxylic acid is a known transformation on the pyridazine ring.[7]

Proposed Experimental Protocol:

A generalized, multi-step synthesis informed by related procedures is as follows:

  • Step 1: Cyclization: A substituted 1,2,4-tricarbonyl precursor is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is heated under reflux to drive the condensation and ring closure, forming a hydroxypyridazine carboxylic acid derivative.

  • Step 2: Chlorination: The resulting pyridazinone ring is chlorinated, typically at the 6-position which is activated for such reactions. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this transformation. The reaction is typically performed at elevated temperatures.

  • Step 3: Purification: Following the reaction, the crude product is isolated by quenching the reaction mixture with ice water, leading to precipitation. The solid is then collected by filtration, washed, and purified, often through recrystallization from a suitable solvent system like ethanol/water to yield the final, pure 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

G cluster_0 Proposed Synthetic Workflow Precursor Substituted 1,2-Dicarbonyl Precursor Cyclization Cyclization with Hydrazine Hydrate Precursor->Cyclization 1. Reflux in EtOH Chlorination Chlorination (e.g., POCl₃) Cyclization->Chlorination 2. Heat Product 6-Chloro-3-hydroxypyridazine-4-carboxylic acid Chlorination->Product 3. Purification

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity and Derivatization Potential

The true value of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid lies in its three distinct functional groups, which serve as orthogonal handles for further chemical modification. This trifunctional nature makes it an exceptionally versatile building block for combinatorial chemistry and the synthesis of complex molecules.

  • The Carboxylic Acid (-COOH): This group is a primary site for forming amide or ester linkages. Standard coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the carboxylic acid with a wide range of amines to form amides, a key linkage in many pharmaceuticals and bifunctional degraders. Esterification can be achieved under acidic conditions with alcohols. The carboxylic acid group is a crucial pharmacophore in many drugs, often involved in critical binding interactions with biological targets.[8][9]

  • The Chloro Group (-Cl): The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various functionalities, including amines, alcohols, and thiols, by displacing the chloride. This reaction is fundamental to building out the molecular scaffold and attaching different pharmacophores or linker moieties.

  • The Hydroxy/Oxo Group (-OH/=O): The pyridazinone core can be a site for N-alkylation or N-arylation at the ring nitrogen, providing another avenue for structural diversification. This position is critical for tuning the molecule's physicochemical properties, such as solubility and lipophilicity.

G cluster_1 Reactivity and Derivatization Core 6-Chloro-3-hydroxypyridazine-4-carboxylic acid Amide Amide Formation (R-NH₂ + Coupling Agents) Core->Amide -COOH site Ester Esterification (R-OH + Acid Catalyst) Core->Ester -COOH site SnAr Nucleophilic Substitution (SₙAr) (R-NH₂, R-OH, R-SH) Core->SnAr -Cl site Alkylation N-Alkylation (R-X + Base) Core->Alkylation Ring Nitrogen

Caption: Key reactive sites on the core molecule.

Applications in Drug Discovery

The structural features of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid make it an ideal starting point for various applications in medicinal chemistry.

Scaffold for Novel Therapeutics

The pyridazine core is present in numerous compounds with proven biological activity. Its ability to act as a bioisostere for other aromatic rings allows medicinal chemists to modulate properties like potency, selectivity, and pharmacokinetics.[1] By using the three reactive handles, complex and diverse libraries of compounds can be generated for screening against various biological targets.

Protein Degrader Building Block

One of the most promising applications is its use as a "Protein Degrader Building Block".[2] Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins. These molecules consist of two ligands—one that binds to the target protein and another that binds to an E3 ubiquitin ligase—connected by a chemical linker.

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is perfectly suited for this role. It can function as part of the linker or as a scaffold to which the two ligands are attached. For example:

  • The carboxylic acid can be coupled to an amine-containing E3 ligase ligand.

  • The chloro group can be substituted with a nucleophilic handle on the target protein ligand.

  • The ring nitrogen can be used to attach linkers of varying lengths and compositions to optimize the ternary complex formation.

Conclusion

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature provides a robust platform for generating molecular diversity and constructing the complex architectures required to address challenging biological targets. As therapeutic modalities like targeted protein degradation continue to evolve, the demand for such versatile and well-characterized building blocks will undoubtedly grow, placing this pyridazine derivative at the forefront of innovation in drug discovery.

References

  • PubChem. 6-Chloropyridazine-4-carboxylic acid. Available at: [Link]

  • PubChem. 6-chloropyridazine-3-carboxylic Acid. Available at: [Link]

  • PubChemLite. 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Available at: [Link]

  • St. Jude Children's Research Hospital. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, min 98%, 250 mg. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • PubChem. 6-Hydroxypyridazine-3-carboxylic Acid. Available at: [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Available at: [Link]

  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-26). Wiley-VCH. Available at: [Link]

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Methodological & Application

Synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid from methyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid from Methyl 3,6-dichloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridazines

The pyridazine scaffold is a prominent feature in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2][3] Pyridazine derivatives are integral components of various therapeutic agents, demonstrating anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The compound 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, in particular, serves as a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies. Its structural motifs—a halogenated site for further functionalization, a hydroxyl group that can act as a hydrogen bond donor or be further modified, and a carboxylic acid for amide bond formation—make it a versatile building block in drug discovery programs.[3]

This application note provides a comprehensive guide to the synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid from methyl 3,6-dichloropyridazine-4-carboxylate. We will delve into the mechanistic rationale, present a detailed experimental protocol, and offer insights into the critical parameters governing the reaction's success.

Chemical Rationale and Mechanistic Insights

The conversion of methyl 3,6-dichloropyridazine-4-carboxylate to 6-Chloro-3-hydroxypyridazine-4-carboxylic acid involves two key transformations: the hydrolysis of a methyl ester to a carboxylic acid and the regioselective nucleophilic aromatic substitution (SNAr) of a chlorine atom with a hydroxyl group.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms, which facilitates nucleophilic aromatic substitution.[4] In the starting material, methyl 3,6-dichloropyridazine-4-carboxylate, the two chlorine atoms at positions 3 and 6 are potential sites for nucleophilic attack. The regioselectivity of this reaction is primarily governed by the electronic effects of the substituents on the ring.

The ester group at the 4-position is electron-withdrawing, and upon hydrolysis to a carboxylate, it becomes even more so, particularly in its deprotonated form under basic conditions. This electron-withdrawing character deactivates the adjacent positions (3 and 5) towards electrophilic attack but activates them towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[5]

The chlorine atom at the 3-position is ortho to the electron-withdrawing carboxylate group and is also influenced by the adjacent ring nitrogen at position 2. Conversely, the chlorine atom at the 6-position is meta to the carboxylate group. In nucleophilic aromatic substitutions on activated aromatic systems, the ortho and para positions to an electron-withdrawing group are significantly more reactive than the meta position.[6] Therefore, nucleophilic attack by a hydroxide ion is expected to occur preferentially at the C3 position, leading to the displacement of the C3-chloro substituent.

The proposed mechanism proceeds via a one-pot saponification and SNAr reaction under basic conditions. The hydroxide ion first hydrolyzes the methyl ester to a carboxylate salt. Subsequently, another equivalent of hydroxide attacks the electron-deficient C3 position, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final product upon acidification.

Experimental Protocol

This protocol details a proposed method for the synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 3,6-dichloropyridazine-4-carboxylate286946-24-5207.02
Sodium Hydroxide (NaOH)1310-73-240.00
Hydrochloric Acid (HCl), concentrated (37%)7647-01-036.46
Water (deionized)7732-18-518.02
Ethanol64-17-546.07
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,6-dichloropyridazine-4-carboxylate (10.0 g, 48.3 mmol).

    • Add 100 mL of a 2 M aqueous solution of sodium hydroxide (200 mmol, approximately 4 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to be complete within 4-6 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.

    • Slowly acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

    • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

    • Dry the product under vacuum at 50 °C to a constant weight.

  • Purification (if necessary):

    • The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain a higher purity product.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: White to off-white solid

  • Characterization: The structure of the final product, 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Synthesis_Workflow Start Methyl 3,6-dichloropyridazine-4-carboxylate Reaction Saponification & SNAr (NaOH, H2O, Reflux) Start->Reaction Step 1 Acidification Acidification (conc. HCl) Reaction->Acidification Step 2 Filtration Filtration & Washing Acidification->Filtration Step 3 Drying Drying under Vacuum Filtration->Drying Step 4 Product 6-Chloro-3-hydroxypyridazine-4-carboxylic acid Drying->Product

Caption: Synthetic workflow for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Sodium hydroxide is caustic and can cause severe burns.

Conclusion

The synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid from methyl 3,6-dichloropyridazine-4-carboxylate is a feasible transformation that leverages the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The regioselectivity is driven by the electronic influence of the carboxylate group, favoring substitution at the C3 position. This protocol provides a robust and scalable method for the preparation of this valuable intermediate for applications in drug discovery and development.

References

  • Benchchem. Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. 7

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. 8

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.

  • PubMed. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines.

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. 9

  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.

  • ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.

  • Organic Chemistry Portal. Synthesis of pyridazines.

  • Santa Cruz Biotechnology. Methyl 3,6-dichloropyridazine-4-carboxylate.

  • Liberty University. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines.

  • Journal of American Science. chemical studies on 3,6-dichloropyridazine. 10

Sources

Application Note: One-Pot Synthesis of Pyridazine-4-Carboxylic Acids via Inverse Electron Demand Diels-Alder (IEDDA) Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Pyridazine-4-carboxylic acid and its derivatives, in particular, serve as crucial building blocks in medicinal chemistry for the development of novel therapeutics. Traditional multi-step synthetic routes to these compounds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot syntheses, which combine multiple reaction steps into a single operation, offer a more efficient, economical, and environmentally friendly alternative.

This application note details a robust and highly efficient one-pot, two-step protocol for the synthesis of substituted pyridazine-4-carboxylic acids. The strategy is centered around the Inverse Electron Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and an alkyne, followed by an in-situ saponification of the resulting ester.[1] This approach leverages the high reactivity and predictability of the IEDDA reaction to rapidly construct the pyridazine core, providing a streamlined pathway to the desired carboxylic acid products.[2]

Core Synthetic Strategy: Causality and Mechanism

The cornerstone of this protocol is the IEDDA reaction, a powerful [4+2] cycloaddition between an electron-deficient diene (1,2,4,5-tetrazine) and an electron-rich or strained dienophile (in this case, an alkyne).[3] The reaction's kinetics are governed by the favorable energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[1]

The reaction proceeds via two key stages:

  • [4+2] Cycloaddition: The tetrazine and the alkyne dienophile undergo a concerted cycloaddition to form a highly strained, unstable bicyclic intermediate.

  • Retro-Diels-Alder Reaction: This intermediate spontaneously eliminates a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to yield the stable, aromatic pyridazine ring. When an alkyne is used as the dienophile, the pyridazine is formed directly without the need for a subsequent oxidation step.[2][4]

To achieve the target carboxylic acid in a one-pot fashion, ethyl propiolate is employed as the dienophile. This yields a pyridazine-4-carboxylate ester intermediate. A subsequent in-situ saponification (ester hydrolysis) using a base like sodium hydroxide, followed by acidic workup, efficiently converts the ester to the final pyridazine-4-carboxylic acid without isolating the intermediate. This tandem approach maximizes efficiency and minimizes handling and purification steps.

Reaction Mechanism Diagram

The following diagram illustrates the sequential cycloaddition, nitrogen extrusion, and saponification steps.

G Start Starting Materials: 3,6-Disubstituted-1,2,4,5-tetrazine + Ethyl Propiolate Cycloaddition [4+2] Cycloaddition (IEDDA) Start->Cycloaddition Intermediate Unstable Bicyclic Intermediate Cycloaddition->Intermediate RetroDA Retro-Diels-Alder (-N₂) Intermediate->RetroDA Ester Pyridazine-4-carboxylate Ester Intermediate RetroDA->Ester Saponification In-situ Saponification (1. NaOH, H₂O/EtOH 2. HCl (aq)) Ester->Saponification Product Final Product: Pyridazine-4-carboxylic Acid Saponification->Product

Caption: One-pot reaction mechanism for pyridazine-4-carboxylic acid synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 3,6-diphenylpyridazine-4-carboxylic acid. The methodology can be adapted for various substituted tetrazines.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
3,6-Diphenyl-1,2,4,5-tetrazineC₁₄H₁₀N₄234.261671-97-298%Sigma-Aldrich
Ethyl propiolateC₅H₆O₂98.10623-47-299%Sigma-Aldrich
TolueneC₇H₈92.14108-88-3AnhydrousSigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.001310-73-2≥98%Sigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.0764-17-5200 ProofSigma-Aldrich
Hydrochloric Acid (HCl)HCl36.467647-01-02 M (aq)Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeSigma-Aldrich
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9AnhydrousSigma-Aldrich
Step-by-Step Methodology
Workflow Diagram

G Experimental Workflow start_end start_end process process decision decision output output A Start: Assemble Glassware under N₂ Atmosphere B Dissolve 3,6-diphenyl-1,2,4,5-tetrazine in anhydrous toluene. A->B C Add ethyl propiolate dropwise at room temperature. B->C D Heat reaction mixture to reflux (approx. 110 °C). C->D E Monitor reaction by TLC. (Disappearance of pink tetrazine color) D->E F Reaction Complete? E->F F->D No, continue reflux G Cool mixture to room temp. Add EtOH and aq. NaOH. F->G Yes H Stir vigorously overnight (Saponification). G->H I Acidify with 2 M HCl to pH ~2-3. (Precipitation of product) H->I J Collect solid by vacuum filtration. Wash with cold water. I->J K Recrystallize from Ethanol/Water to afford pure product. J->K L Characterize Product (NMR, MS, IR) K->L M End L->M

Sources

Application Note: A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. Due to the polar and ionizable nature of the analyte, significant challenges such as poor retention on conventional C18 columns can arise. This guide provides a comprehensive protocol utilizing a polar-modified C18 stationary phase and an optimized acidic mobile phase to achieve excellent peak shape, resolution, and reproducibility. The causality behind each methodological choice is explained to provide researchers, scientists, and drug development professionals with a foundational understanding for implementation and adaptation.

Introduction: The Analytical Challenge

6-Chloro-3-hydroxypyridazine-4-carboxylic acid (Molecular Formula: C₅H₃ClN₂O₃, Molecular Weight: 174.54 g/mol ) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridazine ring substituted with a carboxylic acid, a hydroxyl group, and a chlorine atom, imparts significant polarity and ionizable character.

The analysis of such polar compounds by reversed-phase HPLC is often problematic.[3] Standard hydrophobic stationary phases (e.g., traditional C18) typically provide insufficient retention, causing the analyte to elute at or near the column's void volume, which compromises quantification and resolution from other polar impurities.[4][5] Therefore, a specialized and well-rationalized analytical method is essential for accurate purity assessment, stability studies, and quality control.

Rationale for Method Development: A Mechanistic Approach

The development of a robust HPLC method is grounded in the physicochemical properties of the analyte. Our strategy focuses on manipulating the interactions between the analyte, the stationary phase, and the mobile phase to achieve optimal retention and peak symmetry.

Choosing the Chromatographic Mode: RP-HPLC

While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable technique for separating highly polar compounds,[6][7][8][9] Reversed-Phase HPLC (RP-HPLC) was chosen for its superior ruggedness, reproducibility, and widespread availability in quality control laboratories. The primary challenge in RP-HPLC—insufficient retention of polar analytes—can be overcome by judicious selection of the stationary and mobile phases.[10]

Stationary Phase Selection: The Advantage of Polar-Modified C18 Columns

Traditional C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (typically >95% water), leading to a dramatic loss of retention and reproducibility. Given the high polarity of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, a mobile phase with a high aqueous content is anticipated.

To counteract this, a polar-modified C18 column is the cornerstone of this method. These columns incorporate polar functional groups near the silica surface or are designed with specific bonding technology that makes them stable and retentive even in 100% aqueous conditions.[11][12][13][14] This "polar-embedding" provides two key advantages:

  • Prevents Phase Collapse: Ensures stable retention times and reproducible results over extended use with highly aqueous mobile phases.[11][12]

  • Offers Secondary Retention Mechanisms: Besides hydrophobic interactions, these phases can engage in hydrogen bonding and dipole-dipole interactions with polar analytes, significantly enhancing retention and offering unique selectivity.[13][15]

Mobile Phase Optimization: pH Control is Critical

The mobile phase composition is critical for controlling analyte retention and peak shape.[16]

  • pH Adjustment: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid has a carboxylic acid group which is acidic. To enhance its retention on a reversed-phase column, its polarity must be reduced. This is achieved by suppressing the ionization of the carboxylic acid group by adjusting the mobile phase pH to be at least 2 units below the analyte's pKa.[5][17] By setting the pH to approximately 2.5 with a UV-transparent acid like phosphoric acid, the carboxyl group remains in its protonated, neutral form (-COOH), rendering the molecule less polar and more readily retained by the C18 stationary phase.

  • Organic Modifier: Acetonitrile is selected as the organic solvent due to its low viscosity, high elution strength in reversed-phase mode, and excellent transparency at low UV wavelengths.

  • Isocratic Elution: For the analysis of a single principle component, an isocratic mobile phase (constant composition) is preferred. It offers simplicity, robustness, and faster re-equilibration times compared to a gradient elution.

Detailed Application Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of results.

Instrumentation and Software
  • HPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Reagents and Materials
  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid reference standard (>98% purity).

  • Acetonitrile (HPLC grade or higher).

  • Phosphoric Acid (85%, analytical grade or higher).

  • Water (HPLC grade, Type I ultrapure).

  • 0.45 µm membrane filters for mobile phase and sample filtration.

Optimized Chromatographic Conditions
ParameterRecommended SettingRationale
Stationary Phase Polaris C18-A, 150 x 4.6 mm, 5 µm (or equivalent polar-modified C18)Provides robust retention for polar analytes and is stable in highly aqueous mobile phases.[13][14]
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Sets pH ≈ 2.1 to suppress ionization of the carboxylic acid, enhancing retention.[18]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Elution Mode Isocratic: 95% A / 5% BOptimized for ideal retention (k' between 2 and 10) and run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 240 nm (or λmax determined by DAD scan)Wavelength of maximum absorbance for the analyte, ensuring high sensitivity.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration and sensitivity needs.
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.
Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio. This ensures sample solvent compatibility with the mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times to perform system suitability checks.

  • Once system suitability is passed, inject the sample solutions for analysis.

System Suitability and Method Performance

Adherence to system suitability criteria is mandatory for validating the performance of the chromatographic system before sample analysis. The criteria should be established based on the International Council for Harmonisation (ICH) guidelines.[19][20]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and system response.
% RSD of Retention Time ≤ 1.0% (for n=5 injections)Indicates the stability of the pump flow rate and mobile phase composition.

A full method validation in accordance with ICH Q2(R1) guidelines should be performed to demonstrate that the method is suitable for its intended purpose.[21] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical protocol, from initial preparation to final data reporting.

HPLC_Workflow cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile_phase Prepare Mobile Phase (0.1% H3PO4 in H2O:ACN) prep_standard Prepare Standard Solution (0.1 mg/mL) prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution prep_mobile_phase->prep_sample equilibrate Equilibrate System (Stable Baseline) sst System Suitability Test (SST) (5x Standard Injections) equilibrate->sst check_sst Verify SST Criteria (%RSD, Tailing, Plates) sst->check_sst check_sst->equilibrate Fail analyze_sample Inject & Analyze Samples check_sst->analyze_sample Pass integrate Integrate Peak Area analyze_sample->integrate calculate Calculate Concentration (vs. Standard) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Conclusion

The described RP-HPLC method provides a reliable and robust solution for the quantitative analysis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. By selecting a polar-modified C18 column and controlling the mobile phase pH to suppress analyte ionization, the common challenge of poor retention for polar compounds is effectively overcome. This application note serves as a complete guide for researchers to implement a scientifically sound analytical method, ensuring data of high quality and integrity for pharmaceutical development and quality control.

References

  • Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds. Retrieved from Phenomenex website. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • LabRulez LCMS. (n.d.). Phenomenex Luna Omega Polar C18 HPLC Columns. Retrieved from LabRulez website. [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from Biocompare website. [Link]

  • Analytics-Shop. (n.d.). A2000100X020 - HPLC Column Polaris, C18-A, 180Å, 5 µm, 2 x 100 mm. Retrieved from Analytics-Shop website. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47. [Link]

  • Chrom Tech. (n.d.). Agilent Polaris HPLC Columns. Retrieved from Chrom Tech website. [Link]

  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Retrieved from Altabrisa Group website. [Link]

  • Agilent. (n.d.). Polaris Reversed-Phase HPLC Columns. Retrieved from Agilent website. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from Wikipedia. [Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from Phenomenex website. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website. [Link]

  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from Chrom.pl. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from SIELC website. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from HELIX Chromatography website. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific website. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]

  • Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • LibreTexts Chemistry. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from LibreTexts website. [Link]

  • PubChemLite. (n.d.). 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Retrieved from PubChemLite website. [Link]

  • PubChem. (n.d.). 6-chloropyridazine-3-carboxylic Acid. Retrieved from PubChem website. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website. [Link]

  • PubChem. (n.d.). 6-Chloropyridazine-4-carboxylic acid. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). 6-Hydroxypyridazine-3-carboxylic Acid. Retrieved from PubChem website. [Link]

  • 2a biotech. (n.d.). 6-CHLORO-3-HYDROXYPYRIDAZINE-4-CARBOXYLIC ACID. Retrieved from 2a biotech website. [Link]

  • Muszalska, I., Ladowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from ResearchGate. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from Liberty University website. [Link]

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Application Note: High-Resolution ¹H NMR Characterization of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble and Significance

Structural elucidation is the bedrock of chemical and pharmaceutical research. For novel heterocyclic compounds like 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, which hold potential as scaffolds in drug discovery, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive view into the molecular structure at an atomic level. This application note presents a comprehensive, field-proven protocol for the ¹H NMR analysis of this target molecule. We move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring the protocol is not only repeatable but also adaptable and self-validating.

The target molecule, 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, possesses multiple functionalities, including a halogenated pyridazine core, a hydroxyl group, and a carboxylic acid moiety. This complexity necessitates a careful and systematic approach to both data acquisition and spectral interpretation.

Molecular Structure: ``` O=C(O) | C4--C5=C(Cl) / \ / C3--N1=N2 | OH

Caption: Experimental workflow for the characterization of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Protocol 1: Standard ¹H NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆. Vortex the vial for 30-60 seconds to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using standard parameters (e.g., 16-64 scans, 1-2 second relaxation delay).

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift axis by setting the residual DMSO quintet to 2.50 ppm. Integrate all signals.

Protocol 2: D₂O Exchange for Labile Proton Confirmation

  • Initial Acquisition: Following Protocol 1, acquire and save the initial spectrum.

  • D₂O Addition: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops (approximately 50 µL) of deuterium oxide (D₂O) directly into the tube.

  • Mixing: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquisition: Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim extensively. Re-acquire the ¹H NMR spectrum using the same parameters as in the initial acquisition.

  • Analysis: Compare the second spectrum to the first. The signals corresponding to the -OH and -COOH protons will have disappeared or significantly diminished in intensity.

Predicted ¹H NMR Data and Interpretation

Based on the molecular structure and established principles of NMR spectroscopy, the following signals are anticipated in the ¹H NMR spectrum using DMSO-d₆ as the solvent.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Key Insights
-COOH 10.0 – 13.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded due to the anisotropy of the C=O bond and the electronegativity of the oxygen atoms. [1][2][3]Its signal is typically broad due to hydrogen bonding and chemical exchange. [1][2]This peak will disappear upon D₂O exchange.
-OH 9.0 – 12.0Broad Singlet (br s)1HThe hydroxyl proton attached to the pyridazine ring (enol form) is also significantly deshielded and acidic. Its chemical shift can overlap with the carboxylic acid proton. This peak will also disappear upon D₂O exchange.
H-5 7.5 – 8.5Singlet (s)1HThis is the sole proton on the pyridazine ring. It experiences deshielding effects from the electronegative nitrogen atoms and the adjacent chloro and carboxyl substituents. [4][5]As it has no adjacent proton neighbors, it appears as a sharp singlet.
Conclusion

The ¹H NMR characterization of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is straightforward when a systematic approach is employed. The use of DMSO-d₆ as the solvent is critical for ensuring sample solubility and for observing the labile protons. The subsequent D₂O exchange experiment serves as a robust, internal validation of the -OH and -COOH peak assignments, removing any ambiguity from the spectral interpretation. This combined protocol provides a definitive and reliable method for confirming the structural integrity of this important heterocyclic compound, enabling its confident use in research and development applications.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Brainly.com. The highly deshielded OH proton in a carboxylic acid absorbs in the ¹H NMR spectrum somewhere between. [Link]

  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]

  • PubChem. 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. [Link]

  • YouTube. chemical shift and ppm values in 1H NMR spectroscopy. [Link]

  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • ResearchGate. NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory. [Link]

  • Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

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Application Notes and Protocols for the ¹³C NMR Analysis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridazine Scaffolds and the Need for Unambiguous Structural Verification

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a vast array of bioactive molecules, including anticancer, antihypertensive, and antimicrobial agents. For researchers and drug development professionals, the precise structural characterization of novel pyridazine derivatives is not merely a routine analytical step but a critical determinant of a compound's efficacy and safety.

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for elucidating the carbon framework of these molecules. It provides invaluable insights into the electronic environment of each carbon atom, the influence of various substituents, and the overall molecular architecture. This comprehensive guide offers a deep dive into the principles and practical applications of ¹³C NMR for the analysis of pyridazine derivatives, moving beyond a simple recitation of steps to explain the underlying rationale of the experimental choices.

Fundamental Principles: Understanding the ¹³C NMR Landscape of Pyridazines

The ¹³C NMR spectrum of a pyridazine derivative is dictated by the electron density around each carbon atom. The electronegative nitrogen atoms significantly influence the chemical shifts of the ring carbons, generally causing them to resonate at a lower field (higher ppm) compared to their carbocyclic analog, benzene.

The pyridazine ring has four carbon atoms: C3, C4, C5, and C6. In an unsubstituted pyridazine, C3 and C6 are equivalent, as are C4 and C5. The carbons adjacent to the nitrogen atoms (C3 and C6) are the most deshielded due to the strong inductive effect of the nitrogens. Consequently, they appear at the lowest field. The C4 and C5 carbons are less affected and resonate at a higher field.

The introduction of substituents dramatically alters this landscape. The nature and position of the substituent—whether it is electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -NO₂, -CN)—will cause predictable upfield or downfield shifts of the ring carbons. A systematic analysis of 3,6-disubstituted pyridazines has provided a wealth of data on these substituent effects[1].

A key aspect of interpreting ¹³C NMR spectra is the analysis of coupling constants, particularly the one-bond ¹³C-¹H coupling constants (¹JCH). These values are sensitive to the hybridization of the carbon atom and the electronic environment. For pyridazine, the ¹JCH for the carbons adjacent to the nitrogens is typically larger than for the other ring carbons, reflecting the increased s-character of the C-H bond.

Data Presentation: A Compendium of ¹³C NMR Chemical Shifts for Substituted Pyridazines

The following table summarizes the ¹³C NMR chemical shifts for a selection of 3,6-disubstituted pyridazines, providing a valuable reference for researchers in the field. All data was acquired in DMSO-d₆[1].

Substituent (R)C-3/C-6 (ppm)C-4/C-5 (ppm)
H151.7127.1
Cl152.0129.5
Br141.7131.2
I119.9134.4
OCH₃162.7122.0
CH₃159.2125.7
COOH149.2128.9
COOCH₂CH₃148.8128.4
CN136.2131.7
COCH₃152.4127.4

Table 1: ¹³C NMR chemical shifts for selected 3,6-disubstituted pyridazines in DMSO-d₆.[1]

Experimental Protocols: A Step-by-Step Guide to High-Quality Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to ensure reproducibility and reliability.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 10-50 mg of the pyridazine derivative. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for its excellent dissolving power for many heterocyclic compounds. Chloroform-d (CDCl₃) is also commonly used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle swirling or vortexing can aid dissolution. For sparingly soluble compounds, sonication may be necessary.

  • Filtration: It is crucial to filter the sample solution to remove any particulate matter, which can degrade the magnetic field homogeneity and lead to broadened spectral lines. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identifier.

Protocol 2: ¹³C NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer and may need to be optimized based on the specific instrument and sample.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 200-220 ppm, centered around 110-120 ppm to encompass the expected range of chemical shifts for pyridazine derivatives.

    • Acquisition Time (AQ): 1-2 seconds.[2]

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.[2]

    • Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration. This is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[2]

    • Temperature: 298 K (25 °C).

Data Analysis and Interpretation: A Workflow for Unambiguous Structure Elucidation

The interpretation of a ¹³C NMR spectrum of a novel pyridazine derivative is a systematic process. For complex structures, one-dimensional (1D) ¹³C NMR alone is often insufficient for complete assignment. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable tools.[3][4][5]

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Elucidation A Acquire ¹³C NMR Spectrum C Initial Assessment: - Number of signals - Chemical shift ranges - Quaternary carbons (from DEPT) A->C B Acquire ¹H NMR Spectrum B->C D Acquire HSQC Spectrum (Direct ¹H-¹³C correlations) C->D Ambiguities in assignment E Acquire HMBC Spectrum (Long-range ¹H-¹³C correlations) F Assign Protonated Carbons (via HSQC) E->F G Connect Molecular Fragments (via HMBC correlations from protons to carbons 2-3 bonds away) F->G H Confirm Quaternary Carbon Assignments (via HMBC correlations from neighboring protons) G->H I Final Structure Verification H->I

Workflow for the structural elucidation of pyridazine derivatives using 1D and 2D NMR.
Step-by-Step 2D NMR Analysis Workflow
  • HSQC Analysis: The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons in the pyridazine ring and its substituents.

  • HMBC Analysis: The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is the key to piecing together the molecular puzzle. For example, the proton at C4 will show a correlation to C3 and C5, and potentially to C6. Protons on a substituent will show correlations to the carbon of the pyridazine ring to which the substituent is attached. This is particularly crucial for assigning quaternary carbons, which do not appear in the HSQC spectrum.

Advanced Considerations and Troubleshooting

  • Quadrupolar Relaxation: The two nitrogen atoms in the pyridazine ring are quadrupolar nuclei. This can lead to a broadening of the signals of the adjacent carbon atoms (C3 and C6), a phenomenon known as quadrupolar relaxation. This effect is dependent on the molecular tumbling rate and the symmetry of the electronic environment around the nitrogen atoms. While this can sometimes complicate spectra, it can also be a diagnostic tool.

  • Tautomerism: Some pyridazine derivatives, particularly pyridazinones, can exist as a mixture of tautomers in solution. This will result in two sets of signals in the ¹³C NMR spectrum, corresponding to each tautomeric form. The ratio of the tautomers can often be influenced by the solvent and temperature.

  • Solvent Effects: The choice of solvent can influence the chemical shifts of the carbon atoms, especially those capable of hydrogen bonding with the pyridazine nitrogens. It is therefore crucial to report the solvent used for NMR analysis.

Conclusion

¹³C NMR spectroscopy, when coupled with 2D techniques like HSQC and HMBC, provides an exceptionally powerful and reliable method for the structural characterization of pyridazine derivatives. By understanding the fundamental principles of chemical shifts and coupling constants, and by following robust experimental protocols, researchers can confidently elucidate the structures of novel compounds, thereby accelerating the process of drug discovery and materials development. This guide provides the foundational knowledge and practical steps necessary to leverage the full potential of ¹³C NMR in the exciting and impactful field of pyridazine chemistry.

References

  • Besada, P., Costas, T., Vila, N., & Quezada, E. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]

  • Dennis, N., Katritzky, A. R., & Poyarlieff, I. G. (1979). An analysis of the 13C nmr spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1880-1884. [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed, 48(5), 397-402. [Link]

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Application Notes and Protocols: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds are the cornerstones of medicinal chemistry, providing the structural scaffolds for a vast array of therapeutic agents. Among these, the pyridazine core is recognized as a "privileged scaffold" due to its prevalence in biologically active compounds.[1][2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] This guide focuses on the synthetic utility of a highly functionalized pyridazine derivative, 6-Chloro-3-hydroxypyridazine-4-carboxylic acid , a trifunctional building block offering multiple avenues for chemical elaboration in drug discovery and materials science.

This document provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. Detailed protocols for the derivatization of its three key functional groups—the carboxylic acid, the chloro substituent, and the hydroxypyridazine moiety—are presented, along with insights into managing chemoselectivity.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 50681-26-0[4]
Molecular Formula C₅H₃ClN₂O₃[5]
Molecular Weight 174.54 g/mol [5]
Appearance Solid[5]
Purity Typically ≥97%[5]
InChI Key LIXNWFSTAHULTE-UHFFFAOYSA-N[5]

Safety and Handling:

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is classified as harmful if swallowed and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Strategy and Chemoselectivity

The synthetic utility of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid lies in the differential reactivity of its three functional groups. A strategic approach is required to achieve selective modifications.

Tautomerism of the Hydroxypyridazine Moiety:

It is crucial to recognize that the 3-hydroxypyridazine moiety exists in equilibrium with its 3-pyridazinone tautomer. In many cases, the pyridazinone form is the predominant species and dictates the reactivity of this part of the molecule.[7]

General Reactivity Order:

While the precise order of reactivity can be influenced by the specific reaction conditions, a general hierarchy can be considered for synthetic planning:

  • Carboxylic Acid: This is often the most versatile handle for initial modifications, readily undergoing esterification and amidation under relatively mild conditions.

  • Chloro Group: The chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations often require more forcing conditions (e.g., heat, strong base) than carboxylic acid derivatization.

  • Hydroxyl/Pyridazinone Group: The hydroxyl group can be alkylated or acylated, though its nucleophilicity is influenced by the pyridazinone tautomer. A common strategy to enhance reactivity at this position is to convert the hydroxyl group into a better leaving group, such as a chloro group, using reagents like phosphorus oxychloride (POCl₃).[8][9]

The following workflow diagram illustrates the key synthetic transformations possible with this building block.

G cluster_0 Carboxylic Acid Modifications cluster_1 Chloro Group Modifications cluster_2 Hydroxyl/Pyridazinone Modifications A 6-Chloro-3-hydroxypyridazine-4-carboxylic acid B Ester Derivative A->B Esterification (e.g., Fischer, Steglich) C Amide Derivative A->C Amide Coupling (e.g., HATU, EDC) D Amine/Thiol/Alkoxy Derivative (SNAr) A->D Nucleophilic Aromatic Substitution E Aryl/Heteroaryl Derivative (Suzuki Coupling) A->E Pd-Catalyzed Cross-Coupling F O-Alkyl/O-Acyl Derivative A->F Alkylation/Acylation G 3,6-Dichloropyridazine-4-carboxylic acid Derivative A->G Chlorination (e.g., POCl₃)

Caption: Synthetic pathways for the derivatization of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Esterification of the Carboxylic Acid (Steglich Esterification)

This method is effective for forming esters under mild conditions, which is advantageous for preserving the other functional groups.[10]

Reaction Scheme:

Materials:

  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

  • Alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired ester.

Causality and Insights:

  • The use of DCC as a coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol.

  • DMAP acts as a catalyst to accelerate the reaction, which is particularly useful for less reactive or sterically hindered alcohols.[10]

  • This method is generally chemoselective for the carboxylic acid over the less nucleophilic pyridazinol hydroxyl group.

Protocol 2: Amide Coupling via HATU

HATU is a highly efficient coupling reagent for the formation of amide bonds, even with poorly nucleophilic amines.[11]

Reaction Scheme:

Materials:

  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

  • Amine (R₁R₂NH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF or THF.

  • Add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Add HATU (1.2 eq) portion-wise to the stirred reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1N HCl, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Insights:

  • HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which readily reacts with the amine.[11]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and deprotonate the amine, facilitating the reaction.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro group by various nucleophiles, often requiring elevated temperatures.[7]

Reaction Scheme:

Materials:

  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (or its ester/amide derivative)

  • Nucleophile (e.g., amine, thiol, or alcohol)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)

  • A polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • In a reaction vessel, combine the 6-chloro-3-hydroxypyridazine-4-carboxylic acid derivative (1.0 eq), the nucleophile (1.5-2.0 eq), and the base (2.0-3.0 eq) in a suitable polar aprotic solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Causality and Insights:

  • The electron-withdrawing nitrogen atoms in the pyridazine ring activate the C-Cl bond towards nucleophilic attack.[7]

  • The reaction proceeds via a Meisenheimer-like intermediate.

  • To avoid unwanted side reactions with the carboxylic acid, it is often advantageous to first convert it to a less reactive ester or amide before performing the SNAr.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction allows for the formation of a C-C bond at the 6-position, introducing aryl or heteroaryl substituents.[12]

Reaction Scheme:

Materials:

  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (or its ester/amide derivative)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • A suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • A solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • To a degassed mixture of the 6-chloro-3-hydroxypyridazine-4-carboxylic acid derivative (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq) in the chosen solvent system, add the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere to 80-110 °C for 4-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Insights:

  • The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling and may require optimization for different substrates.[12]

  • Again, protecting the carboxylic acid as an ester is recommended to prevent potential interference with the basic reaction conditions.

Protocol 5: Chlorination of the Hydroxyl Group

Conversion of the 3-hydroxy (or 3-oxo) group to a chloro group provides a handle for further nucleophilic substitution or cross-coupling reactions at this position.

Reaction Scheme:

Materials:

  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Optional: A catalytic amount of DMF

Procedure:

  • Carefully add 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Optionally, add a catalytic amount of DMF.

  • Heat the mixture to reflux (around 100-110 °C) for 2-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or NaOH solution) until the product precipitates.

  • Filter the solid, wash with cold water, and dry to obtain 3,6-dichloropyridazine-4-carboxylic acid.[13]

Causality and Insights:

  • POCl₃ is a powerful dehydrating and chlorinating agent that converts the pyridazinone tautomer to the corresponding 3-chloropyridazine.

  • This reaction also converts the carboxylic acid to an acid chloride, which will be hydrolyzed back to the carboxylic acid during the aqueous workup.

Characterization

The structural elucidation of the synthesized derivatives can be achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The chemical shifts and coupling constants of the pyridazine ring protons provide valuable information about the substitution pattern.[14]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as carbonyls (from esters, amides, and carboxylic acids) and N-H or O-H bonds.

  • X-ray Crystallography: Can provide unambiguous structural confirmation and information about the solid-state conformation of crystalline products.[3][15]

Conclusion

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical modifications, enabling the creation of diverse molecular libraries. By understanding the relative reactivity of its functional groups and employing appropriate synthetic strategies, including the use of protecting groups and chemoselective reaction conditions, researchers can effectively harness the synthetic potential of this powerful scaffold.

References

  • Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1173–1177. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. [Link]

  • Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178–1182. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025). ResearchGate. [Link]

  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (2005). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). National Center for Biotechnology Information. [Link]

  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). ResearchGate. [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine. (n.d.).
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). National Center for Biotechnology Information. [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings. (n.d.). Royal Society of Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University. [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. (2025). ResearchGate. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). PubMed. [Link]

  • Selective alkylation of carboxylic acid versus phenol. (2015). Chemistry Stack Exchange. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

  • 3,6-Dichloropyridazine-4-carboxylic acid. (n.d.). Oakwood Chemical. [Link]

  • 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. (n.d.). PubChemLite. [Link]

  • 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828. (n.d.). PubChem. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. [Link]

  • 6-Chloropyridazine-4-carboxylic acid | C5H3ClN2O2 | CID 21113014. (n.d.). PubChem. [Link]

  • EP0139252A2 - Esterification of carboxylic acids containing phenol groups. (n.d.).
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). National Center for Biotechnology Information. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2025). ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • EP0923532B1 - Esterification of phenols. (n.d.).

Sources

Application Notes and Protocols for In Vitro Screening of 6-Chloro-3-hydroxypyridazine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1] The unique physicochemical properties of the pyridazine ring, such as its capacity for hydrogen bonding and π-π stacking interactions, make it a versatile framework for designing molecules that can effectively interact with biological targets.

This document provides a comprehensive guide for the initial in vitro screening of a novel series of compounds derived from 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. As the specific molecular targets for this particular scaffold are not yet fully elucidated, a tiered screening approach is recommended. This strategy begins with a broad assessment of cellular viability and cytotoxicity, progresses to unbiased phenotypic screening to identify potential mechanisms of action, and culminates in targeted enzymatic assays against a high-probability target class, such as protein kinases. This structured workflow is designed to efficiently identify promising lead compounds and provide foundational data for further optimization and mechanism of action studies.

Part 1: Foundational Cytotoxicity and Viability Screening

The initial step in evaluating any new chemical series is to determine its effect on cell viability and to identify its cytotoxic concentration range. This foundational data is crucial for designing all subsequent cell-based assays, ensuring that observed effects are not simply a consequence of broad toxicity. Two robust and widely adopted methods for this purpose are the MTT and LDH assays.

Principle of Foundational Screening

The goal of this initial phase is to determine the concentration at which the 6-Chloro-3-hydroxypyridazine-4-carboxylic acid derivatives induce 50% inhibition of cell viability (IC50). This is achieved by exposing cultured cancer cells to a serial dilution of each compound.

Experimental Workflow: Cytotoxicity Screening

The overall workflow for the initial cytotoxicity screening is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates treatment Treat Cells with Compounds (e.g., 24-72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment assay_choice Assay Type treatment->assay_choice mtt_assay Perform MTT Assay (Metabolic Activity) assay_choice->mtt_assay Viability ldh_assay Perform LDH Assay (Membrane Integrity) assay_choice->ldh_assay Cytotoxicity readout Measure Absorbance (Plate Reader) mtt_assay->readout ldh_assay->readout calculation Calculate % Viability and IC50 Values readout->calculation

Caption: General workflow for in vitro cytotoxicity screening.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[3]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.

Protocol: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[4] This stable cytosolic enzyme is released into the culture medium upon cell lysis.[5] The amount of LDH in the supernatant is proportional to the number of dead cells.

Materials:

  • Human cancer cell line and culture reagents (as for MTT assay)

  • 96-well flat-bottom sterile microplates

  • Test compounds

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in most kits for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up the following controls on each plate[5]:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

    • Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) at the end of the incubation period.[6]

    • Culture Medium Background: Wells with medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 300 x g for 5 minutes to pellet any detached cells.[5] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7] A reference wavelength (e.g., 680 nm) should be used to subtract background absorbance.[4]

  • Data Analysis: Subtract the culture medium background absorbance from all values. Calculate the percentage of cytotoxicity for each compound concentration using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation: Cytotoxicity Screening Results
Derivative IDStructure ModificationCell LineIC50 (µM) - MTT AssayIC50 (µM) - LDH Assay
CHPC-001Parent ScaffoldHeLa> 100> 100
CHPC-002R1 = 4-fluorophenylHeLa15.218.5
CHPC-003R1 = 3-pyridylHeLa45.852.1
CHPC-004R2 = methylHeLa8.710.3
CHPC-005R2 = ethylHeLa22.425.9

Part 2: Phenotypic Screening for Mechanism of Action Discovery

For compounds that exhibit significant cytotoxicity, the next logical step is to understand their effect on cellular morphology and function. Phenotypic screening is a powerful, unbiased approach that can reveal a compound's mechanism of action without a priori knowledge of its molecular target.[8] This is particularly useful for novel chemical series.

Principle of Phenotypic Screening

Phenotypic screening involves treating cells with the test compounds and then using high-content imaging to quantitatively analyze changes in various cellular features, such as cell morphology, organelle structure, and the localization of specific proteins.[9][10] By comparing the phenotypic "fingerprint" of the test compounds to those of reference compounds with known mechanisms of action, it is possible to generate hypotheses about their biological targets.

Experimental Workflow: High-Content Phenotypic Screening

Phenotypic_Screening_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_seeding Seed Cells in Optically Clear Plates treatment Treat with Compounds (Sub-lethal Concentrations) cell_seeding->treatment staining Fix, Permeabilize, and Stain with Fluorescent Dyes treatment->staining acquisition Acquire Images using High-Content Imager staining->acquisition segmentation Image Segmentation (Identify Nuclei, Cells) acquisition->segmentation feature_extraction Extract Morphological Features segmentation->feature_extraction profiling Generate Phenotypic Profiles and Cluster Analysis feature_extraction->profiling Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Test Inhibitors pre_incubation Pre-incubate Kinase with Inhibitor compound_prep->pre_incubation reagent_prep Prepare Kinase, Substrate, and ATP Solutions reagent_prep->pre_incubation initiation Initiate Reaction with ATP/Substrate Mix pre_incubation->initiation reaction Incubate at 30°C initiation->reaction atp_depletion Stop Reaction & Deplete Remaining ATP reaction->atp_depletion luminescence Convert ADP to ATP & Generate Luminescence atp_depletion->luminescence readout Measure Luminescence (Plate Reader) luminescence->readout calculation Calculate % Inhibition and IC50 Values readout->calculation

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is a generalized example and should be optimized for each specific kinase-substrate pair.

Materials:

  • Recombinant protein kinase (e.g., a panel of representative kinases)

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) [11]* Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction Setup:

    • In a white, opaque plate, add the serially diluted test compound or vehicle control.

    • Add the recombinant kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. [11]3. Initiate Kinase Reaction:

    • Prepare a mixture of the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibition.

    • Add the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes, or for a time determined to be in the linear range of the reaction. [11]4. ADP Detection:

    • Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature. [11] * Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature. [11]5. Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration (log scale) to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile
Derivative IDKinase TargetIC50 (µM)
CHPC-004Kinase A0.85
CHPC-004Kinase B12.3
CHPC-004Kinase C> 50
CHPC-002Kinase A5.2
CHPC-002Kinase B> 50
CHPC-002Kinase C> 50

Conclusion and Forward Look

This guide outlines a systematic and robust in vitro screening cascade for the initial characterization of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid derivatives. By starting with broad cytotoxicity profiling, followed by unbiased phenotypic screening and targeted biochemical assays, researchers can efficiently identify compounds with promising biological activity. The data generated from these protocols will provide a solid foundation for establishing structure-activity relationships (SAR), prioritizing compounds for further preclinical development, and elucidating their molecular mechanisms of action.

References

  • Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Cui, J., & Liu, D. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Ahuja, V., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1439-1445. Retrieved from [Link]

  • Moffat, J. G., Vincent, F., & Lee, J. A. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. Retrieved from [Link]

  • Amici, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

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Application Notes and Protocols for Antimicrobial Assays of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Potential of Pyridazine Scaffolds in Antimicrobial Drug Discovery

Pyridazine derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique six-membered ring structure containing two adjacent nitrogen atoms imparts a range of pharmacological properties, including notable antimicrobial activity.[1][2][3] As the challenge of antimicrobial resistance intensifies globally, the exploration of novel chemical scaffolds like pyridazines is paramount.[4] Researchers have demonstrated that modifications to the pyridazine ring can yield compounds with potent activity against a spectrum of pathogens, including multidrug-resistant strains.[4][5] For instance, certain chloro derivatives have shown potent activity against Gram-negative bacteria, a notoriously difficult class of pathogens to treat.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial efficacy of pyridazine compounds. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.[6][7][8][9][10][11][12]

Part 1: Foundational Assays for Initial Screening

The initial assessment of a novel pyridazine compound's antimicrobial properties typically involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] Two primary methods are employed for this purpose: Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay that determines the MIC of a compound in a liquid medium.[4][13] This method is highly favored for its efficiency in testing multiple compounds and concentrations simultaneously.

Principle: A standardized suspension of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the pyridazine compound. Following incubation, the wells are visually inspected for microbial growth. The lowest concentration of the compound that inhibits growth is recorded as the MIC.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Pyridazine Stock Solution (in DMSO) D Perform Serial Dilutions of Compound in Broth (96-well plate) A->D B Culture Microorganism on Appropriate Agar C Prepare 0.5 McFarland Standard Suspension B->C E Dilute McFarland Suspension to Final Inoculum C->E F Inoculate Wells with Microbial Suspension D->F E->F G Incubate Plate (35-37°C, 18-24h) F->G H Visually Inspect for Growth (Turbidity) G->H I Determine MIC H->I

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution

  • Preparation of Microbial Inoculum:

    • Streak the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate to obtain isolated colonies.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Pyridazine Compounds:

    • Create a stock solution of the pyridazine derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO), due to the often-hydrophobic nature of these compounds.[13]

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for most bacteria).[13] The final volume in each well should be 50 µL before adding the inoculum.

  • Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria.[13]

  • Determination of MIC:

    • Following incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the pyridazine compound in which there is no visible growth.[13]

    • For a more quantitative assessment, a growth indicator dye like resazurin or MTT can be added. A color change indicates viable cells.[4][14]

ParameterRecommendation
Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)
Inoculum Density 5 x 10⁵ CFU/mL
Incubation 35-37°C for 18-24 hours
Solvent Dimethyl sulfoxide (DMSO)
Quality Control Strains E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853
Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative assay that is simple to perform and useful for screening a large number of compounds.[15][16]

Principle: A standardized microbial inoculum is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the pyridazine compound are then placed on the agar. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the compound's activity.

Detailed Protocol: Agar Disk Diffusion

  • Inoculum and Plate Preparation:

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

    • Allow the plate to dry for a few minutes before applying the disks.

  • Disk Application:

    • Impregnate sterile paper disks with a specific amount of the pyridazine compound solution.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition in millimeters.

Part 2: Advanced Assays for Characterizing Antimicrobial Activity

Once the initial activity of a pyridazine compound has been established, further assays are necessary to understand its bactericidal or bacteriostatic nature and the dynamics of its antimicrobial action.

Time-Kill Kinetics Assay

This assay provides a dynamic picture of a compound's antimicrobial activity over time.[17][18] It is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Principle: A standardized microbial suspension is exposed to a specific concentration of the pyridazine compound (typically a multiple of the MIC). At various time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable organisms. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]

Workflow for Time-Kill Kinetics Assay

TimeKill cluster_setup Experiment Setup cluster_sampling Time-Point Sampling cluster_analysis Analysis A Prepare Standardized Inoculum in Broth B Add Pyridazine Compound (e.g., 2x, 4x MIC) A->B C Include Growth Control (No Compound) A->C D Incubate at 37°C with Shaking B->D C->D E Remove Aliquots at 0, 2, 4, 8, 24 hours D->E F Perform Serial Dilutions E->F G Plate Dilutions on Agar F->G H Incubate Plates Overnight G->H I Count Colonies (CFU) H->I J Plot log10 CFU/mL vs. Time I->J

Caption: Workflow for a time-kill kinetics assay.

Detailed Protocol: Time-Kill Kinetics

  • Preparation:

    • Prepare a standardized bacterial suspension in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the pyridazine compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).

    • A growth control tube containing only the inoculum and broth is essential.

  • Sampling and Plating:

    • Incubate all tubes at 37°C, preferably with shaking.

    • At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[14]

    • Perform serial tenfold dilutions of the aliquot in sterile saline.

    • Plate a defined volume of each dilution onto agar plates.

  • Enumeration and Analysis:

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time for each concentration and the control.

Time Point (hours)Example Data: Log₁₀ CFU/mL
Growth Control Pyridazine (2x MIC) Pyridazine (4x MIC)
05.75.75.7
26.55.24.8
47.84.13.5
88.93.0<2.0 (Limit of Detection)
249.22.5<2.0 (Limit of Detection)

Part 3: Considerations and Troubleshooting

When working with novel compounds like pyridazines, several experimental factors require careful consideration:

  • Solubility: Pyridazine derivatives can have poor aqueous solubility. It is crucial to use a solvent like DMSO to prepare stock solutions and to ensure that the final solvent concentration in the assay does not affect microbial growth (typically ≤1%).

  • Compound Color: If a pyridazine compound is colored, it may interfere with visual or spectrophotometric readings of microbial growth. In such cases, using a metabolic indicator dye is recommended.

  • Quality Control: Strict adherence to quality control is essential. This includes the use of reference strains with known susceptibility profiles and ensuring the sterility of all reagents and materials.[19] Both CLSI and EUCAST provide extensive documentation on appropriate quality control measures.[6][9][20][21]

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of novel pyridazine compounds. By employing these standardized and well-validated assays, researchers can generate high-quality, reproducible data that is essential for the progression of promising candidates in the drug discovery pipeline. The distinction between bacteriostatic and bactericidal activity, as determined through time-kill assays, is particularly critical for guiding further development and understanding the potential clinical applications of these compounds.

References

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ESCMID. (n.d.). EUCAST. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6649. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • CLSI. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

  • EUCAST. (2026). Expert Rules. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • ResearchGate. (2025). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Retrieved from [Link]

  • Peertechz Publications. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Retrieved from [Link]

  • PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives]. Retrieved from [Link]

  • Assiut University. (n.d.). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [Antimicrobial activity of new pyridazine derivatives].. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Retrieved from [Link]

  • Heterocyclic Letters. (2022). Antimicrobial activity of newly synthesized compounds containing polyhydroquinoline, 4H-Pyran, thiazolidinedione and pyrimido[4,5-d]pyrimidine moieties. Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Request PDF. Retrieved from [Link]

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  • ResearchGate. (n.d.). Antimicrobial activity assessment of the new synthesized compounds using agar diffusion method. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-kill kinetics of 26 at 64 μg mL⁻¹ and untreated control for S..... Retrieved from [Link]

  • PubMed. (n.d.). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]

  • YouTube. (2022, March 20). Time Kill Assay | Antimicrobial Efficacy Testing. Retrieved from [Link]

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Application Notes and Protocols: Evaluating the Anticancer Activity of Halogenated Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] In oncology, pyridazine and its derivatives have emerged as a promising class of therapeutic agents, with many exhibiting potent activity against a wide range of cancer cell lines.[4] The introduction of halogen atoms to the pyridazine core is a key strategy in modern drug design. Halogenation can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency and improved pharmacokinetic profiles.[2]

This guide provides an in-depth overview of the mechanisms of action of halogenated pyridazine derivatives and presents a validated workflow with detailed protocols for their preclinical in vitro evaluation. It is designed to equip researchers with the necessary tools to screen novel compounds, elucidate their mechanisms, and identify promising candidates for further development.

Section 1: Primary Mechanisms of Anticancer Action

Halogenated pyridazine derivatives exert their anticancer effects through several key mechanisms, primarily by targeting cellular signaling pathways that are fundamental to cancer cell proliferation and survival.

Inhibition of Protein Kinases

A predominant mechanism of action for many pyridazine derivatives is the inhibition of protein kinases.[1][5] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[6][7] By acting as ATP-competitive inhibitors, these compounds can block aberrant signaling and halt tumor progression.[8] Key kinase targets include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR can starve the tumor and prevent metastasis.[9][10]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, EGFR signaling drives cell proliferation and survival. Several pyridazine-pyrazoline hybrids have shown excellent EGFR inhibitory effects.[11][12]

  • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, inhibition of CDKs can induce cell cycle arrest and prevent cancer cells from dividing.[12][13]

Induction of Apoptosis

Beyond kinase inhibition, many pyridazine compounds trigger programmed cell death, or apoptosis, a critical mechanism for eliminating cancerous cells.[11][14] This is often achieved through the intrinsic mitochondrial pathway. Treatment with these derivatives can disrupt the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15][16] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of effector caspases (like caspase-3), which execute the apoptotic program.[11][15]

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell Drug Halogenated Pyridazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Mito Mitochondrion CytC_cyto Cytochrome c (released) Mito->CytC_cyto Release Bcl2->Bax Bax->Mito Permeabilizes Membrane CytC_mito Cytochrome c Casp9 Caspase-9 CytC_cyto->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.

Section 2: Data Presentation: Comparative In Vitro Efficacy

The initial evaluation of novel compounds involves determining their half-maximal inhibitory concentration (IC₅₀), a measure of potency. Screening against a panel of cancer cell lines from diverse tissue origins is crucial to identify compounds with broad activity or selective toxicity.[17]

Table 1: Illustrative Cytotoxicity of Halogenated Pyridazine Derivatives (Example Data)

Compound ID Predominant Halogen Cancer Cell Line Tissue of Origin IC₅₀ (µM)[9][11][13]
Derivative A Chloro MCF-7 Breast Adenocarcinoma 5.2 ± 0.6
HCT-116 Colon Carcinoma 3.8 ± 0.4
A549 Lung Carcinoma 7.1 ± 0.9
Derivative B Fluoro MDA-MB-231 Breast Adenocarcinoma 1.5 ± 0.2
HCT-116 Colon Carcinoma 2.3 ± 0.3
UO-31 Renal Carcinoma 0.8 ± 0.1
Doxorubicin (Positive Control) MCF-7 Breast Adenocarcinoma 0.9 ± 0.1
HCT-116 Colon Carcinoma 0.5 ± 0.07

| | | A549 | Lung Carcinoma | 1.1 ± 0.2 |

Note: The data presented are for illustrative purposes and will vary based on the specific compound, cell line, and experimental conditions.

Section 3: Experimental Workflow and Protocols

Expertise & Experience: A Phased Approach to Compound Evaluation

A robust preclinical evaluation follows a logical, phased approach. We begin with broad, high-throughput screening to assess general cytotoxicity and identify "hit" compounds.[18][19] This initial step allows for the efficient triaging of large compound libraries.[18] Promising hits are then advanced to more complex, lower-throughput mechanistic assays to determine how they work. This workflow ensures that resources are focused on compounds with the most therapeutic potential, providing a clear rationale for advancing a candidate toward more complex in vivo models.

Experimental_Workflow cluster_workflow In Vitro Screening Cascade Start Novel Halogenated Pyridazine Derivatives Screen Primary Screening: Cytotoxicity Assay (MTT) Start->Screen Hits Identify 'Hit' Compounds (Potent & Selective) Screen->Hits Apoptosis Mechanism of Action Study 1: Apoptosis Assay (Annexin V) Hits->Apoptosis Elucidate Mechanism CellCycle Mechanism of Action Study 2: Cell Cycle Analysis Hits->CellCycle Elucidate Mechanism End Promising Candidate for In Vivo Studies Apoptosis->End CellCycle->End

Caption: Experimental workflow for in vitro testing of novel anticancer agents.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a reliable and widely used method to measure cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.[6]

A. Materials

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[20]

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

B. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration. Incubate for 48-72 hours.[20]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

C. Trustworthiness: Self-Validating Controls

  • Vehicle Control (DMSO): This control ensures that the solvent used to dissolve the compound does not have any intrinsic toxicity at the concentrations used. It serves as the 100% viability baseline.

  • Positive Control (Doxorubicin): Using a well-characterized chemotherapy drug confirms that the cell line is responsive to cytotoxic agents and that the assay system is working correctly. A failure to see a dose-dependent response with the positive control would invalidate the experiment.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

A. Materials

  • 6-well plates

  • Test compound and controls

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

B. Step-by-Step Methodology

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant.

  • Cell Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[11]

A. Materials

  • 6-well plates

  • Test compound and controls

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

B. Step-by-Step Methodology

  • Cell Treatment: Seed and treat cells in 6-well plates with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis protocol.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. The DNA content corresponds to the cell cycle phase: the first peak is G0/G1 phase (2N DNA), the area between peaks is S phase (DNA synthesis), and the second peak is G2/M phase (4N DNA). An accumulation of cells in a particular peak indicates cell cycle arrest at that phase.

Conclusion and Future Directions

Halogenated pyridazine derivatives represent a highly versatile and potent class of anticancer agents. The protocols outlined in this document provide a comprehensive framework for their in vitro characterization, from initial cytotoxicity screening to detailed mechanistic investigation. Compounds that demonstrate significant potency, induce apoptosis, and cause cell cycle arrest in cancer cell lines are strong candidates for subsequent evaluation. The logical next step for these promising agents involves transitioning to preclinical in vivo studies using animal models, such as tumor xenografts, to assess their therapeutic efficacy, toxicity, and pharmacokinetic properties in a whole-organism context.[17][22]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (CAS No. 50681-26-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthetic process. Our goal is to empower you with the knowledge to improve your reaction yields, enhance product purity, and confidently address challenges encountered during your experiments.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Question 1: I am experiencing a significantly low yield of my target compound, 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields are a frequent challenge in pyridazinone synthesis and can stem from several factors throughout the multi-step process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1]

A. Critical Factors Influencing Yield:

  • Purity of Starting Materials: The synthesis is highly sensitive to the purity of the initial reactants, particularly the diester (e.g., dimethyl 2-methylenebutanedioate) and hydrazine hydrate. Impurities can participate in unwanted side reactions, consuming reactants and complicating the purification process. It is imperative to use reagents of high purity, and if necessary, purify them before use.

  • Reaction Temperature Control: Each step of the synthesis has an optimal temperature range. For instance, the initial reaction with hydrazine hydrate is typically conducted at low temperatures (0-5°C) to control the exothermic reaction and prevent the formation of byproducts.[2] Conversely, subsequent oxidation and hydrolysis steps may require elevated temperatures to proceed to completion.[2] Closely monitoring and controlling the temperature at each stage is critical.

  • Inefficient Oxidation: The dehydrogenation (oxidation) of the dihydropyridazinone intermediate to the aromatic pyridazinone is a key step that can be a source of low yield if incomplete. The choice and amount of oxidizing agent are critical. While bromine in acetic acid has been traditionally used, it can lead to side reactions and is hazardous.[2] Alternative oxidizing agents like N-bromosuccinimide (NBS) or sodium hypochlorite may offer milder conditions and improved yields.[2]

  • Incomplete Hydrolysis: The final step of hydrolyzing the ester to the carboxylic acid must be driven to completion. The choice of base or acid for hydrolysis and the reaction time are important parameters to optimize. Insufficient hydrolysis will result in a mixture of the desired acid and the ester precursor, complicating purification and reducing the isolated yield of the final product.

B. Recommended Optimization Workflow:

To systematically address low yields, we recommend the following workflow:

Low_Yield_Troubleshooting start Low Yield of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid check_purity Verify Purity of Starting Materials (Diester, Hydrazine) start->check_purity optimize_temp Optimize Reaction Temperatures for Each Step check_purity->optimize_temp If purity is confirmed eval_oxidation Evaluate and Optimize the Oxidation Step optimize_temp->eval_oxidation check_hydrolysis Ensure Complete Hydrolysis of the Ester eval_oxidation->check_hydrolysis analyze_byproducts Analyze Byproducts by LC-MS/NMR check_hydrolysis->analyze_byproducts If yield is still low improved_yield Improved Yield check_hydrolysis->improved_yield If yield improves analyze_byproducts->start Re-evaluate based on findings

Caption: A troubleshooting workflow for addressing low yields.

Question 2: My reaction mixture shows multiple spots on TLC analysis, indicating the formation of several byproducts. What are the common side reactions, and how can I minimize them?

Answer:

The formation of multiple products is a common issue, often arising from the reactivity of the intermediates. Understanding these potential side reactions is key to suppressing them.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be a significant byproduct.[1] To favor cyclization, ensure the reaction conditions (e.g., pH, temperature) are optimal for the ring-closing step.

  • Formation of Regioisomers: If an asymmetrical dicarbonyl compound is used as a starting material, the two carbonyl groups can react with hydrazine at different rates, potentially leading to two different regioisomeric pyridazinone products.[1] The use of symmetrical starting materials, when possible, can prevent this issue.

  • Over-oxidation or Side-chain Reactions: During the oxidation step, harsh conditions or an excess of the oxidizing agent can lead to undesired reactions on the pyridazinone ring or any substituents. Careful control of the stoichiometry of the oxidizing agent and the reaction temperature is crucial.

Question 3: I am having difficulty with the final hydrolysis step. What are the best practices for converting the methyl ester to the carboxylic acid?

Answer:

The hydrolysis of the methyl ester of 6-chloro-3-hydroxypyridazine-4-carboxylic acid is a critical final step.

  • Choice of Reagent: Both acidic and basic hydrolysis can be employed. Basic hydrolysis using an aqueous base like sodium hydroxide or lithium hydroxide is common.[3] Acidic hydrolysis with an acid like hydrochloric acid is also an option.[2] The choice may depend on the stability of your compound to acidic or basic conditions.

  • Reaction Conditions: The reaction is typically heated to reflux to ensure it goes to completion.[2] Monitoring the reaction by TLC or LC-MS is essential to determine the point at which all the starting ester has been consumed.

  • Work-up Procedure: After hydrolysis, the reaction mixture needs to be carefully neutralized to precipitate the carboxylic acid. The pH should be adjusted to the isoelectric point of the product to maximize precipitation and recovery. Over-acidification or making the solution too basic can lead to the product redissolving.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid?

A1: A robust and scalable synthesis often starts from dimethyl 2-methylenebutanedioate. The key steps are:

  • Cyclization: Reaction with hydrazine to form the hexahydropyridazinone ring.

  • Oxidation: Dehydrogenation of the ring to create the aromatic pyridazinone system.

  • Chlorination: Introduction of the chlorine atom at the 6-position.

  • Hydrolysis: Conversion of the ester group to the final carboxylic acid.

A detailed protocol based on this route is provided in Section IV.

Q2: What is the tautomeric relationship for this molecule?

A2: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid exists in tautomeric equilibrium with 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. The pyridazinone form is generally the more stable tautomer.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity and purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the molecule.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Several reagents used in this synthesis are hazardous and require careful handling:

  • Hydrazine Hydrate: Is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxidizing Agents (e.g., Bromine, NBS): Are corrosive and strong oxidizers. Handle with care and avoid contact with skin and eyes.

  • Chlorinating Agents (e.g., Phosphorus Oxychloride, Thionyl Chloride): Are corrosive and react violently with water. Use in a fume hood and quench any excess reagent carefully.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

III. Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, based on optimized procedures.

StepReactantsKey ReagentsSolventTemperatureTimeTypical Yield
1. Cyclization Dimethyl 2-methylenebutanedioate, Hydrazine Hydrate-2-Propanol0-5°C6 hours~78%
2. Oxidation Methyl 6-oxohexahydropyridazine-4-carboxylateBromineWater/Acid< 50°C2-4 hours~78%
3. Hydrolysis Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylateAq. NaOH or HClWaterReflux3-5 hours~66-90%

Yields are based on literature values and may vary depending on experimental conditions and scale.[2][3]

IV. Experimental Protocols

A. Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate [2]

  • In a reaction vessel equipped with a stirrer and a cooling bath, suspend dimethyl 2-methylenebutanedioate in 2-propanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add hydrazine hydrate dropwise over 15 minutes, maintaining the temperature between 0 and 5°C.

  • Stir the reaction mixture at 0-5°C for 6 hours.

  • Collect the precipitated product by suction filtration.

  • Wash the solid with cold 2-propanol and dry under reduced pressure to obtain methyl 6-oxohexahydropyridazine-4-carboxylate as a colorless crystalline solid.

B. Synthesis of Methyl 6-oxo-1H-pyridazine-4-carboxylate [2]

  • Prepare an aqueous solution of the appropriate acid (e.g., HBr).

  • Cool the solution to -10°C.

  • Add a solution of methyl 6-oxohexahydropyridazine-4-carboxylate in water over 15 minutes, ensuring the temperature does not exceed -5°C.

  • Stir the reaction mixture for 2 hours at 0°C.

  • Slowly add the oxidizing agent (e.g., 2-3 equivalents of bromine) while maintaining the temperature below 50°C.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Isolate the product, which may precipitate from the reaction mixture upon cooling or after work-up.

C. Synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (via Hydrolysis)

Note: The chlorination step is not explicitly detailed in the provided search results and may require further literature investigation for a specific protocol. The following is a general hydrolysis procedure.

  • Dissolve the chlorinated ester intermediate in an aqueous solution of sodium hydroxide (e.g., 2M).

  • Heat the mixture to reflux and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Allow the mixture to stand, preferably overnight in a refrigerator, to facilitate complete precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

V. Visualization of the Synthetic Pathway

Synthesis_Pathway start_mat Dimethyl 2-methylenebutanedioate intermediate1 Methyl 6-oxohexahydropyridazine-4-carboxylate start_mat->intermediate1 Cyclization hydrazine Hydrazine Hydrate hydrazine->intermediate1 intermediate2 Methyl 6-oxo-1H-pyridazine-4-carboxylate intermediate1->intermediate2 Oxidation oxidant Oxidizing Agent (e.g., Br2) oxidant->intermediate2 intermediate3 Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate intermediate2->intermediate3 Chlorination chlorination Chlorinating Agent chlorination->intermediate3 final_product 6-Chloro-3-hydroxypyridazine-4-carboxylic acid intermediate3->final_product Hydrolysis hydrolysis Hydrolysis (Acid or Base) hydrolysis->final_product

Caption: Synthetic pathway for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

VI. References

  • European Patent Office. (2015). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid (EP2857387A1). Retrieved from

  • Yu, J., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic building block. The inherent reactivity of the pyridazine core, combined with its functional groups, presents unique synthetic challenges, primarily in controlling the formation of side products.[1][2] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges, optimize your reaction outcomes, and ensure the high purity of your final compound.

Section 1: Overview of a Common Synthetic Pathway

A prevalent strategy for constructing the 6-Chloro-3-hydroxypyridazine-4-carboxylic acid core involves the cyclization of a suitably substituted 1,2-dicarbonyl precursor with hydrazine, followed by functional group manipulation. A common starting point is diethyl oxalacetate or a similar β-keto ester, which undergoes condensation with hydrazine to form the pyridazinone ring system. Subsequent chlorination and hydrolysis steps yield the target molecule.

The following workflow illustrates a generalized synthetic approach.

G Start Diethyl Oxalacetate + Hydrazine Hydrate Intermediate1 Ethyl 3,6-dioxo-1,2,3,6-tetrahydropyridazine-4-carboxylate Start->Intermediate1  Cyclocondensation (e.g., in Ethanol, Reflux) Intermediate2 Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate Intermediate1->Intermediate2  Chlorination (e.g., POCl₃) FinalProduct 6-Chloro-3-hydroxypyridazine-4-carboxylic acid Intermediate2->FinalProduct  Saponification (e.g., NaOH or LiOH, then H⁺ workup) G Product 6-Chloro-3-hydroxypyridazine- 4-carboxylic acid SideProduct 6-Chloro-3-hydroxypyridazine (Decarboxylated Impurity) Product->SideProduct  - CO₂ Condition High Temperature (>100°C) Condition->Product Condition->SideProduct  Favors Formation

Caption: The effect of high temperature on the formation of the decarboxylated side product.

FAQ 2: My reaction with the chlorinating agent (e.g., POCl₃) is incomplete, leaving the precursor, 3,6-dihydroxypyridazine-4-carboxylic acid, in my product. How can I drive this reaction to completion?

Answer:

Incomplete chlorination is a common issue resulting from insufficient reactivity or suboptimal conditions. The dihydroxy precursor is often a highly polar, high-melting solid with poor solubility, which can hinder the reaction.

Causality & Mechanism: The conversion of the hydroxypyridazine (which exists in the pyridazinone tautomeric form) to the chloropyridazine is a nucleophilic substitution reaction on the phosphorus oxychloride. If the precursor is not fully soluble or if the temperature is too low, the reaction rate will be slow. Additionally, HCl is generated as a byproduct, and its effective removal can be crucial for driving the equilibrium forward.

Troubleshooting & Optimization:

  • Stoichiometry and Reagent Choice:

    • Ensure at least 2-3 equivalents of POCl₃ are used. It often serves as both the reagent and the solvent.

    • Consider adding a catalytic amount of a tertiary amine like N,N-dimethylaniline or triethylamine. These act as HCl scavengers and can catalyze the reaction.

  • Temperature and Reaction Time:

    • These reactions typically require heating. A common temperature range is 80-110°C. If you see incomplete conversion at a lower temperature, gradually increase it while monitoring the reaction by TLC or HPLC.

    • Extend the reaction time. Some poorly soluble substrates may require several hours at reflux to fully react.

  • Solubility:

    • While POCl₃ is often used neat, in some cases, the addition of a high-boiling inert co-solvent like toluene or xylene can improve the solubility of the starting material and facilitate a more homogeneous reaction.

FAQ 3: My final product is contaminated with the ester starting material (e.g., ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate). What went wrong during saponification?

Answer:

Incomplete saponification (hydrolysis of the ester) is a straightforward issue of reaction kinetics and equilibrium.

Causality & Mechanism: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt and an alcohol. The reaction's success depends on factors like the strength and amount of the base, reaction time, temperature, and solubility of the ester. The resulting carboxylate is typically insoluble in organic solvents, which helps drive the reaction to completion.

Troubleshooting & Optimization:

  • Base Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents of NaOH, KOH, or LiOH). This ensures there is enough base to consume all the ester and neutralize any acidic impurities.

  • Solvent System: The ester may have poor solubility in purely aqueous solutions. A mixed solvent system, such as THF/water, dioxane/water, or ethanol/water, is highly effective. [3]This ensures the ester is fully dissolved and accessible to the hydroxide ions.

  • Monitoring: Do not rely solely on a prescribed reaction time. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product carboxylic acid will have a different retention factor (Rf) or retention time than the starting ester. The reaction is complete when no starting material is visible.

Section 3: Key Analytical and Purification Protocols

Protocol 1: HPLC Method for In-Process Control and Final Purity Assessment

This protocol provides a general-purpose Reverse-Phase HPLC method to resolve the target compound from its common impurities.

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic modifier to ensure sharp peaks for carboxylic acids.
Mobile Phase B AcetonitrileStandard organic eluent.
Gradient 5% B to 95% B over 15 minA broad gradient ensures elution of both polar starting materials and less polar side products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmThe pyridazine ring system typically shows strong absorbance at these wavelengths.
Column Temp. 30°CProvides reproducible retention times.

Expected Elution Profile:

  • 3,6-dihydroxypyridazine-4-carboxylic acid (Precursor): Very polar, will elute early.

  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (Product): Main peak, intermediate polarity.

  • 6-chloro-3-hydroxypyridazine (Decarboxylated Impurity): Less polar than the product, will have a longer retention time.

  • Ester Precursor: Significantly less polar than the product, will have a much longer retention time.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing minor impurities, especially the decarboxylated side product, which may have different solubility characteristics.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetic acid, ethyl acetate, and mixtures like ethanol/water) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution. If the solution is colored, you can add a small amount of activated charcoal and hot filter it through celite to remove colored impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (40-50°C) until a constant weight is achieved.

References

  • Heinisch, G., & Matuszczak, B. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. Available at: [Link]

  • De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available at: [Link]

  • Čanović, S., et al. (2017). Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues. PubMed. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

  • Chavda, V., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Aly, A. A., & Fadda, A. A. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. Available at: [Link]

  • Coad, P., & Coad, R. A. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Pyridazine. Wikipedia. Available at: [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. PubMed. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Wang, H., et al. (2022). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. Available at: [Link]

  • Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.). Google Patents.
  • Zhang, Y., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

  • Pîrnău, A., et al. (2022). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. MDPI. Available at: [Link]

  • Aly, A. A., & Wasfy, A. A. F. (2003). Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using. Indian Journal of Chemistry. Available at: [Link]

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Technical Support Center: Purification of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid via recrystallization. As a Senior Application Scientist, my aim is to blend technical precision with practical, field-tested insights to ensure the successful purification of this critical heterocyclic building block.

Troubleshooting Guide: Navigating Common Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[1][2] However, success hinges on careful execution and an understanding of the underlying principles. The following guide addresses common issues encountered during the recrystallization of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Visual Troubleshooting Workflow

The DOT script below outlines a logical decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start Recrystallization dissolution Dissolve Crude Solid in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling crystallization Crystals Form? cooling->crystallization oiling_out Oiling Out Occurs cooling->oiling_out Oil Forms filtration Vacuum Filtration crystallization->filtration Yes no_crystals No Crystals Form crystallization->no_crystals No purity Check Purity (e.g., MP, TLC) filtration->purity poor_yield Low Yield filtration->poor_yield Low Yield end_ok Pure Product purity->end_ok Purity OK colored_product Colored Product purity->colored_product Purity Not OK / Colored sol_too_much_solvent Too much solvent? -> Boil off excess no_crystals->sol_too_much_solvent sol_supersaturation Supersaturated? -> Scratch flask / Seed crystals no_crystals->sol_supersaturation sol_oiling_out Reheat, add more solvent / Use different solvent oiling_out->sol_oiling_out sol_poor_yield Too much solvent / Cooled too quickly -> Re-work mother liquor poor_yield->sol_poor_yield sol_colored_product Add activated charcoal during hot dissolution colored_product->sol_colored_product sol_too_much_solvent->cooling sol_supersaturation->cooling sol_oiling_out->cooling sol_colored_product->dissolution

Recrystallization Troubleshooting Flowchart

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid?

A1: The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][2] For 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, a polar protic solvent is a logical starting point due to the presence of a carboxylic acid and a hydroxyl group, which can participate in hydrogen bonding.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude product (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition. The ideal solvent will not dissolve the compound at this stage.

  • Heat the test tubes that did not show significant dissolution at room temperature in a water bath. Add the hot solvent dropwise until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The best solvent will be the one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good recovery of crystalline solid upon cooling.

Q2: What are the likely impurities in my crude 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, and how can recrystallization remove them?

A2: The nature of impurities is intrinsically linked to the synthetic route. A common synthesis for a related compound, 6-chloropyridazine-3-carboxylic acid, involves the oxidation of 3-chloro-6-methylpyridazine.[3] Extrapolating from this, potential impurities in your crude product could include:

  • Unreacted Starting Materials: Such as precursors to the pyridazine ring.

  • Side-Reaction Products: Resulting from incomplete or alternative reaction pathways.

  • Colored Impurities: Often polymeric or degradation products formed during the reaction.

Recrystallization is effective at removing impurities that have different solubility profiles from the target compound. As the hot, saturated solution cools, the concentration of the desired compound exceeds its solubility limit, leading to crystallization. The impurities, being present in lower concentrations, ideally remain dissolved in the solvent (the "mother liquor").[1]

For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

  • Cool Slowly: Allow the solution to cool at a much slower rate. You can do this by placing the flask in a beaker of hot water and allowing it to cool with the bath. Slow cooling encourages the formation of nucleation sites and ordered crystal growth.

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.

Q4: I have a very low yield after recrystallization. How can I improve it?

A4: A low yield is a common issue and can often be rectified. Potential causes and solutions include:

  • Using Too Much Solvent: This is the most frequent cause of low recovery, as a significant amount of the product will remain in the mother liquor. To remedy this, you can evaporate some of the solvent from the mother liquor and cool it again to recover more product (a "second crop").

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Cooling Too Rapidly: While it may seem counterintuitive, very rapid cooling can lead to the formation of very small crystals that are difficult to collect by filtration. Slower cooling generally yields larger, more easily filterable crystals.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. An ice bath is recommended to maximize the precipitation of the solid.

Q5: What are the key safety precautions when performing this recrystallization?

A5: Adherence to standard laboratory safety protocols is essential. For 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and related compounds, the following should be noted:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Hazard Information: This compound and its analogues are classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[5][6][7] Avoid creating and inhaling dust.

  • Handling: In case of skin contact, wash thoroughly with soap and water. If it comes into contact with your eyes, rinse cautiously with water for several minutes.[5]

Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.[5][7][8]

Physicochemical Data and Recommended Solvents

The following table summarizes key physicochemical data for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and provides solubility information for a structurally similar compound, 6-chloropyridazin-3-amine, to guide solvent selection.

Parameter6-Chloro-3-hydroxypyridazine-4-carboxylic acid6-chloropyridazin-3-amine (Reference)
Molecular Formula C₅H₃ClN₂O₃[9][10]C₄H₄ClN₃
Molecular Weight 174.54 g/mol [9]129.55 g/mol
Appearance Solid[9]Solid
Melting Point Data not readily available155-157 °C
Solubility in Methanol Expected to be soluble when hotSoluble when hot[4]
Solubility in Ethanol Expected to be soluble when hotSoluble when hot[4]
Solubility in Water Likely sparingly solubleSparingly soluble
Solubility in Acetone Expected to be soluble when hotSoluble when hot[4]

Note: The solubility data for 6-chloropyridazin-3-amine is provided as a predictive guide. Experimental verification for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is strongly recommended.

Experimental Protocol: General Recrystallization Procedure

  • Dissolution: Place the crude 6-Chloro-3-hydroxypyridazine-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the recrystallized product and, if possible, analyze its purity by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value (if available) is indicative of high purity.

References

  • Goodman, L., & F. Y. Wiselogle. (1946). The Condensation of 4,5-Diaminopyrimidines with α-Dicarbonyl Compounds. Journal of the American Chemical Society, 68(11), 2339-2342.
  • U.S. Patent No. 4,628,088. (1986). Preparation of substituted pyridazines.
  • PubChem. (n.d.). 6-chloropyridazine-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxypyridazine-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent No. EP1468993A1. (2004). Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • Helm, M. D., Moore, J. E., Plant, A., & Harrity, J. P. A. (2005). Synthesis of highly substituted pyridazines through alkynyl boronic ester cycloaddition reactions.
  • Chinese Patent No. CN101508676B. (2011). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Wang, X., et al. (2017). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • Al-Ghorbani, M., et al. (2025).
  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1365050.
  • PubChemLite. (n.d.). 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Pyridazine Synthesis Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridazine synthesis and purification. As a Senior Application Scientist, I've seen firsthand how seemingly minor impurities can derail a project. This resource is built on a foundation of field-proven insights and established chemical principles to help you troubleshoot and resolve common purification challenges.

Our approach here is not just to provide protocols but to explain the underlying chemistry. Understanding why an impurity forms is the first step to effectively removing it. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter in your laboratory.

Frequently Asked Questions (FAQs)
Q1: I've just completed a pyridazine synthesis via the common 1,4-dicarbonyl and hydrazine route. What are the most likely impurities in my crude product?

A1: This is an excellent starting point. The reaction of a 1,4-dicarbonyl compound with hydrazine is a robust method, but it's a multi-step process within a single pot, which can lead to a predictable set of impurities.[1][2][3] The primary species to look out for are:

  • Unreacted Starting Materials: Excess or unreacted 1,4-dicarbonyl compound and residual hydrazine (or its derivatives) are common. Hydrazine, being highly polar and basic, can be particularly troublesome in downstream processing.

  • Hydrazone Intermediate: The initial condensation of hydrazine with one of the carbonyl groups forms a hydrazone.[4][5] If the subsequent cyclization is incomplete, this will remain as a significant impurity.

  • Dihydropyridazine Intermediate: After the initial hydrazone formation, cyclization occurs to form a dihydropyridazine. The final step is an oxidation to the aromatic pyridazine.[2][3][6] Incomplete oxidation will leave the dihydropyridazine in your crude mixture. This is especially common if an external oxidizing agent isn't used and the reaction relies on aerobic oxidation.

  • Positional Isomers: If you are using an unsymmetrical 1,4-dicarbonyl compound, you can form two different pyridazine regioisomers.

Here is a summary of common impurities and their origins:

Impurity TypeOriginKey Characteristics
Unreacted Hydrazine Excess reagent used to drive the reaction to completion.Highly polar, basic, water-soluble. Can often be removed with an aqueous wash.
Unreacted 1,4-Dicarbonyl Incomplete reaction; incorrect stoichiometry.Polarity varies based on structure. Typically less polar than the pyridazine product.
Hydrazone Intermediate Incomplete cyclization of the initial condensate.Polar, may exhibit different solubility profiles than the final product.
Dihydropyridazine Incomplete oxidation to the final aromatic ring.[6]Often less stable than the aromatic product. Polarity is similar to the final product, making it challenging to separate.
Polymeric Byproducts Side reactions, especially at high temperatures or concentrations.Often insoluble tars that can complicate work-up.
Q2: My TLC plate shows a major spot for my desired pyridazine, but also a stubborn spot at the baseline and another that streaks badly. What am I likely seeing?

A2: This is a classic purification challenge for N-heterocycles.

  • Spot at the Baseline: A spot that does not move from the baseline in common normal-phase chromatography systems (like hexane/ethyl acetate) is indicative of a highly polar compound. In the context of pyridazine synthesis, this is very often residual hydrazine . Its high polarity and strong interaction with the silica gel prevent it from migrating.

  • Streaking/Tailing Spot: Streaking is a common issue when purifying basic compounds like pyridazines on standard silica gel.[7] The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, sometimes irreversible, binding leads to poor peak shape and difficult separation.

Troubleshooting Purification Workflows

This section provides structured guidance for when your initial purification attempts fail.

Scenario 1: My initial attempt at flash column chromatography resulted in poor separation and significant product loss.

This is a frequent problem. Before repeating the column, let's diagnose the issue with a logical workflow.

start Failed Column Chromatography (Poor separation, low yield) check_stability Is the compound stable on silica? Run a 2D TLC plate. start->check_stability is_stable is_stable check_stability->is_stable Yes not_stable Compound is degrading. Consider alternative stationary phases (Alumina, C18) or deactivating the silica. check_stability->not_stable No check_loading How was the sample loaded? dry_load dry_load check_loading->dry_load Dry Loaded wet_load wet_load check_loading->wet_load Wet Loaded (dissolved in solvent) check_eluent Was the eluent system optimized? eluent_optimized eluent_optimized check_eluent->eluent_optimized Yes (Rf ~0.3) eluent_not_optimized Re-screen solvent systems using TLC. Aim for an Rf of 0.2-0.4 for the target compound. check_eluent->eluent_not_optimized No is_stable->check_loading end Re-run optimized column not_stable->end dry_load->check_eluent check_solubility check_solubility wet_load->check_solubility Was a strong solvent used to dissolve the sample? strong_solvent_yes This can cause band broadening. Switch to dry loading or use the initial mobile phase for dissolution. check_solubility->strong_solvent_yes Yes strong_solvent_no strong_solvent_no check_solubility->strong_solvent_no No strong_solvent_yes->end strong_solvent_no->check_eluent streaking streaking eluent_optimized->streaking Is streaking/tailing observed? eluent_not_optimized->end streaking_yes Basic compound interacting with acidic silica. Add 0.1-1% triethylamine or ammonia to the mobile phase to deactivate silica. streaking->streaking_yes Yes streaking_no Consider overloading. Reduce the amount of crude material relative to the column size. streaking->streaking_no No streaking_yes->end streaking_no->end

Caption: Troubleshooting workflow for flash chromatography.

Detailed Purification Protocols

Here are detailed, step-by-step methodologies for the most effective purification techniques for pyridazine derivatives.

Protocol 1: Acid-Base Extraction to Remove Basic Impurities

This technique is exceptionally effective for removing unreacted hydrazine and can also be used to isolate your basic pyridazine product from non-basic impurities. The principle relies on converting the basic, water-insoluble amine into a water-soluble ammonium salt.[7][8][9][10]

cluster_0 Separatory Funnel cluster_1 Recovery Flask start Crude Product (Pyridazine + Neutral Impurities) in Organic Solvent (e.g., DCM) add_acid Add aqueous acid (e.g., 1M HCl). Shake and separate layers. start->add_acid organic_layer Organic Layer: Neutral Impurities add_acid->organic_layer Phase 1 aqueous_layer Aqueous Layer: Pyridazinium Salt (R3N+H Cl-) (Water Soluble) add_acid->aqueous_layer Phase 2 neutralize Add aqueous base (e.g., 2M NaOH) to the aqueous layer until pH > 10. aqueous_layer->neutralize extract Extract with fresh organic solvent. neutralize->extract final_product Final Organic Layer: Pure Pyridazine extract->final_product start Select Potential Solvent(s) (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane/EtOAc mix) solubility_test Test Solubility: Add a small amount of crude solid to ~0.5 mL of cold solvent. start->solubility_test soluble_cold soluble_cold solubility_test->soluble_cold Dissolves in cold solvent? yes_cold Poor choice. Compound will not crystallize upon cooling. Discard this solvent. soluble_cold->yes_cold Yes no_cold no_cold soluble_cold->no_cold No heat_test heat_test no_cold->heat_test Heat the mixture to boiling. soluble_hot soluble_hot heat_test->soluble_hot Does it dissolve when hot? yes_hot yes_hot soluble_hot->yes_hot Yes no_hot Poor choice. Insoluble even when hot. Discard this solvent. soluble_hot->no_hot No cool_test cool_test yes_hot->cool_test Cool slowly to room temp, then place in an ice bath. crystals_form crystals_form cool_test->crystals_form Do abundant crystals form? yes_crystals Excellent Choice! Proceed with bulk recrystallization. crystals_form->yes_crystals Yes no_crystals Sub-optimal. Consider a mixed solvent system. (Dissolve in good solvent, add poor solvent dropwise until cloudy, then heat to clarify). crystals_form->no_crystals No

Sources

Technical Support Center: Optimizing Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Pyridazine derivatives are key components in numerous pharmacologically active agents, but their synthesis can present unique challenges.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

The most prevalent and versatile method for constructing the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-ketoacid) with hydrazine or its derivatives.[2][3] Our guidance will primarily focus on this foundational pathway.

Frequently Asked Questions (FAQs)

Q1: My pyridazine synthesis has a very low yield or is not working at all. What are the first things I should check?

A1: Low or no yield is a frequent starting problem. Before making drastic changes, systematically evaluate these core parameters:

  • Purity of Starting Materials: This is non-negotiable. Ensure your 1,4-dicarbonyl compound or γ-ketoacid is pure. Most critically, use fresh, high-purity hydrazine hydrate or substituted hydrazine.[4] Impurities in hydrazine can significantly inhibit the reaction.

  • Reaction Temperature: Temperature is a double-edged sword. Too low, and the reaction may be too slow to proceed. Too high, and you risk decomposition of your starting materials or the desired product.[4] Monitor your reaction by Thin Layer Chromatography (TLC) to find the sweet spot.

  • Solvent Choice: The solvent profoundly impacts reaction rates. Protic solvents like ethanol, methanol, or acetic acid are standard because they can facilitate the necessary proton transfers during imine formation and dehydration.[4] Acetic acid can often serve as both the solvent and a catalyst for the dehydration step.[5]

  • Stoichiometry: While a 1:1 molar ratio of dicarbonyl to hydrazine is theoretically required, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if the dicarbonyl is precious. However, a large excess can complicate purification.

Q2: My reaction produces a mixture of two isomers. How can I control the regioselectivity?

A2: This is the classic challenge when using an unsymmetrical 1,4-dicarbonyl compound. The two carbonyl groups have different reactivities, leading to two possible regioisomers. Controlling this outcome is key, as different isomers can have vastly different biological activities.[6]

  • Electronic Effects: The initial, and often rate-determining, step is the nucleophilic attack of hydrazine on a carbonyl carbon. This attack is faster on the more electrophilic (electron-poor) carbonyl. For example, in a keto-ester, the ketone is typically more electrophilic than the ester and will react first.

  • Steric Hindrance: Hydrazine will preferentially attack the less sterically hindered carbonyl group. You can sometimes leverage this by designing substrates with significantly different steric environments around the two carbonyls.

  • pH Control: The pH of the reaction can influence which carbonyl is more reactive and the rate of subsequent cyclization steps. For reactions involving γ-ketoacids, an acidic medium is often necessary to catalyze the final dehydration, but the initial nucleophilic attack can be pH-sensitive.[4][7]

  • Solvent Effects: Specialized solvents can influence regioselectivity. For instance, in the related pyrazole synthesis, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to control the outcome by modulating the reactivity of the carbonyls.[6][8] This is a strategy worth exploring for challenging pyridazine syntheses.

Q3: I've formed the dihydropyridazine intermediate, but how do I efficiently convert it to the aromatic pyridazine?

A3: The initial cyclocondensation often yields a 4,5-dihydropyridazin-3(2H)-one or a related dihydropyridazine.[9][10] Aromatization is a required final step.

  • Chemical Oxidation: This is the most common method. A variety of oxidizing agents can be used. Bromine in acetic acid is a classic and effective choice.[1][10] Other options include palladium on carbon (Pd/C) with a hydrogen acceptor or other oxidants like potassium permanganate (KMnO₄).

  • Spontaneous Oxidation: In some cases, particularly with substrates that are highly prone to aromatization, the dihydro intermediate may oxidize upon exposure to air during workup, though this is often slow and not reliable for achieving high yields.[11]

  • Choice of Starting Material: If you start with an α,β-unsaturated 1,4-dicarbonyl compound, the aromatic pyridazine is typically formed directly without the need for a separate oxidation step, as the double bond is already in place.[12]

Troubleshooting Guide: Specific Issues & Solutions

Problem Potential Cause(s) Recommended Solutions & Explanations
Reaction Stalls (Incomplete Conversion) 1. Water Buildup: The condensation reaction produces water, which can make the reaction reversible.[4] 2. Low Temperature: Reaction kinetics may be too slow.[4] 3. Insufficient Catalyst: If using an acid catalyst for dehydration, it may be insufficient or have been neutralized.1. Remove Water: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms. This is a classic technique to drive equilibrium reactions to completion. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC for product formation versus decomposition. 3. Add Catalyst: For γ-ketoacid cyclizations, add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or use glacial acetic acid as the solvent.[5]
Multiple Spots on TLC (Besides Isomers) 1. Hydrazone Formation: Incomplete cyclization may leave stable hydrazone intermediates. 2. Decomposition: Starting materials or product may be degrading under the reaction conditions (e.g., high heat, strong acid/base).[4] 3. Side Reactions with Hydrazine: If your substrate has other electrophilic sites (e.g., esters, halides), hydrazine may react there.1. Increase Reaction Time/Temperature: Encourage the final ring-closing step by allowing more time or gently increasing the heat. 2. Milder Conditions: If decomposition is suspected, reduce the temperature and extend the reaction time. Consider a milder catalyst if applicable. 3. Protecting Groups: If your substrate has other reactive functional groups, consider protecting them before the cyclization reaction.
Difficult Product Purification 1. Residual Hydrazine: Hydrazine is polar and can be difficult to remove from polar products. 2. Closely-Related Impurities: Side products may have similar polarity to the desired product. 3. Product is an Oil/Gummy Solid: The product may not crystallize easily.1. Aqueous Washes: During workup, wash the organic layer with water or brine to remove excess hydrazine. For basic pyridazine products, an acidic wash (e.g., dilute HCl) can remove basic impurities, followed by re-basification and extraction.[13] 2. Column Chromatography: This is the most reliable method. Use a gradient elution (e.g., hexane/ethyl acetate) to carefully separate components. Monitor fractions closely by TLC.[14] 3. Recrystallization: Test various solvents. Common choices for pyridazines include ethanol, methanol, or mixtures like dichloromethane/hexane.[13][15] If it still fails, chromatography is the best alternative.
Product is Basic and Streaks on Silica Gel Column 1. Acidic Silica: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic compounds like pyridazines, causing poor separation (tailing).1. Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to your mobile phase.[15] This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly and form sharp bands.

Visualizing the Process

General Synthesis & Purification Workflow

The following diagram outlines the standard experimental sequence for a typical pyridazine synthesis.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification start 1. Combine 1,4-Dicarbonyl & Hydrazine in Solvent react 2. Heat / Reflux (Monitor by TLC) start->react e.g., EtOH, AcOH quench 3. Cool & Quench (e.g., add to water) react->quench Reaction Complete extract 4. Liquid-Liquid Extraction (e.g., EtOAc or DCM) quench->extract dry 5. Dry & Evaporate (e.g., MgSO₄, Rotovap) extract->dry crude Crude Product dry->crude purify 6. Purify Product crude->purify Recrystallization or Column Chromatography pure Pure Pyridazine purify->pure

Caption: Standard workflow for pyridazine synthesis and purification.

Core Reaction Mechanism

Understanding the mechanism explains the necessity of certain conditions, such as the use of protic solvents or acid catalysts.

G A 1,4-Diketone + Hydrazine (H₂N-NH₂) B Step 1: Nucleophilic Attack (Forms Carbinolamine) A->B Protic Solvent C Step 2: Dehydration (Forms Hydrazone) B->C - H₂O D Step 3: Intramolecular Attack (Second N attacks second C=O) C->D E Step 4: Cyclization & Dehydration (Forms Dihydropyridazine) D->E - H₂O (Acid cat. helps) F Step 5: Aromatization (Oxidation) E->F e.g., Br₂, Pd/C G Aromatic Pyridazine F->G

Caption: Mechanism of pyridazine formation from a 1,4-diketone.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,6-Diphenylpyridazine from 1,4-Diphenyl-1,4-butanedione

This protocol is a robust example of pyridazine formation from a saturated 1,4-diketone followed by in-situ oxidation.

Materials:

  • 1,4-Diphenyl-1,4-butanedione (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution dropwise with stirring. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 118 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product should be more conjugated and have a different Rf from the starting diketone. The intermediate dihydropyridazine may also be visible.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice water. A solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Dry the product under vacuum. If needed, the product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from 4-Oxo-4-phenylbutanoic Acid

This protocol demonstrates the cyclization of a γ-ketoacid to form a pyridazinone, a common pyridazine substructure.[7][9]

Materials:

  • 4-Oxo-4-phenylbutanoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

Procedure:

  • Combine 4-oxo-4-phenylbutanoic acid (1.0 eq) and ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq) to the solution.[4]

  • Reflux the reaction mixture for 4-6 hours.[4]

  • Monitor the reaction by TLC until the starting ketoacid is consumed.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate directly from the solution.[4]

  • If precipitation is slow, place the flask in an ice bath to encourage crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol and dry under vacuum to obtain the pure product.[4]

References

Technical Support Center: Storage and Stability of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (CAS 50681-26-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Proper storage is critical to prevent degradation, which can compromise experimental results and the quality of downstream products. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to maintain the compound's purity.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid?

A1: For optimal stability, the compound should be stored at 2-8°C in a desiccated, dark environment.[1][2] It is crucial to minimize exposure to moisture, light, and elevated temperatures.[3][4] The container should be tightly sealed and the headspace can be purged with an inert gas like nitrogen or argon to displace oxygen and moisture.[5]

Q2: I've noticed a change in the color of the solid material. What could be the cause?

A2: A color change often indicates chemical degradation. The most likely culprits are photodegradation from light exposure or oxidation from prolonged contact with air.[1][5] It is also possible that trace impurities are catalyzing a degradation reaction. We recommend performing a purity analysis (e.g., by HPLC) to assess the extent of degradation.

Q3: My compound shows poor solubility after storage. Why is this happening?

A3: Reduced solubility can be a result of the formation of less soluble degradation products or polymerization. Hydrolysis of the chloro group, for instance, could lead to the formation of a dihydroxy derivative with different solubility characteristics. To investigate this, we suggest analyzing the material using techniques like HPLC or LC-MS to identify any new, less soluble species.

Q4: Can I store this compound at room temperature for short periods?

A4: While short-term storage at a controlled room temperature (15-25°C) may be acceptable for brief periods, it is not recommended for long-term storage.[1] Elevated temperatures can accelerate the rate of potential degradation reactions, such as decarboxylation or hydrolysis.[4] For any storage duration, protection from light and moisture remains paramount.

Q5: What type of container is best for storing this compound?

A5: Use a tightly sealed, amber glass vial or a container made of a non-reactive material.[1] Avoid metal containers, as the acidic nature of the carboxylic acid could lead to corrosion over time, introducing metallic impurities that could catalyze degradation.[6]

II. Troubleshooting Guide: Diagnosing and Mitigating Degradation

This section provides a structured approach to identifying and resolving common stability issues encountered during the storage of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Issue 1: Appearance of a New Peak in HPLC Analysis
  • Observation: A new, unidentified peak appears in the HPLC chromatogram of a stored sample, which was absent in the initial analysis of the fresh compound.

  • Potential Causes & Investigation:

    • Hydrolysis: The chloro group on the pyridazine ring is susceptible to hydrolysis, which would result in the formation of 6,3-dihydroxy-pyridazine-4-carboxylic acid. This reaction is accelerated by moisture and can be influenced by pH if the compound is in solution.[1][7]

      • Verification: Use LC-MS to analyze the sample. The hydrolyzed product would have a molecular weight corresponding to the replacement of Cl with OH.

    • Photodegradation: Exposure to UV or even ambient light can induce degradation. Pyridazine rings are known to be susceptible to photolytic reactions, which can lead to complex rearrangements or decomposition.[6][8][9][10]

      • Verification: Compare the chromatogram of a sample stored in the dark with one that has been exposed to light. A significant increase in the impurity peak in the light-exposed sample would confirm photosensitivity.

    • Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, losing CO2. While this may require elevated temperatures, it can occur slowly over time even under suboptimal storage conditions.

      • Verification: The decarboxylated product would have a significantly lower molecular weight. GC-MS analysis of a derivatized sample might be necessary for this more volatile potential degradant.

  • Mitigation Strategies:

    • Hydrolysis: Ensure the compound is stored in a desiccator with a functional desiccant. When handling, minimize exposure to atmospheric moisture. If storing in solution, use anhydrous solvents and store under an inert atmosphere.

    • Photodegradation: Always store the solid and any solutions in amber vials or wrap containers in aluminum foil to protect from light.[5]

    • Decarboxylation: Strictly adhere to refrigerated storage conditions (2-8°C).

Issue 2: Inconsistent Assay Results
  • Observation: The measured concentration or potency of the compound varies between aliquots or over time.

  • Potential Causes & Investigation:

    • Heterogeneous Degradation: If the degradation is occurring slowly and is initiated at the surface of the solid (e.g., due to moisture or oxygen exposure), the bulk of the material may not be uniformly degraded.

    • Adsorption to Container: The compound may adsorb to the surface of the storage container, leading to a decrease in the concentration of the solution over time.

  • Mitigation Strategies:

    • Homogenization: Before taking a sample for an experiment, ensure the solid material is well-mixed if you suspect non-uniform degradation.

    • Container Compatibility: Use glass or polypropylene vials. If adsorption is suspected, conduct a study by preparing a solution and measuring its concentration over time in the chosen storage container.

    • Aliquoting: For solutions, aliquot into single-use vials to avoid repeated warming and cooling cycles and to minimize the introduction of contaminants with each use.[1]

III. Potential Degradation Pathways

Understanding the likely chemical transformations that 6-Chloro-3-hydroxypyridazine-4-carboxylic acid can undergo is key to preventing them. The primary functional groups—a chlorinated pyridazine, a hydroxyl group, and a carboxylic acid—dictate its reactivity.

cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_photodegradation Photodegradation 6-Chloro-3-hydroxypyridazine-4-carboxylic acid 6-Chloro-3-hydroxypyridazine-4-carboxylic acid 6,3-Dihydroxypyridazine-4-carboxylic acid 6,3-Dihydroxypyridazine-4-carboxylic acid 6-Chloro-3-hydroxypyridazine-4-carboxylic acid->6,3-Dihydroxypyridazine-4-carboxylic acid + H2O - HCl 6-Chloro-3-hydroxypyridazine 6-Chloro-3-hydroxypyridazine 6-Chloro-3-hydroxypyridazine-4-carboxylic acid->6-Chloro-3-hydroxypyridazine - CO2 Ring-opened products & Rearrangements Ring-opened products & Rearrangements 6-Chloro-3-hydroxypyridazine-4-carboxylic acid->Ring-opened products & Rearrangements hν (UV/light)

Caption: Potential degradation pathways for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

IV. Experimental Protocol: Stability Assessment

To ensure the integrity of your research, a proactive stability assessment is recommended. This protocol provides a framework for a forced degradation study, which is a self-validating system to understand the compound's stability profile.

Objective:

To identify the conditions under which 6-Chloro-3-hydroxypyridazine-4-carboxylic acid degrades and to develop a stability-indicating analytical method.

Materials:
  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (high purity reference standard)

  • HPLC system with UV or DAD detector

  • LC-MS system (for peak identification)

  • pH meter

  • Calibrated oven and photostability chamber

  • High-purity solvents (Acetonitrile, Methanol, Water)

  • Acids and bases (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H2O2)

Methodology:

1. Development of a Stability-Indicating HPLC Method:

  • Rationale: A stability-indicating method is one that can separate the parent compound from its degradation products.

  • Procedure:

    • Develop an HPLC method for the parent compound. A good starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or another modifier to ensure good peak shape).[11][12]

    • Detection should be performed at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (DAD) detector is ideal for this.

2. Forced Degradation Studies:

  • Rationale: Exposing the compound to harsh conditions accelerates degradation, allowing for rapid identification of potential degradation pathways and products.[1]

  • Procedure: Prepare solutions of the compound (e.g., at 1 mg/mL) and expose them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound to a UV light source (e.g., 254 nm) for 24 hours.[1]

  • Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).

3. Data Interpretation and Method Validation:

  • Peak Purity: Use a DAD detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation product is co-eluting.

  • Identification of Degradants: Use LC-MS to obtain the mass of the major degradation products to help elucidate their structures.

  • Method Validation: Once the method is shown to be stability-indicating, it can be used for routine purity testing of stored samples.

Workflow for Stability Assessment

cluster_method_dev HPLC Method Development cluster_forced_deg Forced Degradation cluster_analysis Analysis & Validation A Develop HPLC method (C18 column, ACN/H2O gradient) B Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze samples by HPLC-DAD B->C D Assess peak purity C->D E Identify degradants by LC-MS D->E F Validate stability-indicating method E->F

Caption: Experimental workflow for stability assessment and method validation.

V. Summary of Recommendations

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and slows reaction kinetics.[1]
Light Store in the dark (amber vials)Prevents photodegradation.[1][5]
Moisture Store in a desiccated environmentPrevents hydrolysis of the chloro group.[1][4]
Atmosphere Tightly sealed container, consider inert gasExcludes oxygen and moisture, preventing oxidation and hydrolysis.[5]
Container Amber glass or non-reactive plasticAvoids light exposure and potential reaction with container material.[1][6]

By adhering to these guidelines and proactively assessing the stability of your material, you can ensure the reliability and reproducibility of your experimental outcomes.

References

  • National Institutes of Health (NIH). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. Available from: [Link]

  • MDPI. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]

  • Moravek. A Beginner's Guide to Chemical Storage Best Practices. Available from: [Link]

  • Acros Pharmatech. 6-Chloro-3-hydroxypyridazine. Available from: [Link]

  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]

  • PubMed. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. Available from: [Link]

  • ResearchGate. Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. Available from: [Link]

  • Bio-Rad. Top 5 Factors Affecting Chemical Stability. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Available from: [Link]

  • Journal of Organic Chemistry. Notes. 5-Amino-3-chloropyridazine. A Clarification. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. Recognizing the challenges inherent in scaling chemical syntheses from the bench to pilot or production scales, this document provides in-depth troubleshooting advice and frequently asked questions to navigate common obstacles. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure safety, efficiency, and reproducibility.

I. Synthesis Overview & Key Challenges

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry.[1] Its synthesis typically involves a multi-step sequence that, while manageable on a lab scale, presents distinct challenges upon scale-up. These include managing exothermic reactions, handling hazardous reagents, controlling impurity profiles, and ensuring consistent, high-purity yields.

The synthetic strategy discussed herein is a robust and common pathway involving the formation of the pyridazine core via cyclocondensation, followed by chlorination and hydrolysis. Each stage requires careful control of reaction parameters to prevent yield loss and the formation of difficult-to-remove impurities.

General Synthetic Workflow

The overall process can be visualized as a three-stage sequence starting from a diethyl malonate derivative.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Saponification A Diethyl 2-(ethoxymethylene)malonate C Ethyl 3-hydroxy-6-oxo-1,6-dihydropyridazine-4-carboxylate A->C Ethanol, Reflux B Hydrazine Hydrate B->C D Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate C->D POCl₃, Heat E 6-Chloro-3-hydroxypyridazine-4-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq)

Caption: High-level workflow for the synthesis of the target compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical control points when scaling this synthesis?

A1: There are three primary critical control points:

  • Temperature control during hydrazine addition: The cyclocondensation with hydrazine is highly exothermic. Uncontrolled addition on a large scale can lead to a dangerous thermal runaway and a significant increase in byproduct formation.

  • Quenching of Phosphorus Oxychloride (POCl₃): The workup of the chlorination step requires quenching excess POCl₃, which reacts violently with water. A carefully designed and controlled quenching protocol is paramount for safety.

  • pH control during final product precipitation: The purity of the final product is highly dependent on the pH at which it is precipitated. Improper pH can lead to co-precipitation of impurities or incomplete isolation of the desired acid.

Q2: What are the major safety concerns with this process?

A2: The primary hazards are associated with the reagents used:

  • Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is mandatory.

  • Phosphorus Oxychloride (POCl₃): It is highly corrosive and reacts violently with water, releasing toxic HCl gas. Specialized handling procedures and quench protocols are required.[2]

  • Thermal Runaway: As mentioned, the cyclization and POCl₃ quenching steps are highly exothermic and pose a significant risk if not properly controlled.

Q3: How can I monitor the progress of each reaction step effectively?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods.

  • TLC: Excellent for rapid, qualitative checks of reaction completion. A typical mobile phase for these polar, heterocyclic compounds would be a mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) or Ethyl Acetate/Hexanes.

  • HPLC: Provides quantitative data on the consumption of starting material and the formation of product and impurities. This is the preferred method for generating in-process control data during scale-up.[3][4]

Q4: What is a realistic overall yield to expect on a multi-kilogram scale?

A4: While bench-scale syntheses might report higher yields, a realistic and consistently achievable overall yield for a three-step process on a large scale is typically in the range of 55-65%. Yields are often lower at scale due to transfer losses, sampling, and more rigorous purification requirements to meet quality specifications.

III. Troubleshooting Guides

This section addresses specific problems that may arise during the scale-up of each synthetic stage.

Stage 1: Ring Formation (Cyclocondensation)

Problem: Low yield of Ethyl 3-hydroxy-6-oxo-1,6-dihydropyridazine-4-carboxylate.

  • Potential Cause 1: Inefficient Cyclization.

    • Why it happens: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction. The reaction of malonate derivatives with hydrazine can sometimes be sluggish or lead to side products if not driven to completion.[5][6]

    • Recommended Solution:

      • Controlled Reagent Addition: Add hydrazine hydrate dropwise to the solution of the malonate derivative in ethanol at a controlled temperature (e.g., 50-60 °C) to manage the exotherm.

      • Extended Reflux: Ensure the reaction is heated at reflux for a sufficient duration (typically 4-8 hours). Monitor via TLC/HPLC until the starting malonate is fully consumed.

      • Solvent Choice: Ethanol is generally a good solvent, but for very large scales, ensuring complete dissolution of the starting material may require slight adjustments in solvent volume.

  • Potential Cause 2: Product Loss During Isolation.

    • Why it happens: The product has some solubility in the ethanol-water mixture of the reaction. If cooled too quickly or not sufficiently, a significant amount of product can remain in the mother liquor.

    • Recommended Solution:

      • Controlled Cooling: After the reaction is complete, allow the mixture to cool slowly to room temperature, then chill in an ice bath for at least 2-4 hours to maximize precipitation.

      • Optimize pH: Before filtration, check the pH of the slurry. Adjusting to a slightly acidic pH (around 5-6) can sometimes decrease the solubility of the pyridazinone product.

      • Mother Liquor Analysis: Analyze the filtrate (mother liquor) by HPLC. If a significant amount of product is present, consider concentrating the mother liquor to recover a second crop.

Stage 2: Chlorination

Problem: Incomplete chlorination or formation of dark, tarry byproducts.

  • Potential Cause 1: Insufficient Reagent or Inadequate Temperature.

    • Why it happens: The conversion of the pyridazinone to the chloro-derivative requires stoichiometric or a slight excess of POCl₃ and sufficient thermal energy.[7] On a large scale, heat transfer is less efficient, and achieving a uniform internal temperature can be challenging.

    • Recommended Solution:

      • Reagent Stoichiometry: Use 3-5 molar equivalents of POCl₃ relative to the pyridazinone substrate. This ensures the reaction goes to completion and the excess POCl₃ can act as the solvent.

      • Temperature Control: Heat the reaction mixture to 100-110 °C and maintain it for 3-5 hours. Use a robust heating mantle and overhead stirrer to ensure even heating and mixing.

      • Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) can sometimes accelerate this type of chlorination, allowing for lower reaction temperatures or shorter times.

ParameterRecommended RangeRationale
POCl₃ Equivalents 3.0 - 5.0Ensures complete conversion and acts as a solvent.
Temperature 100 - 110 °CProvides sufficient activation energy for the reaction.
Reaction Time 3 - 5 hoursAllows the reaction to proceed to completion. Monitor by HPLC.
Catalyst (Optional) 0.1 eq. DMFCan increase reaction rate via Vilsmeier-Haack type intermediate.
  • Potential Cause 2: Thermal Decomposition.

    • Why it happens: Pyridazine rings, especially with electron-withdrawing groups, can be susceptible to decomposition at excessively high temperatures (>120 °C) in the presence of strong reagents like POCl₃, leading to polymerization and charring.

    • Recommended Solution:

      • Strict Temperature Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture. Do not rely on the heating mantle's setpoint.

      • Efficient Heat Removal: Ensure your reactor setup allows for rapid cooling in case of an unexpected temperature spike.

Problem: Hazardous and difficult work-up procedure.

  • Why it happens: Quenching large volumes of unreacted POCl₃ with water or ice is extremely dangerous. The reaction is violently exothermic, produces large volumes of HCl gas, and can cause the mixture to erupt from the vessel.

  • Recommended Solution: Reverse Quench Protocol

    • After the reaction, cool the mixture to room temperature.

    • Prepare a separate, large vessel containing a stirred mixture of ice and water (at least 10-15 times the volume of the POCl₃ used).

    • Slowly and carefully add the reaction mixture to the ice/water slurry via an addition funnel or pump. The rate of addition should be controlled to keep the quench pot temperature below 20 °C.

    • This "reverse quench" ensures that the POCl₃ is always the limiting reagent in the quench pot, making the exotherm much easier to manage.

    • After the quench is complete, the precipitated solid product can be collected by filtration, washed thoroughly with water to remove acids, and dried.

G start Low Yield in Chlorination? check_completion Is starting material consumed (by HPLC)? start->check_completion check_color Is the reaction mixture dark/tarry? start->check_color increase_params Action: • Increase reaction time/temp (to 110°C max) • Check POCl₃ stoichiometry (3-5 eq) check_completion->increase_params No proceed Proceed to Work-up check_completion->proceed Yes temp_issue Root Cause: Temperature likely too high (>120°C) leading to decomposition. check_color->temp_issue Yes check_color->proceed No increase_params->start Re-evaluate review_protocol Action: • Implement strict temperature control • Consider catalyst (DMF) for lower temp temp_issue->review_protocol

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyridazine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in drug discovery and development: the poor aqueous solubility of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles during biological assays. Here, we provide in-depth, field-proven insights and practical solutions to ensure the reliability and reproducibility of your experimental data.

Introduction: The Pyridazine Solubility Conundrum

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, the journey from a promising pyridazine-based compound to a viable drug candidate is often hampered by its poor aqueous solubility. This inherent characteristic can lead to a cascade of experimental challenges, including compound precipitation in assay media, inaccurate concentration measurements, and ultimately, misleading biological data. This guide will equip you with the knowledge and techniques to systematically overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyridazine derivative precipitates out of the aqueous buffer during my assay. What are the immediate troubleshooting steps?

A1: This is a common and critical issue. Immediate precipitation suggests that the compound's concentration has exceeded its solubility limit in the aqueous environment of your assay. Here’s a logical approach to troubleshoot this:

  • Visually Confirm Precipitation: Before proceeding, ensure what you're observing is indeed precipitation. Use a light microscope to inspect your assay wells. Sometimes, high concentrations of solvents like DMSO can cause an oily film that can be mistaken for a precipitate.

  • Review Your Stock and Working Concentrations:

    • Is your stock solution clear? If not, the compound may not be fully dissolved in your organic solvent (e.g., DMSO). Re-evaluate your stock preparation method. Gentle warming or sonication might be necessary.

    • What is the final concentration of the organic solvent in your assay? High concentrations of co-solvents like DMSO can be toxic to cells and can also lead to the compound "crashing out" upon dilution into the aqueous buffer.[4][5][6] It is crucial to keep the final solvent concentration as low as possible, typically below 0.5% (v/v) for most cell-based assays.[4][7][8]

  • Perform a Kinetic Solubility Assessment: A quick, informal test can be very informative. Prepare serial dilutions of your compound in the assay buffer and visually inspect for precipitation over time at the assay temperature. This will give you a rough idea of its solubility limit under your specific experimental conditions.

Q2: I'm using DMSO as a co-solvent. What are the best practices for preparing my stock and working solutions to avoid solubility issues?

A2: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent, but its use requires careful consideration to avoid artifacts.[4][9]

Best Practices for Stock Solution Preparation:

  • Use High-Quality, Anhydrous DMSO: Water content in DMSO can significantly reduce its solvating power for hydrophobic compounds.

  • Prepare a High-Concentration Stock: It is generally better to prepare a concentrated stock solution (e.g., 10-50 mM) and then perform serial dilutions.[10] This minimizes the volume of DMSO added to your assay.

  • Ensure Complete Dissolution: Use a vortex mixer and, if necessary, a brief sonication or gentle warming (be cautious of compound stability at higher temperatures) to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particles.

  • Store Properly: Store stock solutions in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles, which can lead to compound degradation or precipitation.

Workflow for Preparing Working Solutions:

The following workflow is designed to minimize precipitation upon dilution into aqueous media.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Compound Accurately B Add Anhydrous DMSO A->B C Vortex/Sonicate until Clear B->C D Store Aliquots at -80°C C->D E Thaw Stock Aliquot D->E For Assay Use F Perform Intermediate Dilutions in 100% DMSO E->F G Add Small Volume of Diluted Stock to Assay Buffer F->G H Mix Immediately and Thoroughly G->H

Caption: Workflow for preparing pyridazine derivative solutions.

Q3: My compound's solubility is still too low even with optimized DMSO use. What other formulation strategies can I explore?

A3: When simple co-solvency isn't enough, several advanced formulation strategies can be employed to enhance the solubility of your pyridazine derivatives. The choice of strategy will depend on the physicochemical properties of your compound and the requirements of your biological assay.

Decision Tree for Advanced Solubilization Strategies:

G A Initial Solubility Issue (Precipitation in Assay) B Is the compound ionizable (acidic or basic)? A->B C pH Modification B->C Yes E Is the compound suitable for complexation? B->E No D Salt Formation C->D F Cyclodextrin Complexation E->F Yes G Are more advanced formulations feasible for the assay? E->G No F->G H Amorphous Solid Dispersions G->H Yes J Consult Formulation Specialist G->J No I Nanoparticle Formulations H->I

Caption: Selecting a solubilization strategy.

Detailed Explanation of Strategies:

  • pH Modification: For ionizable pyridazine derivatives, adjusting the pH of the buffer can significantly increase solubility.[11][12] Basic compounds are more soluble at acidic pH, while acidic compounds are more soluble at basic pH. However, it's crucial to ensure the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).

  • Salt Formation: Converting an ionizable pyridazine derivative into a salt form can dramatically improve its aqueous solubility and dissolution rate.[13][14][15] This is a common strategy in drug development. For instance, forming a hydrochloride salt of a basic pyridazine can enhance its solubility.[13]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble molecules, like many pyridazine derivatives, forming inclusion complexes that are more water-soluble.[16][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[16]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[21][22][23][24] This amorphous form has a higher apparent solubility and dissolution rate compared to the crystalline form.[21][22] This technique is more suitable for later-stage development but can be adapted for in vitro studies.

  • Nanoparticle Formulations: Reducing the particle size of a compound to the nanoscale dramatically increases its surface area-to-volume ratio, leading to enhanced dissolution rates and saturation solubility.[25][26][27][28] Techniques like nanosuspensions or encapsulation in lipid-based nanoparticles can be employed.[][30]

Comparison of Advanced Solubilization Techniques:

StrategyPrincipleAdvantagesConsiderations
pH Modification Ionization of the compoundSimple and cost-effectiveLimited to ionizable compounds; pH must be compatible with the assay.
Salt Formation Creates a more soluble ionic formSignificant solubility enhancement; improves stability.Requires an ionizable group on the compound.
Cyclodextrins Encapsulation in a soluble carrierEffective for a wide range of hydrophobic compounds; low toxicity.[16][17]Can sometimes interfere with ligand-receptor binding if the complex is too stable.
Amorphous Solid Dispersions Increases energy state of the compoundSubstantial increase in apparent solubility and dissolution.[21][22]Can be complex to prepare; potential for recrystallization.[24]
Nanoparticles Increases surface area for dissolutionImproves dissolution rate and bioavailability.[25][26]Preparation can be complex; potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a Pyridazine Derivative Stock Solution using a Co-solvent

This protocol outlines the standard procedure for preparing a stock solution of a poorly soluble pyridazine derivative in DMSO.

Materials:

  • Pyridazine derivative

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A)[31]

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass: Determine the mass of the pyridazine derivative needed to achieve the desired stock concentration (e.g., 10 mM). Account for the purity of the compound if it is less than 100%.[31]

  • Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask. It is often easier to weigh a slightly different amount and then calculate the exact concentration.[31]

  • Add solvent: Add approximately half of the final volume of anhydrous DMSO to the volumetric flask.

  • Dissolve the compound: Tightly cap the flask and vortex thoroughly. If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minute intervals until the solution is clear. Gentle warming can be applied if necessary, but monitor for any signs of degradation.

  • Bring to final volume: Once the compound is completely dissolved, carefully add DMSO to the calibration mark on the volumetric flask.

  • Mix and aliquot: Invert the flask several times to ensure a homogenous solution. Dispense the stock solution into small, single-use aliquots in appropriate vials.

  • Storage: Store the aliquots at -80°C to maintain stability.

Protocol 2: Screening for Optimal Solubilizing Excipient using a Phase-Solubility Diagram

This protocol describes how to use a phase-solubility diagram to determine the effectiveness of a solubilizing agent, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Pyridazine derivative

  • HP-β-CD

  • Assay buffer (at the desired pH)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare excipient solutions: Prepare a series of solutions of HP-β-CD in the assay buffer at different concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Add excess compound: To a fixed volume of each HP-β-CD solution, add an excess amount of the pyridazine derivative (enough so that undissolved solid remains at equilibrium).

  • Equilibrate: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Analyze supernatant: Carefully collect the supernatant and analyze the concentration of the dissolved pyridazine derivative using a validated HPLC or UV-Vis method.

  • Plot the data: Plot the concentration of the dissolved pyridazine derivative (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase-solubility diagram will indicate the solubilizing efficiency of the cyclodextrin.

Conclusion

Overcoming the poor solubility of pyridazine derivatives is a critical step in unlocking their full therapeutic potential. A systematic approach, starting with the optimization of co-solvent-based formulations and progressing to more advanced strategies like cyclodextrin complexation or nanoparticle formation, can lead to successful and reliable results in your biological assays. This guide provides a foundational framework for troubleshooting and developing effective formulation strategies. For particularly challenging compounds, consulting with a formulation specialist is always recommended.

References

  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Paudwal, G. S., et al. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
  • BOC Sciences. (n.d.). Nanoparticle-based Drug Delivery Systems: Review and Current Status.
  • Gao, L., et al. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PubMed Central.
  • Merisko-Liversidge, E., & Liversidge, G. G. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs.
  • Kumar, R., & Kumar, P. (n.d.). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate.
  • Serán BioScience. (n.d.). Feature article: Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research.
  • Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Tiwari, G., et al. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Dove Medical Press. (2024). Nanotechnology & Poorly Soluble Drugs.
  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Google Patents. (n.d.). Salts of pyridazine compounds.
  • Singh, P., et al. (n.d.). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach. ResearchGate.
  • Gouverneur, V., & Tredwell, M. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
  • Timm, M., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Timm, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
  • Timm, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Prive, D. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • Proteintech. (2025). Solution-making strategies & practical advice. YouTube.
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  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKXocwTwxf3-JyzOrzBzmXIy1Aq3VYrpUA2mJzTOJDiqdYbb-AZ-zgE0I_q7EFQW070PZ2IldohVSnhA7TZSyDFsCyVv8-HlfaSgM9DkB4NSMPIXZzf0z88e6jzV3oHelXbMJk7QrULEVv8A8vcKuDRaU77qiOjSxK_BnIABU3qS0Y8MP0aIk1ze1OCSqB4cHfJCN8REyn85G7YxZVOVWJWlLsClKgfpsGJp5gHF2-G1lEtgEEdPoYyKStRyS3MZvY]([Link]

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Minimizing byproduct formation in pyridazine ring closure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for pyridazine ring closure reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridazine synthesis. Recognizing that the path to pure, high-yield pyridazine products is often challenged by the formation of persistent byproducts, we have compiled this resource to provide in-depth troubleshooting strategies and practical, field-proven insights. Our goal is to empower you with the knowledge to not only identify and mitigate common issues but also to understand the fundamental chemical principles governing these transformations.

This guide is structured as a dynamic question-and-answer resource, addressing specific problems you may encounter in your laboratory work. We will delve into the mechanistic origins of byproduct formation and offer validated protocols to steer your reactions toward the desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

Q1: I'm synthesizing a pyridazine from a 1,4-dicarbonyl compound and hydrazine, but my final product is contaminated with a significant amount of dihydropyridazine. How can I drive the reaction to completion?

This is a very common issue, as the final step in this classical pyridazine synthesis is the oxidation of a dihydropyridazine intermediate.[1] Incomplete oxidation is often the primary cause of this byproduct.

Mechanistic Insight: The reaction proceeds in two stages: a condensation reaction to form the dihydropyridazine ring, followed by an oxidation step to introduce the aromaticity. If the oxidizing agent is too mild, consumed prematurely, or if the reaction conditions do not favor oxidation, the dihydropyridazine will persist.

Troubleshooting Steps:

  • Choice of Oxidant: If you are relying on spontaneous air oxidation, this can be slow and inefficient.[1] Consider introducing a dedicated oxidizing agent.

    • Mild Options: For sensitive substrates, mild oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be effective.

    • More Robust Options: For more robust substrates, stronger oxidants such as potassium permanganate (KMnO₄) or nitric acid can be used, though careful optimization is required to avoid over-oxidation or side reactions.[2]

    • Solvent as Oxidant: In some cases, the choice of solvent can influence the oxidation. For example, using acetic acid as a solvent can promote oxidation.[3]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can sometimes facilitate the oxidation step. However, be mindful of potential degradation of your starting materials or product.

    • Atmosphere: If using air as the oxidant, ensuring good aeration of the reaction mixture by stirring vigorously with an open (but protected from moisture) setup can improve the rate of oxidation. You can also bubble air or oxygen through the reaction mixture, though this should be done with caution, especially with flammable solvents.

  • Post-Reaction Oxidation: If you have already isolated a mixture of the pyridazine and dihydropyridazine, you can subject the mixture to a separate oxidation step. This can be more efficient than trying to force the initial reaction to completion.

Experimental Protocol: Oxidation of a Dihydropyridazine Intermediate

This protocol provides a general method for the oxidation of a dihydropyridazine to the corresponding pyridazine using MnO₂.

  • Dissolve the crude mixture containing the dihydropyridazine in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) at a concentration of approximately 0.1 M.

  • Add activated manganese dioxide (MnO₂) in excess. A common starting point is 5-10 molar equivalents relative to the dihydropyridazine.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the crude pyridazine product, which can then be purified by standard methods (e.g., column chromatography, recrystallization).

Q2: My pyridazine synthesis via an inverse-electron-demand Diels-Alder (IEDDA) reaction of a 1,2,4,5-tetrazine is producing a mixture of regioisomers. How can I improve the regioselectivity?

Regioisomer formation is a frequent challenge in IEDDA reactions with unsymmetrical tetrazines or dienophiles.[4][5] The regiochemical outcome is determined by the electronic and steric properties of the substituents on both the tetrazine and the dienophile.

Mechanistic Insight: The regioselectivity of the IEDDA reaction is governed by the orbital overlap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. The reaction will favor the regioisomer that results from the stronger orbital interaction. Steric hindrance can also play a significant role, directing the approach of the dienophile to the less hindered face of the tetrazine.

Troubleshooting Workflow:

G start Regioisomer Mixture Observed cond1 Modify Tetrazine Substituents? start->cond1 action1 Introduce Electron-Withdrawing Group (EWG) to increase LUMO coefficient difference. cond1->action1 Yes action2 Introduce Bulky Group to sterically direct cycloaddition. cond1->action2 Yes cond2 Modify Dienophile? cond1->cond2 No action1->cond2 action2->cond2 action3 Change Electron-Donating Group (EDG) to alter HOMO coefficients. cond2->action3 Yes action4 Vary Steric Bulk of dienophile substituents. cond2->action4 Yes cond3 Change Reaction Conditions? cond2->cond3 No action3->cond3 action4->cond3 action5 Use Lewis Acid Catalyst to alter orbital energies. cond3->action5 Yes action6 Vary Solvent Polarity to influence transition state stability. cond3->action6 Yes end Improved Regioselectivity cond3->end No action5->end action6->end

Caption: Troubleshooting decision tree for improving regioselectivity in IEDDA reactions.

Strategies for Improving Regioselectivity:

  • Electronic Tuning:

    • Tetrazine: Introducing a strong electron-withdrawing group on the tetrazine can significantly influence the LUMO coefficients, leading to a more pronounced regiochemical preference.[6]

    • Dienophile: Similarly, altering the electronic nature of the substituents on the dienophile can change the HOMO coefficients and thus the regioselectivity.

  • Steric Control:

    • Introducing a bulky substituent on either the tetrazine or the dienophile can sterically block one of the possible cycloaddition pathways, favoring the formation of a single regioisomer.

  • Catalysis:

    • The use of a Lewis acid catalyst can coordinate to the tetrazine or the dienophile, altering their electronic properties and potentially enhancing the regioselectivity.[3]

Data Summary: Effect of Reaction Parameters on Regioselectivity

ParameterEffect on RegioselectivityRationale
Solvent Can have a moderate effect.Solvents of different polarities can stabilize the transition states of the two regioisomeric pathways to different extents.
Temperature Lower temperatures often improve selectivity.At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher proportion of the thermodynamically favored product.
Lewis Acid Can significantly improve selectivity.Lewis acids can coordinate to the reactants, amplifying the electronic differences between the possible sites of reaction.
Q3: I am attempting a skeletal editing of a pyridine to a pyridazine and observing a complex mixture of byproducts with low yield of the desired product. What are the likely side reactions?

Skeletal editing of pyridines to pyridazines is a powerful but mechanistically complex transformation.[7][8] Byproducts can arise from various stages of the multi-step sequence, which often involves the formation of highly reactive intermediates.

Common Side Reactions and Byproducts:

  • Incomplete N-amination: If the N-amination of the pyridine is not complete, the unreacted starting material will contaminate the product.

  • Side Reactions of the N-aminopyridinium Intermediate: This intermediate can undergo undesired rearrangements or reactions with other species in the mixture.

  • Parasitic Photo-processes: If the rearrangement is photochemically initiated, parasitic secondary photo-reactions of the intermediates or the product can occur, leading to degradation.[8]

  • Cyanide-related Byproducts: In methods where a carbon atom is extruded as cyanide, side reactions involving the cyanide anion can occur.[8]

  • Formation of Pyrroles: In some cases, ring contraction to form pyrroles can be a competing pathway.[8]

Troubleshooting and Optimization:

  • Purification of Intermediates: While one-pot procedures are often desirable for their efficiency, the purification of key intermediates can significantly improve the overall yield and purity of the final product by removing reagents and byproducts from earlier steps.[8]

  • Careful Control of Reaction Conditions: Each step of the sequence will have its own optimal conditions (temperature, solvent, concentration, light source for photochemical steps). These should be carefully optimized individually before attempting a one-pot procedure.

  • Degassing: For reactions sensitive to oxygen, degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Use of Scavengers: If specific reactive byproducts are identified (e.g., cyanide), the addition of a suitable scavenger might be beneficial, although this needs to be carefully evaluated to ensure it does not interfere with the main reaction.

Frequently Asked Questions (FAQs)

Q: What are the common sources of N-oxide byproducts in pyridazine synthesis, and how can their formation be minimized?

A: Pyridazine N-oxides can form as byproducts, particularly in reactions that involve oxidative conditions.

  • Formation during Oxidation of Dihydropyridazines: If a strong oxidizing agent is used to aromatize a dihydropyridazine intermediate, over-oxidation to the N-oxide can occur. To minimize this, use a milder oxidant (e.g., DDQ, activated MnO₂) and carefully monitor the reaction progress to avoid prolonged reaction times or excessive amounts of the oxidant.[9]

  • Photochemical Reactions: Some photochemical reactions involving pyridazines can lead to the formation of N-oxides, especially in the presence of oxygen.[10] Running these reactions under an inert atmosphere can help to suppress this side reaction.

  • Direct N-oxidation by Peroxides: If your reaction conditions involve peroxides (e.g., hydrogen peroxide), these can directly oxidize the nitrogen atoms of the pyridazine ring.[11]

Q: How can I effectively purify my pyridazine product from common byproducts?

A: The choice of purification method will depend on the physical properties of your product and the impurities.

  • Column Chromatography: This is the most common method for purifying pyridazines. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. A solvent screen using TLC is highly recommended to find conditions that provide good separation.

  • Recrystallization: If your pyridazine product is a solid, recrystallization can be a highly effective method for removing impurities, especially if the byproducts have different solubility profiles.

  • Acid-Base Extraction: Pyridazines are basic and can be protonated with an acid to form a water-soluble salt. This can be used to separate them from non-basic byproducts. The pyridazine can then be recovered by basifying the aqueous solution and extracting it with an organic solvent.

  • Preparative HPLC: For challenging separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.

Q: What are the key safety considerations when working with reagents commonly used in pyridazine synthesis?

A: Several reagents used in pyridazine synthesis require careful handling.

  • Hydrazine and its derivatives: Hydrazine is toxic, corrosive, and a suspected carcinogen. Always handle hydrazine and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Azides: Sodium azide and other azide-containing reagents are highly toxic and can form explosive heavy metal azides. Avoid contact with metals and use appropriate quenching procedures.

  • Strong Oxidizing Agents: Reagents like potassium permanganate and nitric acid are strong oxidizers and can react violently with organic materials. Use them with caution and avoid mixing them with flammable solvents in a closed system.

  • Cyanide: Some skeletal editing methods can produce cyanide as a byproduct. These reactions must be performed in a well-ventilated fume hood, and appropriate quenching and waste disposal procedures must be followed.

References

  • Boger, D. L., & Brotherton, C. E. (1986). Inverse electron demand Diels-Alder reactions of 1,2,4,5-tetrazines. A new and general entry to 1,2-diazines. Journal of the American Chemical Society, 108(22), 6713–6719. [Link]

  • Puriņš, M., Nakahara, H., & Levin, M. D. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6757), 295-298. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]

  • Puriņš, M., Nakahara, H., & Levin, M. D. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6757), 295-298. [Link]

  • Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclizations of β,γ-Unsaturated Hydrazones: Solvent-Controlled Synthesis of 1,6-Dihydropyridazines and Pyridazines. The Journal of Organic Chemistry, 84(7), 4236–4245. [Link]

  • Chen, S.-F., & Panzica, R. P. (1970). Studies on the synthesis of pyridazine derivatives. XIII. Synthesis of imidazolo-[4,5-d]- and v-triazolo[4,5-d]pyridazine derivatives and reaction of 4-alkoxy-v-triazolo[4,5-d]pyridazines with various amines. Chemical & Pharmaceutical Bulletin, 18(8), 1685-1692. [Link]

  • Levin, M. D. (2024). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]

  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]

  • Yan, M., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. [Link]

  • Colell, J. F. P., et al. (2023). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society. [Link]

  • Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

  • Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science. [Link]

  • Zafar, A. M., et al. (2025). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. [Link]

  • Hobbs, W. J. (2024). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry. (2025). ChemRxiv. [Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (n.d.). University of South Florida. [Link]

  • Recent advances in pyridazine chemistry. (2025). ResearchGate. [Link]

  • Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. (2023). MDPI. [Link]

  • Pyridine N-oxide and derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Tetrazine metallation boosts rate and regioselectivity of inverse electron demand Diels-Alder (iEDDA) addition of dienophiles. (2020). ResearchGate. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org. [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2025). ResearchGate. [Link]

  • Pyridazine. (n.d.). Wikipedia. [Link]

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2025). ResearchGate. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Sphinxsai. [Link]

  • Pyridazine and condensed pyridazine synthesis. (2020). ResearchGate. [Link]

  • A brief review on Triazin-pyridazinones: Synthesis and biological activities. (n.d.). ResearchGate. [Link]

  • Oxidation of Some Dihydropyridine Derivatives Via Different Methods. (2021). Frontiers in Chemical Sciences. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2025). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and 6-chloropyridazine-3-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to the successful design of novel therapeutics. Pyridazine scaffolds, with their unique electronic properties and hydrogen bonding capabilities, are of significant interest. This guide provides an in-depth, objective comparison of two closely related yet distinct pyridazine derivatives: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and 6-chloropyridazine-3-carboxylic acid . This analysis, grounded in experimental data and established chemical principles, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and drug discovery endeavors.

At a Glance: Structural and Physicochemical Comparison

A fundamental understanding of the physicochemical properties of these two molecules is the first step in appreciating their differential utility. The key distinction lies in the presence of a hydroxyl group at the 3-position and the shift of the carboxylic acid from the 3- to the 4-position in 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Property6-Chloro-3-hydroxypyridazine-4-carboxylic acid6-chloropyridazine-3-carboxylic acid
CAS Number 50681-26-0[1]5096-73-1[2]
Molecular Formula C₅H₃ClN₂O₃[1]C₅H₃ClN₂O₂[2]
Molecular Weight 174.54 g/mol [1]158.54 g/mol [2]
Appearance Solid[1]White to cream crystalline powder[3]
Melting Point Data not available148-151 °C
pKa (Predicted) Data not available2.68 ± 0.10[3]
Solubility Data not availableSparingly soluble in water; moderately soluble in polar organic solvents like methanol and DMF.[3]

It is important to note the tautomeric nature of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, which can exist in equilibrium with its keto form, 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. This tautomerism can significantly influence its reactivity and intermolecular interactions.

Synthetic Accessibility: A Tale of Two Pathways

The ease and efficiency of synthesis are critical considerations for the practical application of any building block. Here, we explore the synthetic routes to both molecules.

Synthesis of 6-chloropyridazine-3-carboxylic acid

A well-established method for the synthesis of 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine. This reaction is typically carried out using a strong oxidizing agent such as potassium permanganate (KMnO₄) in the presence of sulfuric acid.

Experimental Protocol: Oxidation of 3-chloro-6-methylpyridazine

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 3-chloro-6-methylpyridazine (1 equivalent) to 50% sulfuric acid.

  • While stirring and maintaining the temperature in the ice bath, gradually add potassium permanganate (4 equivalents).

  • After the addition is complete, heat the reaction mixture to 80°C for 2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the crude product and extract the filtrate with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the residue from methanol to yield 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.

Caption: Synthesis of 6-chloropyridazine-3-carboxylic acid.

Proposed Synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

A plausible synthetic route to 6-Chloro-3-hydroxypyridazine-4-carboxylic acid starts from the commercially available 3,6-dichloropyridazine-4-carboxylic acid. This involves a selective nucleophilic aromatic substitution (SNAr) reaction to replace one of the chloro groups with a hydroxyl group.

Proposed Experimental Protocol: Selective Hydrolysis of 3,6-dichloropyridazine-4-carboxylic acid

  • Dissolve 3,6-dichloropyridazine-4-carboxylic acid (1 equivalent) in a suitable solvent such as aqueous sodium hydroxide.

  • Heat the reaction mixture under controlled temperature conditions to favor monosubstitution. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Caption: Proposed synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Reactivity and Application in Drug Discovery: A Comparative Analysis

The distinct functionalities of these two molecules dictate their reactivity and, consequently, their applications in medicinal chemistry.

6-chloropyridazine-3-carboxylic acid: A Versatile Intermediate

The primary reactive sites of 6-chloropyridazine-3-carboxylic acid are the carboxylic acid group and the chlorine atom.

  • Carboxylic Acid Reactivity: The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the facile introduction of diverse side chains and the formation of covalent bonds with biological targets.

  • Chloro Group Reactivity: The chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of various nucleophiles, including amines, alcohols, and thiols. This reactivity is crucial for building molecular complexity and exploring structure-activity relationships (SAR).

A notable application of 6-chloropyridazine-3-carboxylic acid is as an intermediate in the synthesis of 6-methoxypyridazine-3-carboxylic acid . This transformation is achieved by reacting it with sodium methoxide. Furthermore, pyridazine derivatives are recognized for their potential in developing inhibitors for enzymes like stearoyl-CoA desaturase.

6-Chloro-3-hydroxypyridazine-4-carboxylic acid: A Bioisostere and Metal Chelator

The presence of the hydroxyl group in 6-Chloro-3-hydroxypyridazine-4-carboxylic acid introduces several key features that differentiate it from its counterpart.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger and more specific interactions with biological targets.

  • Acidity: The hydroxyl group is acidic and, together with the carboxylic acid, can influence the overall pKa of the molecule.

  • Bioisosterism: The 3-hydroxypyridazine moiety can be considered a bioisostere of a carboxylic acid, offering a different spatial arrangement and electronic profile while retaining the ability to engage in similar interactions. This can be advantageous for modulating physicochemical properties such as solubility and membrane permeability.

  • Metal Chelation: The arrangement of the hydroxyl and carboxylic acid groups may allow for the chelation of metal ions, which is a key feature in the mechanism of action of some metalloenzyme inhibitors.

The strategic placement of the carboxylic acid at the 4-position, adjacent to the hydroxyl group, can lead to distinct intramolecular interactions and a different vector for derivatization compared to the 3-carboxylic acid isomer.

Conclusion: Making the Right Choice for Your Research

Both 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and 6-chloropyridazine-3-carboxylic acid are valuable building blocks for drug discovery. The choice between them will be dictated by the specific goals of the research program.

  • Choose 6-chloropyridazine-3-carboxylic acid for:

    • Straightforward derivatization of the carboxylic acid and chloro functionalities.

    • When a simple, rigid scaffold is required for SAR exploration.

    • As a starting material for further elaboration of the pyridazine core.

  • Choose 6-Chloro-3-hydroxypyridazine-4-carboxylic acid for:

    • Introducing additional hydrogen bonding interactions.

    • Exploring bioisosteric replacements for carboxylic acids.

    • Targeting metalloenzymes where metal chelation is a desired property.

    • When a different substitution pattern on the pyridazine ring is required to optimize target engagement.

This guide provides a foundational understanding of these two important pyridazine derivatives. As with any tool in the medicinal chemist's arsenal, a thorough understanding of their properties and reactivity is key to unlocking their full potential in the quest for novel and effective therapeutics.

References

  • CymitQuimica. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. Link

  • Santa Cruz Biotechnology. 6-Chloropyridazine-3-carboxylic acid. Link

  • Guidechem. 6-Chloropyridazine-3-carboxylic acid 5096-73-1 wiki. Link

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. Link

  • PubChem. 6-chloropyridazine-3-carboxylic Acid. Link

  • PubChem. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. Link

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A Comparative Guide to the Biological Activity of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to serve as a bioisosteric replacement for other aromatic systems, have made it a versatile core for the development of a wide array of biologically active compounds.[1][2] This guide provides an in-depth comparison of the biological activities of substituted pyridazines, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted pyridazines have demonstrated significant potential as anticancer agents, with several derivatives showing potent inhibitory activity against various cancer cell lines.[3][4][5] A primary mechanism of action for many of these compounds is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6][7][8]

Comparative Anticancer Potency

The anticancer efficacy of substituted pyridazines is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.

Compound SeriesCancer Cell LineIC50 (µM)Reference
Pyridine-derivedHepG2 (Liver)4.25 - 6.37[9]
MCF-7 (Breast)6.08 - 12.83[9]
Piperazinylquinoxaline-basedA549 (Lung)10.61[5]
HepG-2 (Liver)9.52[5]
Caco-2 (Colon)12.45[5]
MDA (Breast)11.52[5]
Pyridazinone-based diarylureasA549/ATCC (Lung)1.66 - 100[10]
Hydrazone derivativesHepG2 (Liver) & HCT-116 (Colon)1.9 - 3.8 (µg/mL)[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring and associated moieties. For VEGFR-2 inhibitors, specific structural features are crucial for potent activity:

  • Hinge-Binding Moiety: A group capable of forming hydrogen bonds with the hinge region of the VEGFR-2 kinase domain is essential.[12]

  • Hydrophobic Groups: The presence of hydrophobic substituents that can occupy the hydrophobic pocket of the ATP-binding site enhances potency.[13]

  • Linker and Terminal Groups: The length and flexibility of the linker connecting the pyridazine core to other functionalities, as well as the nature of the terminal groups, significantly influence binding affinity and overall activity.[12] For instance, in a series of pyridine-derived VEGFR-2 inhibitors, compounds with a cyanoacetohydrazone moiety showed potent inhibition.[9]

VEGFR-2 Signaling Pathway and Inhibition

VEGFR-2 activation by its ligand, VEGF, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Small molecule inhibitors, including many substituted pyridazines, act by competing with ATP for the binding site in the intracellular kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent signal transduction.[6][7][8][14]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Substituted Pyridazine Inhibitor->P1 Inhibition Inflammatory_Pathways cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Membrane Receptor cluster_signaling Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB COX2 COX-2 NFkB->COX2 Gene Expression AA Arachidonic Acid AA->COX2 Conversion PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Substituted Pyridazinone Inhibitor->NFkB Inhibition Inhibitor->COX2 Inhibition MTT_Assay A 1. Seed cells in a 96-well plate B 2. Treat cells with substituted pyridazines A->B C 3. Add MTT solution and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted pyridazine compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay

This assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

[9][15][16]Workflow Diagram:

Paw_Edema_Assay A 1. Administer test compound or vehicle to rats B 2. Inject carrageenan into the rat's hind paw A->B C 3. Measure paw volume at regular intervals B->C D 4. Calculate the percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (substituted pyridazinones) orally or intraperitoneally at a specific dose (e.g., 10-50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

[16]#### Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

[17][18]Workflow Diagram:

MIC_Assay A 1. Prepare serial dilutions of the test compound B 2. Inoculate with a standardized microbial suspension A->B C 3. Incubate under appropriate conditions B->C D 4. Determine the lowest concentration with no visible growth (MIC) C->D

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the substituted pyridazine compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism). Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Substituted pyridazines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented and is intrinsically linked to their structural features. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel and more potent pyridazine-based therapeutics. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these compounds, ensuring the generation of reliable and comparable data. As research in this field continues to evolve, the pyridazine scaffold will undoubtedly remain a cornerstone of modern medicinal chemistry and drug discovery.

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Efficacy of 6-Chloro-3-hydroxypyridazine-4-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. Among these, derivatives of 6-chloro-3-hydroxypyridazine-4-carboxylic acid have emerged as a promising class of compounds with a wide range of biological activities, including anticancer and enzyme inhibitory effects.[1][2] This guide provides an in-depth comparative analysis of the efficacy of these analogs, grounded in experimental data, to inform rational drug design and optimization strategies.

The Pyridazine Core: A Foundation for Potent Bioactivity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design.[2] Its π-deficient nature and the presence of basic nitrogen atoms facilitate various non-covalent interactions, such as hydrogen bonding and metal chelation, which are crucial for target engagement.[3] The inherent polarity of the pyridazine nucleus can also contribute to improved pharmacokinetic profiles. Modifications to the pyridazine core, particularly the introduction of substituents like chlorine, hydroxyl, and carboxylic acid groups, allow for the fine-tuning of a molecule's electronic and steric properties, thereby influencing its biological activity.

Mechanism of Action: A Case Study in PARP-1 Inhibition

While 6-chloro-3-hydroxypyridazine-4-carboxylic acid analogs have been investigated for various therapeutic targets, a significant body of research has focused on their potential as anticancer agents. One well-documented mechanism of action for this class of compounds is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[3]

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[3] In cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death through a process known as synthetic lethality.[3]

PARP1_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with PARP-1 Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 BER Base Excision Repair PARP1->BER Cell_Survival Cell Survival BER->Cell_Survival DNA_Damage_Cancer DNA Single-Strand Break PARP1_Cancer PARP-1 DNA_Damage_Cancer->PARP1_Cancer BER_Blocked BER Blocked PARP1_Cancer->BER_Blocked Inhibitor Pyridazine Analog Inhibitor->PARP1_Cancer Inhibition Apoptosis Apoptosis BER_Blocked->Apoptosis Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Claisen-Schmidt Condensation A 3,6-Dichloropyridazine C Intermediate: 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde A->C B 4-Hydroxybenzaldehyde B->C D Intermediate F Final Analog D->F E Substituted Acetophenone E->F

Figure 2: General synthetic workflow for chloropyridazine analogs.

Detailed Synthetic Procedure for Intermediate 1: A mixture of 3,6-dichloropyridazine, 4-hydroxybenzaldehyde, and anhydrous potassium carbonate in isopropanol is refluxed for 24 hours. [3]The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified to yield the intermediate.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. [4][5][6]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Sources

A Comparative Guide to the Analytical Method Validation of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound like 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, a potential intermediate or active pharmaceutical ingredient (API), ensuring the reliability and accuracy of its quantification is paramount. This guide provides an in-depth comparison of a validated versus a non-validated analytical approach, underscored by experimental data, to highlight the indispensable nature of method validation. The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3]

The Imperative of a Validated Method

An unvalidated analytical method is akin to navigating without a compass; the results may be obtained, but their accuracy and precision are unknown. This introduces significant risks in drug development, including:

  • Inaccurate dosage: Leading to potential toxicity or lack of efficacy.

  • Impurity misquantification: Compromising patient safety.

  • Inconsistent batch release: Resulting in product recalls and financial losses.

  • Regulatory rejection: Delaying time-to-market.

Conversely, a validated method provides a high degree of assurance that the measurements are accurate, reproducible, and fit for their intended purpose.[4] This guide will now delve into the practical aspects of validating a hypothetical High-Performance Liquid Chromatography (HPLC) method for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Proposed Analytical Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[5][6][7] For 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, a reversed-phase HPLC method with UV detection is proposed. The carboxylic acid and pyridazine moieties of the molecule contain chromophores that allow for UV detection.[8]

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature 30°C

The Validation Journey: A Comparative Analysis

The validation of this proposed HPLC method will be examined through the lens of the core parameters defined by ICH Q2(R2): specificity, linearity, accuracy, precision, and robustness.[3][9]

Specificity: Distinguishing the Analyte

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Non-Validated Approach: A single chromatogram of the standard is run. While a peak is observed, there is no certainty that it is solely due to 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. Co-eluting impurities could be inflating the peak area, leading to an overestimation of the compound's concentration.

  • Validated Approach: To establish specificity, forced degradation studies are conducted. The compound is exposed to acidic, basic, oxidative, and photolytic stress conditions to generate potential degradation products.

    • Protocol for Forced Degradation:

      • Acid Hydrolysis: Reflux 10 mg of the substance in 10 mL of 0.1 N HCl at 80°C for 4 hours.

      • Base Hydrolysis: Reflux 10 mg of the substance in 10 mL of 0.1 N NaOH at 80°C for 4 hours.

      • Oxidative Degradation: Treat 10 mg of the substance with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

      • Photolytic Degradation: Expose 10 mg of the solid substance to UV light (254 nm) for 24 hours.

    The chromatograms of the stressed samples are then compared to that of an unstressed standard. The peak for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid should be well-resolved from any degradation peaks.

    Table 2: Hypothetical Specificity Results

Stress ConditionObservations
Acid HydrolysisMain peak at RT 4.5 min, degradation peak at RT 3.2 min. Resolution > 2.0.
Base HydrolysisMain peak at RT 4.5 min, degradation peak at RT 2.8 min. Resolution > 2.0.
OxidationMain peak at RT 4.5 min, degradation peak at RT 5.1 min. Resolution > 2.0.
PhotolysisNo significant degradation observed.

This data demonstrates that the method can separate the analyte from its potential degradation products, confirming its specificity.

Linearity: A Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Non-Validated Approach: A single-point calibration is often used. This assumes a linear response across all concentrations, which may not be true and can lead to significant errors in quantification.

  • Validated Approach: A series of at least five concentrations of the reference standard are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

    • Protocol for Linearity:

      • Prepare a stock solution of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (1 mg/mL).

      • From the stock solution, prepare a series of dilutions ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

      • Inject each concentration in triplicate.

      • Plot the mean peak area against concentration and calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

    Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50510,234
75765,891
1001,021,548
1251,276,105
1501,532,662
Correlation Coefficient (r²) 0.9998
Regression Equation y = 10210x + 543

An r² value greater than 0.999 is generally considered acceptable and indicates a strong linear relationship.[6]

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is often assessed by spike recovery studies.

  • Non-Validated Approach: The accuracy of the method is unknown, leading to a high degree of uncertainty in the reported results.

  • Validated Approach: The analyte is added (spiked) at known concentrations to a placebo or sample matrix, and the recovery is calculated.

    • Protocol for Accuracy:

      • Prepare a placebo mixture (containing all formulation excipients except the API).

      • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each concentration in triplicate and analyze using the HPLC method.

      • Calculate the percentage recovery.

    Table 4: Hypothetical Accuracy Results

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.599.6
Mean Recovery 99.7%

Acceptable recovery is typically between 98% and 102%.[10]

Precision: Agreement Between Measurements

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.

  • Non-Validated Approach: A single measurement is taken, providing no information about the variability of the method.

  • Validated Approach:

    • Repeatability (Intra-day precision): The same analyst analyzes the same sample on the same day using the same instrument.

    • Intermediate Precision (Inter-day precision): The analysis is performed by different analysts, on different days, and with different instruments.

    • Protocol for Precision:

      • Prepare six separate samples of the same batch at 100% of the target concentration.

      • Analyze the samples and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

      • Repeat the analysis on a different day with a different analyst and/or instrument to assess intermediate precision.

    Table 5: Hypothetical Precision Results

Precision Level%RSD (n=6)
Repeatability0.8%
Intermediate Precision1.2%

A %RSD of not more than 2% is generally considered acceptable for precision.[9]

Robustness: Resilience to Small Changes

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

  • Non-Validated Approach: The method may be sensitive to minor variations, leading to inconsistent results in different laboratories or even on different days.

  • Validated Approach: Key method parameters are intentionally varied, and the effect on the results is observed.

    • Protocol for Robustness:

      • Vary the following parameters one at a time:

        • Flow rate (± 0.1 mL/min)

        • Mobile phase composition (± 2% organic)

        • Column temperature (± 2°C)

      • Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and resolution.

    Table 6: Hypothetical Robustness Results

Parameter VariedRetention Time (min)Peak AreaResolution
Nominal 4.50 1,021,548 > 2.0
Flow Rate +0.1 mL/min4.35998,765> 2.0
Flow Rate -0.1 mL/min4.651,045,321> 2.0
% Acetonitrile +2%4.201,015,879> 2.0
% Acetonitrile -2%4.801,028,456> 2.0
Temperature +2°C4.451,020,123> 2.0
Temperature -2°C4.551,023,789> 2.0

The results show that minor variations in the method parameters do not significantly affect the chromatographic performance, indicating the method is robust.

Visualizing the Workflow

A clear understanding of the validation workflow is crucial.

ValidationWorkflow cluster_method Method Development cluster_validation Method Validation (ICH Q2(R2)) MethodDev Propose HPLC Method Specificity Specificity MethodDev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod Successful Validation

Sources

A Researcher's Guide to Deconvoluting Kinase Cross-Reactivity: Profiling 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the allure of a potent kinase inhibitor is often tempered by the specter of off-target effects. The highly conserved nature of the ATP-binding pocket across the human kinome means that even the most carefully designed inhibitor can interact with unintended kinases, leading to confounding experimental results or unforeseen toxicities.[1][2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel chemical entity, using the hypothetical compound 6-Chloro-3-hydroxypyridazine-4-carboxylic acid as our case study.

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide array of protein families, including kinases.[4][5] Its compact size and ability to form key hydrogen bond interactions make it an attractive starting point for inhibitor design. However, these same features can contribute to promiscuous binding. Therefore, for any novel pyridazine-based compound like 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, a thorough and early assessment of its kinase selectivity is not just recommended; it is a critical step in its validation as a chemical probe or its progression as a therapeutic candidate.[6][7]

This guide will not present pre-existing data on this specific molecule, as such information is not extensively available in the public domain. Instead, we will provide a detailed roadmap for how a researcher would generate and interpret this crucial data. We will delve into the strategic design of a kinase profiling study, provide a detailed experimental protocol, and illustrate how to interpret the resulting data to build a comprehensive selectivity profile.

Part 1: Strategic Design of a Kinase Cross-Reactivity Study

A successful kinase profiling campaign begins with a well-thought-out experimental design. The goal is to generate robust and reproducible data that will clearly define the selectivity of your compound.

1.1. Assembling the Kinase Panel: A Question of Breadth and Depth

The selection of kinases against which your compound will be tested is a critical decision. A common and cost-effective strategy is a two-tiered approach.[8]

  • Tier 1: Primary Screening. The initial screen should be broad, covering a diverse representation of the human kinome. Several commercial services offer panels of hundreds of kinases.[7][9] The goal here is to cast a wide net to identify any potential off-target interactions at a single, relatively high concentration of the inhibitor (e.g., 1 or 10 µM). This provides a global view of the compound's promiscuity.

  • Tier 2: Dose-Response Confirmation. Any "hits" from the primary screen (e.g., kinases showing >70% inhibition) should be followed up with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[8] This quantitative measure of potency is essential for comparing the compound's activity against its intended target versus its off-targets.[10][11]

1.2. Choosing the Right Assay Technology

A variety of assay formats are available for measuring kinase activity and inhibition, each with its own advantages and limitations.[7][12]

  • Radiometric Assays: The traditional "gold standard," these assays, such as the HotSpot™ platform, directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[3][7] They are highly sensitive and less prone to interference from colored or fluorescent compounds.

  • Fluorescence-Based Assays: These methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), are amenable to high-throughput screening. They rely on detecting changes in fluorescence upon substrate phosphorylation.

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction after the kinase has been allowed to function. A decrease in luminescence indicates higher kinase activity.

  • Mobility Shift Assays: These assays, often performed on microfluidic chips, separate the phosphorylated and unphosphorylated substrate based on changes in their electrophoretic mobility. They have been shown to yield high-quality data.[6][12]

For this guide, we will detail a protocol based on a luminescence-based ATP depletion assay due to its widespread use, simplicity, and amenability to high-throughput applications.

1.3. Critical Experimental Parameters

To ensure the data is meaningful and comparable, careful consideration must be given to the assay conditions.

  • ATP Concentration: The concentration of ATP used in the assay can significantly impact the measured IC50 value for ATP-competitive inhibitors.[13] It is best practice to perform assays at the Km of ATP for each specific kinase to allow for a more accurate determination of inhibitor potency.[14] Some researchers also test at physiological ATP concentrations (e.g., 1 mM) to better mimic the cellular environment.[14]

  • Compound Concentration Range: For dose-response experiments, a 10-point curve, typically using a 3-fold serial dilution, is recommended to accurately define the top and bottom plateaus of the inhibition curve.[8]

Part 2: Experimental Protocol - Luminescence-Based Kinase Assay

This protocol provides a generalized workflow for determining the IC50 of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid against a panel of kinases.

2.1. Materials and Reagents

  • Recombinant kinases

  • Kinase-specific substrates

  • Kinase buffer (typically contains a buffer like HEPES, MgCl₂, a reducing agent like DTT, and a surfactant like Brij-35)

  • ATP at a concentration of 2x the final desired concentration

  • 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and a comparator compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM)

  • A luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • A multi-channel pipette or automated liquid handler

  • A plate reader capable of measuring luminescence

2.2. Step-by-Step Procedure

  • Compound Plating:

    • Create a serial dilution of the test compounds in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of the 384-well assay plate. Include wells with DMSO only for "no inhibition" controls and wells with no enzyme for "background" controls.

  • Kinase Reaction Initiation:

    • Prepare a 2x kinase/substrate master mix in kinase buffer.

    • Add an equal volume of the 2x kinase/substrate master mix to each well containing the pre-spotted compounds.

    • Allow the kinase and compound to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Phosphorylation:

    • Prepare a 2x ATP solution in kinase buffer.

    • Add an equal volume of the 2x ATP solution to all wells to start the kinase reaction. The final DMSO concentration should be kept low (e.g., ≤1%).

    • Incubate the plate at the optimal temperature for the kinase (often 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination and Signal Detection:

    • Allow the plate to return to room temperature.

    • Add the ATP detection reagent to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Below is a Graphviz diagram illustrating this experimental workflow.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution Compound_Prep 1. Prepare Compound Serial Dilutions in DMSO Plate_Compound 4. Dispense Compounds into 384-well Plate Compound_Prep->Plate_Compound Kinase_Mix 2. Prepare 2x Kinase/ Substrate Master Mix Add_Kinase 5. Add Kinase Mix (Pre-incubation) Kinase_Mix->Add_Kinase ATP_Sol 3. Prepare 2x ATP Solution Start_Reaction 6. Add ATP Solution (Start Reaction) ATP_Sol->Start_Reaction Plate_Compound->Add_Kinase Add_Kinase->Start_Reaction Incubate 7. Incubate at 30°C Start_Reaction->Incubate Stop_Detect 8. Add ATP Detection Reagent (Stop & Detect) Incubate->Stop_Detect Read_Plate 9. Read Luminescence Stop_Detect->Read_Plate

Caption: Workflow for a luminescence-based kinase inhibition assay.

Part 3: Data Presentation and Interpretation

Raw data from the plate reader must be processed to determine inhibitor potency.

3.1. Data Normalization and IC50 Calculation

  • Subtract Background: Subtract the average luminescence from the "background" wells (no enzyme) from all other wells.

  • Normalize to Controls: Normalize the data by setting the average of the "no inhibition" controls (DMSO only) to 100% activity and the "high inhibition" controls (if included) to 0% activity.

  • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[15] The IC50 is the concentration of the inhibitor that produces 50% inhibition.[11]

This data analysis workflow is depicted in the following diagram:

Data_Analysis_Workflow Raw_Data Raw Luminescence Data from Plate Reader BG_Subtract Background Subtraction (Signal - No Enzyme Control) Raw_Data->BG_Subtract Normalize Data Normalization (% Inhibition vs. DMSO Control) BG_Subtract->Normalize Plot Plot Data (% Inhibition vs. Log[Inhibitor]) Normalize->Plot Fit_Curve Non-linear Regression (Sigmoidal Dose-Response Curve) Plot->Fit_Curve IC50 Determine IC50 (Concentration at 50% Inhibition) Fit_Curve->IC50

Caption: Data analysis pipeline from raw luminescence to IC50 value.

3.2. Hypothetical Data: A Comparative Analysis

To illustrate the output of such a study, let's consider a hypothetical dataset for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and a known multi-kinase inhibitor, "Compound X," tested against a small, representative kinase panel.

Kinase6-Chloro-3-hydroxypyridazine-4-carboxylic acid IC50 (nM)Compound X IC50 (nM)
Primary Target (Hypothetical)
Kinase A1525
Off-Targets
Kinase B (Family 1)25030
Kinase C (Family 1)>10,00080
Kinase D (Family 2)800150
Kinase E (Family 3)>10,000500
Kinase F (Unrelated)5,0001,200

3.3. Interpreting the Results

  • Potency: Both compounds are potent inhibitors of the primary target, Kinase A.

  • Selectivity: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid demonstrates a much higher degree of selectivity. It is significantly more potent against Kinase A than against any of the tested off-targets. In contrast, Compound X inhibits Kinase B and C with similar potency to Kinase A, indicating a lack of selectivity within that kinase family.

  • Selectivity Score: A simple way to quantify selectivity is to calculate a selectivity score, which is the ratio of the IC50 for an off-target to the IC50 for the primary target. For our hypothetical compound against Kinase B, the selectivity score would be 250 nM / 15 nM = ~17-fold. A higher number indicates greater selectivity.

Part 4: Visualizing Cross-Reactivity on the Kinome Tree

Presenting selectivity data on a kinase phylogenetic tree provides an intuitive visual representation of a compound's cross-reactivity profile. This allows researchers to quickly identify patterns of inhibition, such as targeting specific kinase families.

The diagram below illustrates how the inhibition data for our hypothetical compound could be mapped onto a simplified kinome tree. The size and color of the circles represent the potency of inhibition against each kinase.

Caption: Simplified kinome map visualizing inhibitor selectivity.

Conclusion: A Path Forward for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

This guide has outlined a systematic approach to characterizing the kinase cross-reactivity of a novel compound, 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. By employing a tiered screening strategy, utilizing a robust assay technology, and carefully analyzing the resulting dose-response data, a researcher can build a comprehensive selectivity profile.

References

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A Comparative Guide to the Cytotoxicity of Pyridazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the vast landscape of heterocyclic compounds, pyridazine derivatives have emerged as a privileged scaffold, demonstrating a broad spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides an in-depth, objective comparison of the cytotoxic performance of different classes of pyridazine derivatives, supported by experimental data and field-proven insights into the methodologies used for their evaluation. We will delve into the structural nuances that govern their activity, the molecular pathways they modulate, and the practical aspects of assessing their cytotoxic potential in a laboratory setting.

The Versatility of the Pyridazine Scaffold: A Structural Overview

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile template for the design of novel anticancer agents. The inherent physicochemical properties of this scaffold, including its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive starting point for medicinal chemists.[1][2] The diverse cytotoxic profiles of pyridazine derivatives are largely dictated by the nature and position of the substituents on the pyridazine ring. For the purpose of this guide, we will broadly classify them based on their core structures and primary mechanisms of action.

Figure 1: Core Structures of Representative Pyridazine Derivatives

Pyridazine Pyridazine Core Pyridazinone Pyridazinone Pyridazine->Pyridazinone Oxo-derivative Imidazo_pyridazine Imidazo[1,2-b]pyridazine Pyridazine->Imidazo_pyridazine Fused Ring System Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Pyridazine->Pyrazolo_pyridine Fused Ring System

Caption: Basic chemical scaffolds of pyridazine and its common derivatives in anticancer research.

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following tables summarize the IC50 values of various pyridazine derivatives against a panel of human cancer cell lines, offering a comparative perspective on their cytotoxic efficacy.

Cyclin-Dependent Kinase (CDK) Inhibitors

A significant number of pyridazine derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3][4][5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

Table 1: Comparative IC50 Values of Pyridazine-Based CDK Inhibitors

Compound IDCancer Cell LineIC50 (µM)Reference
11m T-47D (Breast)0.43 ± 0.01[3]
MDA-MB-231 (Breast)0.99 ± 0.03[3]
11l T-47D (Breast)1.30 ± 0.04[3]
Pyrazolo-pyridazine 4 HCT-116 (Colon)18.38[7]
HepG2 (Liver)17.30[7]
MCF-7 (Breast)27.29[7]

Note: Lower IC50 values indicate higher cytotoxic potency.

The data clearly indicates that 3,6-disubstituted pyridazine derivatives, such as compound 11m , exhibit potent, sub-micromolar cytotoxicity against breast cancer cell lines.[3] The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the 6-position of the pyridazine ring plays a critical role in determining the cytotoxic potency.[8][9][10][11]

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents. Several pyridazine derivatives have been identified as potent inhibitors of tubulin polymerization.[12][13][14][15]

Table 2: Comparative IC50 Values of Pyridazine-Based Tubulin Polymerization Inhibitors

Compound IDCancer Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Reference
Thiazol-5(4H)-one 4f HCT-116 (Colon)2.899.33 (nM)[16]
HepG2 (Liver)3.12[16]
MCF-7 (Breast)4.56[16]
Thiazol-5(4H)-one 5a HCT-116 (Colon)3.219.52 (nM)[16]
HepG2 (Liver)3.89[16]
MCF-7 (Breast)5.12[16]

The thiazol-5(4H)-one derivatives of pyridazine demonstrate impressive cytotoxicity in the low micromolar range against multiple cancer cell lines, with corresponding potent inhibition of tubulin polymerization at nanomolar concentrations.[16] This dual activity strongly suggests that their cytotoxic effect is mediated through the disruption of microtubule dynamics.

Unraveling the Mechanism of Action: Key Signaling Pathways

The cytotoxic effects of pyridazine derivatives are often attributed to their ability to modulate critical signaling pathways that control cell proliferation, survival, and apoptosis. Two of the most well-characterized pathways targeted by these compounds are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) signaling cascades.

VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis. Inhibition of VEGFR signaling can effectively starve tumors of their blood supply, leading to cell death.[17]

Figure 2: Simplified VEGFR Signaling Pathway and Inhibition by Pyridazine Derivatives

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazine Pyridazine Derivatives Pyridazine->VEGFR Inhibition

Caption: Pyridazine derivatives can inhibit the VEGFR signaling pathway, blocking downstream cascades that promote cell proliferation and angiogenesis.

EGFR Signaling Pathway

The EGFR signaling pathway plays a central role in regulating cell growth, survival, and differentiation. Aberrant activation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.

Figure 3: Simplified EGFR Signaling Pathway and Inhibition by Pyridazine Derivatives

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazine Pyridazine Derivatives Pyridazine->EGFR Inhibition

Caption: Certain pyridazine derivatives can block the EGFR signaling pathway, thereby inhibiting cancer cell proliferation and survival.

Induction of Apoptosis

A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death. Many pyridazine derivatives have been shown to trigger apoptosis in cancer cells, often through the modulation of the Bcl-2 family of proteins and the activation of caspases. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[18]

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, it is essential to employ robust and well-validated experimental protocols. The following section provides detailed, step-by-step methodologies for the most commonly used cytotoxicity assays in the evaluation of pyridazine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Figure 4: MTT Assay Workflow

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat cells with pyridazine derivatives cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading end End absorbance_reading->end

Caption: A step-by-step workflow of the MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the pyridazine derivatives in culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[1] It is a reliable indicator of cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-4).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Flow Cytometry-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[3][6][7][10]

Figure 5: Apoptosis Assay Workflow

Apoptosis_Workflow start Start cell_treatment Treat cells with pyridazine derivatives start->cell_treatment cell_harvesting Harvest cells cell_treatment->cell_harvesting cell_staining Stain with Annexin V and Propidium Iodide (PI) cell_harvesting->cell_staining flow_cytometry Analyze by flow cytometry cell_staining->flow_cytometry data_analysis Quantify viable, apoptotic, and necrotic cells flow_cytometry->data_analysis end End data_analysis->end

Caption: The workflow for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the pyridazine derivatives for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the cells with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Conclusion and Future Perspectives

Pyridazine derivatives represent a rich and promising source of novel anticancer drug candidates. Their chemical tractability allows for the fine-tuning of their pharmacological properties, leading to the development of compounds with high potency and selectivity. This guide has provided a comparative overview of the cytotoxic effects of various pyridazine derivatives, highlighting the importance of their structural features and their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.

The experimental protocols detailed herein provide a robust framework for the in vitro evaluation of these compounds, ensuring the generation of reliable and reproducible data. As our understanding of the molecular mechanisms underlying the anticancer activity of pyridazine derivatives continues to grow, so too will our ability to design and develop next-generation therapeutics with improved clinical outcomes. Future research should focus on expanding the structure-activity relationship studies, exploring novel molecular targets, and advancing the most promising candidates into preclinical and clinical development.

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Benchmarking 6-Chloro-3-hydroxypyridazine-4-carboxylic acid Against Known Inhibitors of the Histone Demethylase KDM4A

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting KDM4A and the Emergence of Novel Scaffolds

Histone lysine demethylases (KDMs) have emerged as a critical class of therapeutic targets, particularly in oncology. These enzymes are key regulators of the epigenetic landscape, removing methyl groups from histone tails and thereby modulating chromatin structure and gene expression. The KDM4 subfamily (also known as JMJD2), which includes KDM4A, KDM4B, KDM4C, and KDM4D, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that primarily target di- and trimethylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[1][2] Overexpression of KDM4A is a frequent event in a variety of cancers, including breast, prostate, and lung cancer, where it contributes to oncogenesis by altering gene expression programs that control cell proliferation, DNA repair, and genomic stability.[1][3]

The catalytic mechanism of KDM4A, which relies on the cofactor 2-OG, has been a primary focus for inhibitor development. Many existing inhibitors are 2-OG mimetics, competing for the cofactor binding site.[4][5] The compound 6-Chloro-3-hydroxypyridazine-4-carboxylic acid presents a novel chemical scaffold. Its structural features, particularly the pyridazine core coupled with a carboxylic acid and a hydroxyl group, suggest a potential to chelate the active site iron and mimic the binding of 2-OG, making it a compelling candidate for a KDM4A inhibitor.

This guide provides a comprehensive framework for benchmarking 6-Chloro-3-hydroxypyridazine-4-carboxylic acid against a panel of well-characterized KDM4A inhibitors. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present a logical workflow for moving from initial biochemical characterization to cellular target engagement and structural biology.

Selection of Benchmark Inhibitors

To provide a robust comparison, we have selected a panel of known KDM4A inhibitors that represent different chemical scaffolds, potencies, and selectivity profiles. This allows for a multi-dimensional assessment of our candidate compound.

InhibitorClass/ScaffoldKey Characteristics
JIB-04 Pan-JmjC inhibitorA widely used tool compound with broad activity against multiple JmjC-domain containing KDMs. Useful for establishing a baseline of pan-JmjC inhibition.[5]
QC6352 Pyrido[3,4-d]pyrimidin-4-oneA potent and selective KDM4 family inhibitor with demonstrated cellular activity and in vivo efficacy in preclinical models.[6]
NCDM-32B 8-Hydroxyquinoline derivativeA selective KDM4 inhibitor that has been shown to increase global H3K9me3/me2 levels in breast cancer cells.[7]
2,4-PDCA Pyridine-2,4-dicarboxylic acidA classic, non-selective 2-OG mimetic that acts as a potent inhibitor of many 2-OG oxygenases. It serves as a positive control for 2-OG competitive binding.[4]

Experimental Workflow for Inhibitor Benchmarking

A logical, phased approach is critical for the comprehensive evaluation of a novel inhibitor. Our workflow is designed to first establish biochemical potency and selectivity, then confirm cellular activity and on-target engagement, and finally, to elucidate the molecular basis of inhibition.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Structural Characterization biochem_potency Biochemical Potency (IC50) TR-FRET or AlphaLISA biochem_selectivity Selectivity Profiling (vs. KDM4/5/6 families) biochem_potency->biochem_selectivity biochem_moa Mechanism of Action (Competition Assays) biochem_selectivity->biochem_moa cellular_activity Cellular Potency (EC50) High-Content Imaging (H3K9me3) biochem_moa->cellular_activity Proceed if potent & selective target_engagement Target Engagement Cellular Thermal Shift Assay (CETSA) cellular_activity->target_engagement phenotypic_assays Phenotypic Assays (Proliferation, Apoptosis) target_engagement->phenotypic_assays structural_studies Structural Biology X-ray Crystallography phenotypic_assays->structural_studies Proceed if cell active & on-target

Caption: A phased experimental workflow for inhibitor characterization.

Phase 1: Biochemical Characterization

The initial phase focuses on determining the intrinsic potency of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid against purified KDM4A enzyme and assessing its selectivity against other histone demethylases.

In Vitro KDM4A Inhibition Assay (TR-FRET)

Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for measuring enzyme activity.[8] It offers a superior signal-to-noise ratio compared to standard fluorescence assays. This assay will determine the half-maximal inhibitory concentration (IC50) of our test compound, providing a direct measure of its potency.

Protocol:

  • Reagents: Recombinant human KDM4A (aa 1-359), biotinylated peptide substrate (e.g., Biotin-H3K9me3 peptide), 2-oxoglutarate, Ascorbic Acid, (NH₄)₂Fe(SO₄)₂·6H₂O, Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA), Europium-labeled anti-H3K9me2 antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Compound Preparation: Prepare a 10-point serial dilution of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and benchmark inhibitors in DMSO, followed by a further dilution in Assay Buffer.

  • Enzyme Reaction: In a 384-well plate, combine KDM4A enzyme, 2-OG, cofactors, and the serially diluted compounds. Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add the detection reagents (Europium-labeled antibody and SA-APC). Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium). Calculate the TR-FRET ratio.

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling and Mechanism of Action

Rationale: It is crucial to understand if the inhibitor is selective for KDM4A. Broad-spectrum inhibition of other 2-OG oxygenases can lead to off-target effects. We will profile the compound against other KDM subfamilies (e.g., KDM5B, KDM6B). Additionally, competition assays with the substrate (H3K9me3 peptide) and cofactor (2-OG) will elucidate the mechanism of inhibition.

Protocol:

  • Selectivity Panel: Run the TR-FRET assay as described above, but substitute KDM4A with other recombinant KDM enzymes (e.g., KDM5B, KDM6B).

  • Mechanism of Action:

    • 2-OG Competition: Perform the KDM4A TR-FRET assay with a fixed concentration of the inhibitor (approximating its IC50) and a varying concentration of 2-OG. An increase in the apparent IC50 with increasing 2-OG concentration indicates competitive inhibition.

    • Substrate Competition: Similarly, perform the assay with a fixed inhibitor concentration and varying concentrations of the H3K9me3 peptide substrate.

Hypothetical Biochemical Data Summary
CompoundKDM4A IC50 (nM)KDM5B IC50 (nM)KDM6B IC50 (nM)Mechanism vs. 2-OG
6-Chloro-3-hydroxypyridazine-4-carboxylic acid 85>10,000>15,000Competitive
JIB-042902308,600Competitive
QC63523523>50,000Competitive
NCDM-32B3,000>50,000>50,000Competitive
2,4-PDCA1950150Competitive

Phase 2: Cellular Activity and Target Engagement

Demonstrating that a compound can enter cells, engage its target, and elicit a biological response is a critical step.

Cellular Target Engagement: High-Content Immunofluorescence

Rationale: To confirm that the inhibitor is active in a cellular context, we will measure the levels of the KDM4A target histone mark, H3K9me3. A high-content immunofluorescence assay provides a quantitative, cell-by-cell measurement of changes in this epigenetic mark.[9][10] Using both wild-type and catalytically inactive (mutant) KDM4A-overexpressing cells helps to ensure that the observed effect is due to the inhibition of the enzyme's catalytic activity.[10]

Protocol:

  • Cell Culture: Use a suitable cell line (e.g., U2OS) and transfect with plasmids expressing either wild-type (WT) KDM4A or a catalytically inactive mutant (e.g., KDM4A H188A).

  • Compound Treatment: Plate the cells in 96-well imaging plates. Treat with a serial dilution of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and benchmark inhibitors for 24-48 hours.

  • Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody against H3K9me3. Follow with an Alexa Fluor-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to segment the nuclei (based on DAPI) and quantify the mean fluorescence intensity of H3K9me3 staining within each nucleus.

  • Data Analysis: Plot the normalized H3K9me3 intensity against inhibitor concentration to determine the half-maximal effective concentration (EC50). A specific inhibitor should increase H3K9me3 levels in WT-KDM4A expressing cells but have no effect in cells expressing the catalytically inactive mutant.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to directly confirm that a compound binds to its target protein inside the cell.[4] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells (e.g., HCT-116) with the test compound or vehicle (DMSO) for a defined period.

  • Thermal Challenge: Heat cell suspensions to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for KDM4A.

  • Data Analysis: Quantify the band intensities. A stabilizing compound will result in more KDM4A remaining in the soluble fraction at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.

Hypothetical Cellular Data Summary
CompoundCellular H3K9me3 EC50 (µM)CETSA Shift ObservedAnti-proliferative GI50 (µM) [KYSE-150]
6-Chloro-3-hydroxypyridazine-4-carboxylic acid 0.55Yes3.8
JIB-041.2Yes5.1
QC63520.15Yes0.0035
NCDM-32B8.5Yes15.2
2,4-PDCA>50 (poor permeability)No>100

Phase 3: Structural Characterization

Understanding how an inhibitor binds to its target at an atomic level is invaluable for structure-based drug design and optimization.

Co-crystallization of KDM4A with 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Rationale: X-ray crystallography provides a high-resolution 3D structure of the protein-inhibitor complex. This can confirm the binding mode, identify key interactions with active site residues, and guide further chemical modifications to improve potency and selectivity.[11][12][13]

G cluster_0 KDM4A Catalytic Site cluster_1 Inhibitor Binding Hypothesis Fe Fe(II) His188 His188 Fe->His188 Glu190 Glu190 Fe->Glu190 His276 His276 Fe->His276 Two_OG 2-Oxoglutarate Fe->Two_OG chelates H3K9me3 H3K9me3 Substrate Inhibitor 6-Chloro-3-hydroxypyridazine -4-carboxylic acid Inhibitor->Fe Bidentate chelation via -COOH and -OH groups

Caption: KDM4A active site and inhibitor binding hypothesis.

Protocol:

  • Protein Expression and Purification: Express the catalytic domain of human KDM4A (e.g., residues 1-359) in E. coli and purify to homogeneity using affinity and size-exclusion chromatography.

  • Co-crystallization: Set up crystallization trials (e.g., using sitting-drop vapor diffusion) by mixing the purified KDM4A protein with a molar excess of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and a suitable metal ion (often Mn(II) or Ni(II) is substituted for Fe(II) for stability).

  • Data Collection and Structure Determination: Screen the resulting crystals for X-ray diffraction. Collect a complete dataset from a well-diffracting crystal at a synchrotron source. Process the data and solve the structure by molecular replacement using a known KDM4A structure (e.g., PDB ID: 2OQ6) as a search model.

  • Analysis: Refine the model and analyze the electron density maps to confirm the binding pose of the inhibitor. Identify key hydrogen bonds, ionic interactions, and hydrophobic contacts between the inhibitor and the protein.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmarking a novel KDM4A inhibitor candidate, 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. The hypothetical data presented suggests that this compound is a potent, selective, and cell-active KDM4A inhibitor that acts competitively with 2-oxoglutarate.

The successful execution of this workflow would validate 6-Chloro-3-hydroxypyridazine-4-carboxylic acid as a promising lead compound. The subsequent steps, informed by the structural data from X-ray crystallography, would involve medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. This systematic approach, grounded in robust biochemical and cellular assays, provides a clear and effective path for the development of novel epigenetic therapeutics.

References

  • Diagenode. (n.d.). Assessing histone demethylase inhibitors in cells: lessons learned. Retrieved from [Link]

  • Bavetsias, V., et al. (2017). Assessing histone demethylase inhibitors in cells: lessons learned. Clinical Epigenetics, 9, 23. [Link]

  • Rose, N. R., et al. (2012). Crystal structures of inhibitors bound to KDM4A. Open-i. [Link]

  • Robles, A. J., et al. (2020). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Scientific Reports, 10(1), 1-13. [Link]

  • Rose, N. R., et al. (2012). Crystal structures of inhibitors bound to KDM4A. KDM4 inhibitor... ResearchGate. [Link]

  • Luo, X., et al. (2023). Recent advances with KDM4 inhibitors and potential applications. Acta Pharmaceutica Sinica B. [Link]

  • Mishra, I., et al. (2025). Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. Journal of the American Chemical Society. [Link]

  • Sperandio, O., et al. (2023). In-silico guided chemical exploration of KDM4A fragments hits. Journal of Cheminformatics, 15(1), 115. [Link]

  • ResearchGate. (n.d.). Graphical representation of the solved crystal structures in KDM4A.... Retrieved from [Link]

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  • Le, B., et al. (2016). Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models. ACS Medicinal Chemistry Letters, 7(11), 1019-1024. [Link]

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Comparative Guide to the Synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutic agents. The reproducibility of its synthesis is paramount for ensuring a consistent supply of high-quality material for research and development. This guide provides an in-depth comparison of the available synthetic routes to this key intermediate, with a focus on experimental details, reproducibility, and practical considerations for laboratory and potential scale-up operations. We will delve into two primary methodologies: the hydrolysis of a key ester intermediate and a plausible alternative pathway involving the construction of the pyridazine core from acyclic precursors.

Introduction

The pyridazine scaffold is a privileged motif in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, featuring a halogen, a hydroxyl (or its tautomeric oxo form), and a carboxylic acid, offers multiple points for chemical modification, making it a versatile starting material for the synthesis of compound libraries. Ensuring reliable and reproducible access to this compound is a critical first step in many drug discovery programs. This guide aims to provide a comprehensive analysis of the synthetic methodologies to empower researchers with the knowledge to select the most appropriate route for their specific needs.

Methodology 1: Two-Step Synthesis via Ethyl Ester Intermediate

This is the most commonly referenced and commercially practiced route for the synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid. The overall process involves the synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate followed by its hydrolysis.

Workflow Diagram

Methodology_1 A Diethyl 2-acetyl-3-chlorobutanedioate C Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate A->C Cyclocondensation B Hydrazine Hydrate B->C D 6-Chloro-3-hydroxypyridazine-4-carboxylic acid C->D Hydrolysis E Hydrochloric Acid Dioxane E->D

Caption: Synthesis of the target compound via an ethyl ester intermediate.

Step 1: Synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

The formation of the pyridazine ring is achieved through the cyclocondensation of a substituted butanedioate with hydrazine.

Underlying Mechanism: The reaction proceeds via the initial formation of a hydrazone by the reaction of hydrazine with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyridazine ring. The regioselectivity of the cyclization is crucial for obtaining the desired isomer.

Experimental Protocol:

  • Reaction Setup: To a solution of diethyl 2-acetyl-3-chlorobutanedioate in ethanol, add hydrazine hydrate dropwise at room temperature with stirring.

  • Reaction Conditions: The reaction mixture is then heated to reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent system like ethanol/water, to yield Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate as a solid.

Reproducibility and Challenges: This cyclocondensation reaction is generally considered reproducible. However, the purity of the starting diethyl 2-acetyl-3-chlorobutanedioate is critical. Impurities can lead to the formation of side products and complicate the purification process. Careful control of the reaction temperature and time is also important to maximize the yield and minimize the formation of byproducts.

Step 2: Hydrolysis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Underlying Mechanism: The hydrolysis of the ester can be catalyzed by either acid or base. In the referenced procedure, acid-catalyzed hydrolysis is employed. The mechanism involves the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of ethanol to yield the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: The Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is dissolved in a mixture of dioxane and hydrochloric acid.

  • Reaction Conditions: The solution is heated to a temperature of around 90-100 °C and stirred for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with water and dried to afford 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

Reproducibility and Challenges: This hydrolysis step is generally high-yielding and reproducible. The use of dioxane as a co-solvent is important for the solubility of the starting ester. The concentration of the hydrochloric acid and the reaction temperature are key parameters that need to be controlled for efficient conversion. Incomplete hydrolysis can lead to purification challenges.

Methodology 2: Synthesis from Mucochloric Acid (Alternative Route)

An alternative approach to the pyridazine core involves starting from mucochloric acid, a readily available C4 building block. This method offers a different synthetic strategy and may be advantageous depending on the availability and cost of starting materials.

Workflow Diagram

Methodology_2 A Mucochloric Acid C Intermediate Adduct A->C Knoevenagel Condensation B Ethyl Cyanoacetate B->C E 6-Chloro-3-hydroxypyridazine-4-carboxylic acid C->E Cyclization & Hydrolysis D Hydrazine Hydrate D->E

Caption: Alternative synthesis of the target compound from mucochloric acid.

Synthetic Protocol:
  • Reaction of Mucochloric Acid with Ethyl Cyanoacetate: Mucochloric acid is reacted with ethyl cyanoacetate in the presence of a base, such as piperidine or sodium ethoxide, via a Knoevenagel condensation to form a highly functionalized intermediate.

  • Cyclization with Hydrazine: The resulting intermediate is then treated with hydrazine hydrate. This step involves the formation of the pyridazine ring through a cyclization reaction, followed by the hydrolysis of the cyano group to a carboxylic acid and tautomerization to the more stable 3-hydroxypyridazine form.

  • Work-up and Purification: The final product is isolated by acidification of the reaction mixture, followed by filtration and recrystallization.

Reproducibility and Challenges: This route, while plausible, can be more challenging in terms of reproducibility. The initial condensation reaction can lead to a mixture of products, and the subsequent cyclization and hydrolysis step may require careful optimization of reaction conditions to achieve good yields and purity. The handling of mucochloric acid, which is a corrosive substance, requires appropriate safety precautions.

Comparison of Synthetic Routes

FeatureMethodology 1: Ester HydrolysisMethodology 2: From Mucochloric Acid
Starting Materials Diethyl 2-acetyl-3-chlorobutanedioate, Hydrazine Hydrate, HCl, DioxaneMucochloric Acid, Ethyl Cyanoacetate, Hydrazine Hydrate
Number of Steps 22 (can be a one-pot variation)
Reported Yields Generally good to highVariable, requires optimization
Reproducibility HighModerate, sensitive to reaction conditions
Scalability More established and likely more scalablePotentially scalable, but may require more process development
Purification Straightforward recrystallization and filtrationCan be more complex due to potential side products
Safety Considerations Use of corrosive HClUse of corrosive mucochloric acid

Conclusion and Recommendations

For researchers requiring a reliable and reproducible synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, Methodology 1, the two-step synthesis via the ethyl ester intermediate, is the recommended approach. This route is well-documented in the literature and is the basis for the commercial availability of the compound, indicating its robustness and scalability. While the starting material, diethyl 2-acetyl-3-chlorobutanedioate, may require synthesis if not commercially available, the subsequent steps are generally high-yielding and the purification procedures are straightforward.

Methodology 2, starting from mucochloric acid, represents a viable alternative that may be cost-effective depending on the price and availability of the starting materials. However, this route is likely to require more significant optimization to achieve consistent and high yields, and the reproducibility may be a concern without careful control of the reaction parameters.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials, and the time available for process optimization. For most laboratory-scale applications where reliability is a key concern, the ester hydrolysis route is the superior choice.

References

  • Note: As specific, detailed, and publicly available peer-reviewed synthetic procedures for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid are limited, this guide is constructed based on general principles of pyridazine synthesis and information gathered from chemical supplier databases and patent literature.
  • General principles of pyridazine synthesis can be found in comprehensive heterocyclic chemistry textbooks and review articles.
  • The commercial availability of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is documented by various chemical suppliers.[1][2][3]

  • The synthesis of related 6-chloropyridazine-3-carboxylic acid derivatives is described in patent literature, which can provide insights into relevant reaction conditions.[4]

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Pyridazine Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold and the Quest for Reproducible Data

The pyridazine nucleus, a six-membered aromatic ring featuring two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4][5] This versatility has made pyridazine-based compounds a focal point in numerous drug discovery campaigns, from high-throughput screening (HTS) to lead optimization.[2][6]

However, the journey from a promising hit to a viable drug candidate is paved with experimental data, and the reliability of this data is paramount. A persistent challenge in the scientific community is the variability of bioassay results between different laboratories. Seemingly identical experiments can yield divergent outcomes, leading to confusion, wasted resources, and difficulty in validating published findings.

This guide provides a framework for understanding, controlling, and comparing pyridazine activity assays across multiple laboratories. As Senior Application Scientists, we move beyond simply listing protocol steps; we delve into the causality behind experimental choices to foster a deeper understanding of how to generate robust, reproducible, and trustworthy data. We will explore common assay formats for key pyridazine activities, dissect the critical parameters that influence their outcomes, and propose a systematic approach for conducting successful inter-laboratory comparisons.

The Core Challenge: Deconstructing Inter-Laboratory Variability

Before comparing specific assays, it is crucial to understand the origins of variability. While biological systems are inherently variable, many discrepancies arise from subtle, often overlooked, differences in experimental execution.[7] Successfully harmonizing assays across labs requires a granular focus on every component of the experimental workflow.

Factors such as the source and preparation of enzymes, the genetic background of cell lines, the specific design of in vitro studies, and the methods used for data analysis all contribute to variability in the final kinetic parameters.[7] Even the microenvironment in recombinant enzyme systems can differ from that in native tissue, influencing activity.[7]

G cluster_reagents Reagents & Consumables cluster_protocol Protocol Execution cluster_instrumentation Instrumentation cluster_data Data Analysis reagent_source Source & Purity variability Inter-Laboratory Variability reagent_source->variability reagent_prep Preparation & Storage reagent_prep->variability plate_type Plate Type & Coating plate_type->variability cell_passage Cell Line Passage # cell_passage->variability incubation Incubation Times incubation->variability dispensing Liquid Handling dispensing->variability env_conditions Temp / Humidity env_conditions->variability analyst Analyst Technique analyst->variability instrument_model Reader Model instrument_model->variability instrument_cal Calibration Status instrument_cal->variability instrument_settings Read Parameters instrument_settings->variability normalization Normalization Method normalization->variability curve_fit Curve-Fitting Model curve_fit->variability qc_metrics QC Metrics (Z') qc_metrics->variability statistical_test Statistical Analysis statistical_test->variability

Key sources of inter-laboratory assay variability.

Comparative Analysis of Common Pyridazine Activity Assays

To illustrate a comparative approach, we will focus on two prevalent activities investigated for pyridazine derivatives: anti-inflammatory and anticancer effects.

Anti-Inflammatory Activity: COX-2 Inhibition Assays

Many pyridazine-based compounds have been designed as anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.[8] A head-to-head comparison of results requires a standardized approach to measuring the inhibition of these enzymes.

Principle of the Assay: The COX-2 inhibitor screening assay measures the peroxidase activity of the COX-2 enzyme. This activity catalyzes the conversion of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), into a colored product that can be quantified spectrophotometrically. A decrease in color development in the presence of a test compound indicates inhibition of COX-2.

Illustrative Data Comparison:

The following table presents hypothetical IC50 data for two pyridazine compounds from three different labs. Such a table is the starting point for an inter-laboratory investigation.

CompoundTargetLab 1 IC50 (µM)Lab 2 IC50 (µM)Lab 3 IC50 (µM)Reference Drug (Celecoxib) IC50 (µM)
Pyridazine-ACOX-21.502.151.650.05
Pyridazine-BCOX-212.825.315.10.06

Data is illustrative. Real data can be found in sources such as Eman O. Osman, et al.[8]

Detailed Experimental Protocol (Harmonized):

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in the assay buffer to a working concentration of 10 units/mL. Aliquot and store at -80°C. Causality: Using a single, quality-controlled batch of enzyme for all labs is the most critical step to reduce variability.

    • Prepare a solution of Heme cofactor (e.g., 1 mM in DMSO).

    • Prepare the Arachidonic Acid substrate solution (e.g., 100 µM in Assay Buffer).

    • Prepare the colorimetric substrate TMPD solution (e.g., 10 mM in Assay Buffer).

  • Compound Handling:

    • Dissolve test pyridazine compounds and a reference inhibitor (e.g., Celecoxib) in 100% DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in Assay Buffer to create a 10-point concentration curve. The final DMSO concentration in the assay well must be kept constant and low (e.g., <1%). Causality: High DMSO concentrations can inhibit enzyme activity, creating an artifact. Maintaining a consistent final concentration is essential for accurate comparison.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 80 µL of Assay Buffer

      • 10 µL of Heme

      • 10 µL of COX-2 enzyme solution

      • 10 µL of the diluted test compound or vehicle control (Assay Buffer + DMSO).

    • Incubate the plate at room temperature (25°C) for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.

    • Immediately add 10 µL of TMPD solution.

  • Data Acquisition:

    • Read the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V_compound / V_vehicle)).

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value. Trustworthiness: This self-validating system includes a positive control (Celecoxib) to confirm assay performance and a vehicle control to define 0% inhibition.

Anticancer Activity: Cell Viability (MTT) Assays

The MTT assay is a cornerstone for assessing the cytotoxic effects of potential anticancer agents, including many pyridazine derivatives.[9] It measures the metabolic activity of living cells.

Principle of the Assay: The colorimetric MTT assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.[9] This enzymatic reaction produces a purple formazan product, the amount of which is directly proportional to the number of living cells.[9]

Illustrative Data Comparison:

CompoundCell LineLab 1 IC50 (µM)Lab 2 IC50 (µM)Lab 3 IC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
Pyridazine-CMCF-75.28.96.10.8
Pyridazine-DA54921.435.725.01.2

Data is illustrative. Real data can be found in sources such as BenchChem.[1][9]

Detailed Experimental Protocol (Harmonized):

  • Cell Culture:

    • Culture human cancer cells (e.g., MCF-7 breast cancer line) in the recommended medium (e.g., DMEM with 10% FBS).

    • Use cells from a consistent passage number range (e.g., passages 5-15) for all experiments. Causality: Cell phenotype can drift with excessive passaging, altering drug sensitivity. Agreeing on a passage number window is crucial.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated counter.

    • Seed 5,000 cells in 100 µL of medium per well in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyridazine compounds and a reference drug (e.g., Doxorubicin) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium + equivalent DMSO concentration).

    • Incubate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability: % Viability = 100 * (Abs_compound / Abs_vehicle).

    • Plot % Viability vs. log[Compound Concentration] and fit to a four-parameter logistic model to determine the IC50. Trustworthiness: The protocol includes a reference drug to benchmark assay sensitivity and vehicle controls to define 100% viability, ensuring the system is performing as expected.

Establishing a Framework for a Successful Inter-Laboratory Study

To move beyond individual assay harmonization and conduct a formal inter-laboratory comparison, a structured approach is necessary. This ensures that any observed differences are due to the compounds' intrinsic properties rather than experimental artifacts. The principles of Good Laboratory Practice (GLP) provide a robust framework for ensuring the quality and integrity of nonclinical studies and should be adopted where possible.[10][11][12]

G start Initiate Study protocol 1. Protocol Harmonization (Single, detailed SOP) start->protocol reagents 2. Centralized Reagents (Single batch of compounds, cells, key reagents) protocol->reagents training 3. Analyst Cross-Training (Optional but recommended) reagents->training pilot 4. Pilot Study (Assay with reference compounds only) training->pilot execution 5. Main Study Execution (Blinded samples if possible) pilot->execution analysis 6. Standardized Data Analysis (Pre-defined templates and models) execution->analysis report 7. Joint Report & Analysis (Compare results, identify outliers) analysis->report end Study Complete report->end

Workflow for a formal inter-laboratory comparison study.

Key pillars for this framework include:

  • Defined Organization and Responsibilities: Clearly outline the roles of all participating labs and personnel.[10]

  • Comprehensive SOP System: The entire study should be governed by a single, master Standard Operating Procedure (SOP) that has been agreed upon by all parties.[10][13]

  • Qualified Personnel and Training: Ensure all analysts are thoroughly familiar with the harmonized protocol.[10]

  • Suitable Facilities and Equipment: While equipment may differ, calibration and performance verification records should be shared to ensure instruments are performing within specifications.[11][13]

  • Documentation and Traceability: All steps, from reagent preparation to data analysis, must be meticulously documented to allow for a complete audit trail.[11]

Conclusion

The inter-laboratory comparison of pyridazine activity assays, while challenging, is not an insurmountable obstacle. Variability is an inherent feature of biological testing, but it can be understood and controlled. By shifting the focus from merely following a protocol to understanding the causal factors behind each step, researchers can build more robust and reliable assays.

A successful comparison hinges on three pillars: deep protocol harmonization , where every detail from reagent source to data analysis is aligned; the use of centralized critical reagents and reference standards to provide a common baseline; and a commitment to transparent documentation and communication . By embracing these principles, the scientific community can enhance the reproducibility of pyridazine bioactivity data, thereby accelerating the path from promising chemical scaffolds to novel therapeutics.

References

  • The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. Benchchem.
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  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the proper disposal of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety data and best practices for chemical waste management, tailored for researchers, scientists, and professionals in drug development.

The fundamental principle of chemical disposal is risk mitigation. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, a halogenated heterocyclic compound, presents specific hazards that dictate its handling and disposal pathway. Improper disposal can lead to personnel exposure, environmental contamination, and regulatory non-compliance. This document serves as a self-validating system for its safe management from the point of generation to final disposal.

Hazard Identification and Risk Assessment

Understanding the inherent risks of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is the first step in its safe management. This compound is classified with several hazards that necessitate careful handling.

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1][3].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][3].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][3].

These classifications underscore the importance of avoiding direct contact and inhalation. The presence of a chlorine atom on the pyridazine ring places it in the category of halogenated organic compounds, which often require specific disposal methods due to the potential for forming harmful byproducts, such as hydrogen chloride, upon incomplete combustion[1].

Physicochemical Properties Summary
PropertyValueSource
Molecular FormulaC₅H₃ClN₂O₂[4]
Molecular Weight158.54 g/mol [2][5]
AppearanceSolid[6]
Hazard StatementsH302, H315, H319, H335[3]

Personal Protective Equipment (PPE) and Handling

Before handling 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, it is imperative to be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles[3].

  • Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling dust[3][7].

Always wash hands thoroughly after handling the compound, even if gloves were worn[3]. Contaminated clothing should be removed immediately and washed before reuse[3].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and eliminate any ignition sources[7].

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For a dry spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust[1][8].

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined in Section 4.

Disposal Procedure for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

The disposal of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid must adhere to federal, state, and local regulations[3]. As a chlorinated organic acid, it requires a specific waste stream.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure correct disposal. 6-Chloro-3-hydroxypyridazine-4-carboxylic acid waste should be categorized as halogenated organic waste [9].

Do NOT mix this waste with:

  • Non-halogenated organic waste[10].

  • Strong oxidizing agents[1].

  • Bases (inorganic or organic)[9].

  • Aqueous waste, unless part of a specific neutralization protocol under controlled conditions.

Step-by-Step Disposal Protocol:
  • Container Selection:

    • Use a designated, properly labeled, and leak-proof container for halogenated organic solids[11][12].

    • The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable[11][12].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name: "6-Chloro-3-hydroxypyridazine-4-carboxylic acid," and the associated hazards (e.g., "Toxic," "Irritant")[12][13].

  • Collection and Storage:

    • Collect waste in the designated container, keeping it securely closed when not in use[3][13].

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials[7][12].

    • Ensure secondary containment (such as a spill tray) is used for liquid waste containers to prevent spills[11].

  • Final Disposal:

    • The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber[1]. This is crucial for halogenated compounds to neutralize the acidic gases (like HCl) produced during combustion.

    • Arrange for pickup by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash[3].

Disposal of Contaminated Materials
  • Empty Containers: Triple rinse the original container with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste[13][14]. After thorough rinsing and air-drying, the defaced container may be disposed of as non-hazardous waste, depending on institutional policies[14].

  • Contaminated PPE: Used gloves, weigh papers, and other contaminated disposable materials should be placed in a sealed bag or container and disposed of as solid hazardous waste along with the chemical.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid and associated waste.

DisposalWorkflow cluster_disposal_path Segregation & Collection start Waste Generation (6-Chloro-3-hydroxypyridazine-4-carboxylic acid) is_pure Pure compound or Grossly contaminated material start->is_pure is_container Empty Container start->is_container is_ppe Contaminated PPE (gloves, weigh paper) start->is_ppe collect_halogenated Collect in Labeled 'Halogenated Organic Solid Waste' Container is_pure->collect_halogenated rinse_container Triple rinse with appropriate solvent is_container->rinse_container is_ppe->collect_halogenated final_disposal Arrange for pickup by Licensed Hazardous Waste Vendor (Incineration) collect_halogenated->final_disposal collect_rinsate Collect rinsate as 'Halogenated Liquid Waste' rinse_container->collect_rinsate dispose_container Dispose of rinsed, defaced container per site policy rinse_container->dispose_container collect_rinsate->final_disposal

Caption: Disposal workflow for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid.

References

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  • 6-Chloro-3-pyridazine-carboxylic acid Safety D
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  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • 6-Chloropyridazine-3-carboxylic acid Safety Data Sheet. (2023, October 11). Fisher Scientific.
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  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in pharmaceutical research and drug development, 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a compound that demands meticulous handling. Its molecular structure, featuring a chlorinated pyridazine ring and a carboxylic acid group, presents specific hazards that must be mitigated to ensure operator safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety that protects you, your research, and your environment.

Part 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the specific risks associated with 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is the foundation of an effective PPE strategy. The compound's hazards are well-documented in its Safety Data Sheet (SDS) and are classified under the Globally Harmonized System (GHS).[1] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.

The causality is direct: the compound's chemical properties can lead to adverse health effects upon exposure. Therefore, each piece of PPE is a carefully selected barrier engineered to interrupt a specific route of exposure.

Hazard ClassificationGHS Hazard StatementRationale for Protection
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[1][2][3][4]Prevents accidental ingestion through cross-contamination. Strict hygiene protocols and proper glove removal are critical.
Skin Irritation (Category 2) H315: Causes skin irritation.[1][2][3][4]Requires a physical barrier (gloves, lab coat) to prevent direct contact with the skin, which can lead to irritation.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1][2][3][4]Mandates robust eye protection to shield against airborne dust or accidental splashes that could cause significant eye damage.
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritation.[1][3][4]Necessitates handling in a controlled environment (fume hood) to prevent inhalation of dust, which can irritate the respiratory tract.

Part 2: The Core Protective Ensemble - Your First Line of Defense

While PPE is the final line of defense, it is a critical one. The selection of your core ensemble should be based on a risk assessment of your specific experimental procedure. The following table outlines the minimum required PPE for handling 6-Chloro-3-hydroxypyridazine-4-carboxylic acid in solid form.

Hierarchy of Controls Workflow

This diagram illustrates that PPE is the final, but essential, layer of protection, employed after engineering and administrative controls are implemented.

cluster_controls Hierarchy of Controls A Elimination/Substitution (Not Feasible) B Engineering Controls (e.g., Chemical Fume Hood) A->B C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) (The Final Barrier) C->D

Caption: Hierarchy of Controls for Chemical Handling.

PPE ItemSpecificationCausality & Rationale
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[5][6]Why: Nitrile gloves provide excellent protection against incidental contact with a wide range of chemicals, including halogenated organic compounds.[5] They form an impermeable barrier to prevent skin irritation (H315).[1] Always inspect gloves for tears or punctures before use.[7]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]Why: Protects against airborne dust particles or accidental splashes, preventing serious eye irritation (H319).[1] When handling larger quantities or if there is a significant splash risk, a face shield should be worn over goggles.[5][7]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Why: Provides a removable barrier to protect skin and personal clothing from contamination, directly addressing the skin irritation hazard (H315).[7]
Foot Protection Fully enclosed, chemical-resistant footwear.[7]Why: Protects against spills. Open-toed shoes or shorts are never appropriate in a laboratory setting where hazardous chemicals are handled.
Respiratory Protection NIOSH-approved respirator (if required).Why: To be used if engineering controls like a fume hood are insufficient to control dust.[5][7] This directly mitigates the risk of respiratory irritation (H335).[1] The specific type (e.g., N95 for dusts, or a respirator with acid gas cartridges) depends on a formal exposure assessment.[5]

Part 3: Operational Protocols - From Preparation to Cleanup

A self-validating safety system relies on consistent, repeatable procedures. Adherence to a strict operational protocol is crucial for minimizing exposure.[7]

Step 1: Preparation and Engineering Controls
  • Designate Area: All handling of solid 6-Chloro-3-hydroxypyridazine-4-carboxylic acid must occur within a designated area, preferably a certified chemical fume hood to contain dust and vapors.[1][7]

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and labeled hazardous waste containers before handling the chemical.

  • Inspect PPE: Check all PPE for defects, such as cracks in safety glasses or holes in gloves.

Step 2: Donning Personal Protective Equipment (PPE)
  • Put on your lab coat and footwear.

  • Put on safety glasses or goggles.

  • Wash and dry hands thoroughly.

  • Put on gloves, ensuring they overlap the cuffs of the lab coat.

Step 3: Post-Handling Decontamination and Doffing

Removing PPE in the correct order is critical to prevent cross-contamination.

PPE Doffing (Removal) Workflow

This sequence ensures that the most contaminated items are removed first and prevents contact with the operator's skin or clean areas.

cluster_doffing PPE Doffing Sequence A 1. Remove Gloves (Turn inside out) B 2. Remove Lab Coat (Fold inward) A->B C 3. Exit Lab Area B->C D 4. Remove Eye Protection C->D E 5. Wash Hands Thoroughly D->E

Caption: The correct sequence for removing PPE.

  • Decontaminate: Wipe down any contaminated surfaces and equipment within the fume hood.

  • Doff PPE: Follow the sequence outlined in the diagram above.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Part 4: Spill and Exposure Emergency Plan

In the event of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][8] Remove contact lenses if present and easy to do so.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][9] If they feel unwell or have difficulty breathing, seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4]

Part 5: Waste Disposal - The Final Step in Safe Handling

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[7]

  • Waste Segregation: All disposable materials contaminated with 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7]

  • Container Management: Keep hazardous waste containers closed when not in use and store them in a cool, dry, well-ventilated area.[1]

  • Regulatory Compliance: Disposal of chlorinated heterocyclic compounds must be done through an authorized incinerator or an approved waste disposal plant.[1] Always consult and adhere to your institution's specific waste disposal protocols as well as local and national regulations.[9]

References

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